2-Fluorophenylsulfur Pentafluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
pentafluoro-(2-fluorophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUHQWYOEMJKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479194 | |
| Record name | 2-Fluorophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864230-02-4 | |
| Record name | 2-Fluorophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorophenylsulfur Pentafluoride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis and characterization of 2-Fluorophenylsulfur Pentafluoride
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluorophenylsulfur Pentafluoride
Authored by: A Senior Application Scientist
Abstract
The pentafluorosulfanyl (SF₅) group is of profound interest in medicinal chemistry, agrochemistry, and materials science, often regarded as a "super-trifluoromethyl" moiety due to its unique combination of high electronegativity, lipophilicity, and exceptional chemical stability.[1] The introduction of the SF₅ group into aromatic systems can significantly enhance the biological and material properties of molecules.[2][3] This guide provides a comprehensive technical overview of the , a key building block for accessing novel chemical entities. We will explore modern, practical synthetic methodologies, moving beyond historical routes that relied on hazardous and low-yielding reagents. Detailed experimental protocols are provided, alongside a thorough discussion of the analytical techniques required to verify the structure and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of SF₅-containing compounds.
Introduction: The Significance of the Pentafluorosulfanyl Group
The SF₅ group possesses a unique set of physicochemical properties that make it highly attractive for molecular design. It is more electronegative and more lipophilic than the benchmark trifluoromethyl (CF₃) group, a combination that is rare among functional groups.[1] These characteristics can lead to improved metabolic stability, enhanced membrane permeability, and modulated pKa of proximal functional groups in drug candidates.[3] this compound serves as a versatile reagent, enabling the introduction of both a fluorine atom and a pentafluorosulfanyl group, which are valuable modifications in the synthesis of pharmaceuticals and advanced materials.[4][5]
Historically, the synthesis of arylsulfur pentafluorides was a significant challenge, often involving dangerous reagents like elemental fluorine (F₂) or expensive ones like silver difluoride (AgF₂), which resulted in low yields and limited substrate scope.[1][6][7] The development of more practical and scalable methods has been a crucial advancement, opening the door for broader exploration and application of this "super-trifluoromethyl" group.[8]
Synthesis of this compound: A Modern Two-Step Approach
The most practical and widely adopted method for synthesizing arylsulfur pentafluorides, including the 2-fluoro derivative, is a two-step process starting from the corresponding diaryl disulfide. This strategy avoids the direct use of highly reactive and hazardous fluorinating agents by proceeding through a stable, isolable intermediate: an arylsulfur chlorotetrafluoride (ArSF₄Cl).[8][9]
The overall transformation is as follows:
-
Oxidative Chlorofluorination: The starting material, 2,2'-difluorodiphenyl disulfide, is treated with chlorine (Cl₂) in the presence of an alkali metal fluoride (e.g., potassium fluoride, KF) to form 2-fluorophenylsulfur chlorotetrafluoride (2-F-C₆H₄SF₄Cl).[10]
-
Fluoride Exchange: The intermediate SF₄Cl compound is then converted to the final SF₅ product by replacing the chlorine atom with fluorine, using a suitable fluoride source such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF).[8][9]
This method is advantageous because the reagents are more common, less hazardous, and the reaction conditions are milder, leading to higher yields and broader applicability.[9]
Logical Workflow for Synthesis
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride (Intermediate)
-
Preparation: To a dry reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, add anhydrous potassium fluoride (KF) and anhydrous acetonitrile (MeCN).
-
Starting Material: Dissolve 2,2'-difluorodiphenyl disulfide in anhydrous acetonitrile and add it to the reaction vessel.
-
Reaction: Cool the mixture in an ice bath. Slowly bubble chlorine gas (Cl₂) through the stirred suspension. The reaction is exothermic and should be controlled by the rate of chlorine addition.
-
Monitoring: Monitor the reaction progress using ¹⁹F NMR or GC-MS until the starting disulfide is fully consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove the potassium salts. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude 2-fluorophenylsulfur chlorotetrafluoride can be purified by vacuum distillation to yield the pure intermediate.[8]
Protocol 2: Synthesis of this compound (Final Product)
-
Preparation: In a dry, fluoride-resistant reaction vessel (e.g., Teflon or a passivated metal reactor), place the purified 2-fluorophenylsulfur chlorotetrafluoride from the previous step.
-
Fluorinating Agent: Add a fluoride source, such as zinc fluoride (ZnF₂). The use of ZnF₂ is often preferred for its ease of handling compared to anhydrous HF.[9]
-
Reaction: Heat the reaction mixture with vigorous stirring. The temperature required will depend on the specific fluoride source used but is typically in the range of 120-130 °C.[11]
-
Monitoring: The conversion of the SF₄Cl group to the SF₅ group can be effectively monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the SF₄Cl signal and the appearance of the characteristic SF₅ signals.
-
Isolation: The product, this compound, is a liquid and can be isolated directly from the reaction mixture by vacuum distillation.[11]
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 864230-02-4 | [4][12] |
| Molecular Formula | C₆H₄F₆S | [4][5][12] |
| Molecular Weight | 222.15 g/mol | [4][5][12] |
| Appearance | Colorless to almost colorless clear liquid | [4][13] |
| Boiling Point | 94 °C at 120 mmHg | [4][5] |
| Purity (Typical) | ≥97% (GC) | [4][5][13] |
| Storage | Store at 2 - 8 °C | [4][5] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F NMR is the most definitive technique for characterizing arylsulfur pentafluorides. The SF₅ group gives a characteristic A₄B pattern (a quintet for the four equatorial fluorines, Fₑ, and a doublet for the single axial fluorine, Fₐ) when there are no other fluorine atoms on the aromatic ring. However, in this compound, these signals will be further split by the fluorine atom on the aromatic ring (Fₐᵣ).
-
¹⁹F NMR: The spectrum is expected to show three distinct fluorine environments:
-
SF₅ (Axial F): A complex multiplet (doublet of multiplets) due to coupling with the four equatorial SF₅ fluorines and the ortho-aromatic fluorine.
-
SF₅ (Equatorial F): A complex multiplet due to coupling with the axial SF₅ fluorine and potentially smaller couplings to the aromatic fluorine.
-
Aromatic F: A multiplet due to coupling with the neighboring protons and the SF₅ group.
-
-
¹H NMR: The spectrum will show signals for the aromatic protons, with coupling patterns and chemical shifts influenced by the two strongly electron-withdrawing fluorine substituents.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, with characteristic C-F couplings.
Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying the presence of the SF₅ group, which has strong and characteristic absorption bands.
-
Key Absorptions: Strong bands are expected in the 860-910 cm⁻¹ region, which are diagnostic for the S-F stretching vibrations of the pentafluorosulfanyl group.[6] Additional strong absorptions corresponding to C-F stretching of the aromatic fluorine will also be present, typically in the 1100-1300 cm⁻¹ range.[14]
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.
-
Expected Ions: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 222. Fragmentation may involve the loss of fluorine atoms or the entire SF₅ group.
Table 2: Summary of Key Characterization Data
| Technique | Expected Observation |
| ¹⁹F NMR | Complex multiplets for SF₅ (axial), SF₅ (equatorial), and aromatic F. |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm). |
| IR | Strong S-F stretching bands at ~860-910 cm⁻¹. Strong aromatic C-F stretching bands. |
| MS (EI) | Molecular ion peak at m/z = 222. |
| GC | A single major peak indicating high purity (≥97%). |
Conclusion
The two-step synthesis of this compound via an arylsulfur chlorotetrafluoride intermediate represents a robust and practical route for accessing this valuable chemical building block. This method overcomes the significant safety and yield limitations of older direct fluorination techniques. The identity and purity of the final product can be unequivocally confirmed through a combination of standard analytical methods, with ¹⁹F NMR and IR spectroscopy being particularly diagnostic. As the demand for advanced molecules in pharmaceuticals and materials science continues to grow, efficient access to unique building blocks like this compound is critical for enabling innovation.
References
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ResearchGate. (n.d.). Practical methods for the synthesis of arylsulfur pentafluorides. Retrieved from [Link]
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Al-Ktaifani, M. M., et al. (n.d.). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC. Retrieved from [Link]
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Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidative polyfluorination of diaryl disulfide by KF and TCICA. Retrieved from [Link]
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Sheppard, W. A. (1962). Arylsulfur Pentafluorides. Journal of the American Chemical Society. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidative fluorination of S, Se and Te compounds. Retrieved from [Link]
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Lórenz-Fonfría, V. A., & Cerdà-Cuéllar, T. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]
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Moodie, R., et al. (2020). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. MDPI. Retrieved from [Link]
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Ghorbani, F., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Retrieved from [Link]
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Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PMC. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4,6-TRIFLUOROPHENYLSULFUR-PENTAFLUORIDE. Retrieved from [Link]
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Kanishchev, O. S., & Dolbier, W. R. Jr. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie International Edition. Retrieved from [Link]
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ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]
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Thiehoff, C., et al. (n.d.). Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5− Salt Accessible from SF6. NIH. Retrieved from [Link]
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Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. Retrieved from [Link]
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ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]
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Liu, W., et al. (n.d.). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PMC. Retrieved from [Link]
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SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Retrieved from [Link]
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Kumar, P., & Singh, B. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Lim, K. S., & Lee, Y. T. (2009). Mechanistic studies on the formation of trifluoromethyl sulfur pentafluoride, SF5CF3--a greenhouse gas. PubMed. Retrieved from [Link]
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RSC Education. (2007). CF3SF5 - a 'super' greenhouse gas. Retrieved from [Link]
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SpectraBase. (n.d.). PHOSPHOROUS PENTAFLUORIDE. Retrieved from [Link]
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An In-depth Technical Guide to 2-Fluorophenylsulfur Pentafluoride
Introduction: The Emergence of a Unique Fluorinated Building Block
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The pentafluorosulfanyl (SF₅) group, in particular, has garnered significant attention as a "super-trifluoromethyl" moiety due to its exceptional combination of properties. It possesses a greater electronegativity (Hammett constant σI: +0.55) and higher lipophilicity (Hansch hydrophobicity constant π: 1.51) than the trifluoromethyl group.[1][2] These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making SF₅-substituted compounds highly sought after in drug discovery and advanced materials development.[3][4]
This guide focuses on a specific, yet highly valuable, member of this class: 2-Fluorophenylsulfur Pentafluoride. The presence of a fluorine atom ortho to the SF₅ group introduces an additional layer of complexity and synthetic utility. This substitution pattern modulates the electronic properties of the aromatic ring and presents unique opportunities for regioselective functionalization. This document serves as a technical resource for researchers, providing in-depth information on the synthesis, properties, reactivity, and handling of this versatile building block.
Physicochemical and Spectroscopic Properties
This compound is a colorless to nearly colorless liquid under standard conditions.[5][6] Its high thermal and chemical stability is a hallmark of the arylsulfur pentafluoride class of compounds.[2] A summary of its key physical and identifying properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₆S | [5][6][7] |
| Molecular Weight | 222.15 g/mol | [5][6][7] |
| Appearance | Colorless to almost colorless clear liquid | [5][6] |
| Boiling Point | 94 °C @ 120 mmHg | [6][7] |
| Refractive Index (n20/D) | 1.42 | [6] |
| CAS Number | 864230-02-4 | [5][6] |
| MDL Number | MFCD18909664 | [6][7] |
| Purity | ≥ 97% (GC) | [5][6] |
| Storage Conditions | 2 - 8 °C, Heat Sensitive | [6] |
Spectroscopic Characterization
The structural elucidation of this compound relies on multinuclear NMR spectroscopy. The ¹⁹F NMR spectrum is particularly informative, displaying distinct signals for the aromatic fluorine and the two environments of the SF₅ group (one axial, four equatorial fluorines).
-
¹⁹F NMR: The spectrum is expected to show three signals: a multiplet for the aromatic fluorine (Ar-F ), a doublet of quintets for the single axial fluorine of the SF₅ group (F ₐₓ), and a multiplet for the four equatorial fluorines (F ₑq). The characteristic coupling between the axial and equatorial fluorines of the SF₅ group is a key diagnostic feature.
-
¹H NMR: The aromatic region will display complex multiplets corresponding to the four protons on the disubstituted benzene ring.
-
¹³C NMR: The spectrum will show signals for the six aromatic carbons. The carbons directly bonded to fluorine (C-F and C-S) will appear as doublets or more complex multiplets due to C-F coupling.
Synthesis Methodology: A Modern and Practical Approach
Historically, the synthesis of arylsulfur pentafluorides was hampered by low yields and the use of hazardous reagents like elemental fluorine (F₂) or expensive silver difluoride (AgF₂).[1][2] A breakthrough was the development of a practical, scalable, and significantly safer two-step method pioneered by Umemoto and colleagues.[1][8][9] This methodology, which proceeds through a stable arylsulfur chlorotetrafluoride intermediate, is the current standard for accessing this class of compounds.
The synthesis of this compound begins with the corresponding disulfide, bis(2-fluorophenyl) disulfide.
Experimental Protocol
Step 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride
This first step involves the oxidative chlorofluorination of the disulfide. The causality behind the choice of reagents is critical: an alkali metal fluoride (like KF or CsF) acts as the fluoride source, while excess chlorine gas serves as the oxidant. Acetonitrile is a suitable polar solvent for this transformation.
Causality: The use of excess chlorine and fluoride salt is crucial to drive the reaction past the initial arylsulfur trifluoride (ArSF₃) stage to the desired arylsulfur chlorotetrafluoride (ArSF₄Cl) product.[1] Spray-dried potassium fluoride is often preferred due to its high surface area, which enhances reactivity.[1]
Protocol:
-
To a dry fluoropolymer or glass reactor equipped with a magnetic stirrer, gas inlet, and outlet, add spray-dried potassium fluoride (16 molar equivalents relative to the disulfide).
-
Add dry acetonitrile as the solvent.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add bis(2-fluorophenyl) disulfide (1 molar equivalent).
-
Slowly bubble excess chlorine gas (approx. 7-8 molar equivalents) through the stirred suspension over several hours, maintaining the temperature between 0 °C and room temperature.
-
Monitor the reaction by ¹⁹F NMR until the starting material is consumed and the characteristic signals for the trans-ArSF₄Cl intermediate are maximized.
-
Upon completion, purge the system with dry nitrogen to remove excess chlorine.
-
Filter the reaction mixture to remove the potassium salts.
-
The filtrate containing the crude 2-Fluorophenylsulfur Chlorotetrafluoride is carefully concentrated under reduced pressure. The crude product is typically used in the next step without further purification.
Step 2: Fluorination to this compound
The second step is a halogen exchange (Cl-F exchange) reaction that converts the chlorotetrafluoride intermediate to the final pentafluoride product.[5] Various fluoride sources can be employed, with zinc difluoride (ZnF₂) being an effective and practical choice.[9]
Causality: This step leverages the thermodynamic driving force of forming a stable metal chloride to facilitate the exchange of the chlorine atom on the sulfur(VI) center for a fluorine atom. The reaction can be run neat (without solvent) if the intermediate is a liquid, which simplifies purification.[1]
Protocol:
-
In a dry fluoropolymer reactor equipped with a magnetic stirrer and a reflux condenser connected to a nitrogen line, charge the crude 2-Fluorophenylsulfur Chlorotetrafluoride from Step 1.
-
Add powdered zinc difluoride (ZnF₂, approx. 1 molar equivalent).
-
Heat the reaction mixture with stirring to approximately 120 °C.
-
Monitor the progress of the reaction by GC or ¹⁹F NMR. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated and purified by vacuum distillation.
Synthesis Workflow Diagram
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An In-Depth Technical Guide to 2-Fluorophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Unique Fluorinated Building Block
2-Fluorophenylsulfur pentafluoride (CAS Number: 864230-02-4) is a highly functionalized aromatic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering field-proven insights for its use in research and development.
The defining feature of this molecule is the pentafluorosulfanyl (SF₅) group, a substituent often referred to as a "super-trifluoromethyl group."[3] The SF₅ group imparts unique electronic and physicochemical properties, including high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity.[3][4] These characteristics make it an attractive bioisosteric replacement for other functional groups in the design of novel bioactive molecules and advanced materials.[1][5] The presence of a fluorine atom at the ortho position of the phenyl ring further modulates the electronic properties and reactivity of the molecule, offering a unique scaffold for synthetic exploration.
Physicochemical Properties
This compound is a colorless to nearly colorless liquid at room temperature.[2][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 864230-02-4 | [2][6] |
| Molecular Formula | C₆H₄F₆S | [2][6] |
| Molecular Weight | 222.15 g/mol | [2][6] |
| Appearance | Colorless to almost colorless clear liquid | [2][6] |
| Boiling Point | 94 °C at 120 mmHg | [2][7] |
| Purity | ≥ 97% (GC) | [2][6] |
| Storage | 2 - 8 °C | [2][7] |
Synthesis and Mechanistic Insights
The practical synthesis of arylsulfur pentafluorides, including the 2-fluoro derivative, has been a significant area of research. A robust and scalable two-step method, starting from the corresponding diaryl disulfide or aryl thiol, has been established as a practical route.[3][8]
Step 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride
The initial step involves the oxidative chlorofluorination of bis(2-fluorophenyl) disulfide. This reaction is typically carried out by treating the disulfide with chlorine gas in the presence of an alkali metal fluoride, such as potassium fluoride (KF), in an anhydrous solvent like acetonitrile.[1][3]
The proposed mechanism for this transformation involves the initial formation of an arylsulfenyl chloride, which then undergoes a series of oxidative fluorination and chlorine addition steps to yield the arylsulfur chlorotetrafluoride intermediate.[3]
Caption: Synthesis of the chlorotetrafluoride intermediate.
Step 2: Conversion to this compound
The second step is the conversion of the 2-fluorophenylsulfur chlorotetrafluoride intermediate to the final pentafluoride product. This is achieved through a halogen exchange reaction using a suitable fluoride source.[3][9] Zinc fluoride (ZnF₂) has been shown to be an effective and practical reagent for this transformation, affording the desired product in high yield.[3] The reaction is typically conducted by heating the chlorotetrafluoride intermediate with ZnF₂.[3] For this compound, a yield of 85% has been reported for this step.[9]
Caption: Final conversion to the pentafluoride.
Experimental Protocol (General)
The following is a generalized protocol based on the established synthesis of arylsulfur pentafluorides.[1] Researchers should optimize conditions for the specific synthesis of this compound.
Step 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride
-
To a suspension of bis(2-fluorophenyl) disulfide and spray-dried potassium fluoride in anhydrous acetonitrile, bubble chlorine gas at a controlled rate while maintaining the reaction temperature at or below room temperature.
-
Monitor the reaction by an appropriate method (e.g., GC or NMR) until the starting disulfide is consumed.
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude 2-fluorophenylsulfur chlorotetrafluoride by vacuum distillation.
Step 2: Synthesis of this compound
-
In a suitable reactor, combine the purified 2-fluorophenylsulfur chlorotetrafluoride and zinc fluoride.
-
Heat the mixture with stirring to the optimal reaction temperature (e.g., 120 °C).[3]
-
Monitor the progress of the reaction until completion.
-
Isolate and purify the final product, this compound, by vacuum distillation.
Spectroscopic Characterization
¹⁹F NMR Spectroscopy: This is the most informative technique for characterizing the SF₅ group. The spectrum is expected to show a characteristic AB₄ spin system for the five fluorine atoms of the SF₅ group. This consists of a quintet for the apical fluorine (Fₐ) and a doublet for the four equatorial fluorines (Fₑ). The ortho-fluorine on the phenyl ring will appear as a separate multiplet, likely coupled to the adjacent protons and potentially showing through-space coupling to the SF₅ group.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show a complex multiplet pattern for the four protons on the phenyl ring, consistent with a 1,2-disubstituted benzene derivative.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the six aromatic carbons. The carbon directly attached to the SF₅ group will be significantly deshielded and will likely appear as a multiplet due to coupling with the five fluorine atoms of the SF₅ group. The other carbons will also show coupling to the aromatic fluorine atom.
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 222.0, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of fluorine atoms and potentially the entire SF₅ group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands characteristic of S-F stretching vibrations, typically in the region of 800-950 cm⁻¹. Aromatic C-H and C-F stretching vibrations, as well as aromatic ring vibrations, will also be present.
Reactivity and Applications
The unique properties of the SF₅ group make this compound a valuable building block in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The pentafluorosulfanyl group is increasingly being explored as a bioisostere for other functional groups, such as trifluoromethyl, tert-butyl, and nitro groups, in the design of new therapeutic agents.[5] Its high lipophilicity can enhance membrane permeability and bioavailability, while its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[3][4] The ortho-fluoro substituent provides an additional point of modulation for tuning the electronic and steric properties of drug candidates.[1]
Caption: Key application areas.
Agrochemicals
Similar to its role in pharmaceuticals, the incorporation of the SF₅ group into agrochemical candidates can enhance their efficacy and metabolic stability.[1][11]
Materials Science
This compound can be used in the synthesis of advanced materials, particularly fluorinated polymers.[1][11] The introduction of the SF₅ group can impart desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.
Safety and Handling
As with all fluorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fluorinated compounds. Its unique combination of a pentafluorosulfanyl group and an ortho-fluoro substituent provides a powerful tool for researchers in drug discovery, agrochemicals, and materials science. The established synthetic route from readily available starting materials opens the door for broader exploration of its potential in various applications. Further research into its specific reactivity and the full characterization of its spectroscopic properties will undoubtedly expand its utility in the scientific community.
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- Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471.
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The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Arylsulfur Pentafluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of the Pentafluorosulfanyl Era
In the landscape of synthetic chemistry and drug discovery, the introduction of fluorine-containing functional groups has consistently revolutionized the design of novel molecules with enhanced properties. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a moiety of exceptional interest, often dubbed a "super-trifluoromethyl" group.[1] This in-depth guide provides a comprehensive overview of the discovery and historical development of arylsulfur pentafluorides, detailing the evolution of their synthesis and highlighting the unique characteristics that position them at the forefront of modern chemical research.
The allure of the SF₅ group lies in its remarkable combination of properties. It is significantly more electronegative and lipophilic than the well-established trifluoromethyl (CF₃) group, a combination that is rare among functional groups.[2][3] This unique electronic and steric profile imparts arylsulfur pentafluorides with high thermal and chemical stability, making them robust building blocks in the synthesis of complex molecules.[3] These attributes have profound implications for medicinal chemistry, agrochemicals, and materials science, driving the quest for efficient and practical synthetic methodologies.
The Pioneering Era: Sheppard's Breakthrough and Early Challenges
The story of arylsulfur pentafluorides begins in the early 1960s with the pioneering work of William A. Sheppard at DuPont. In a landmark 1962 publication in the Journal of the American Chemical Society, Sheppard reported the first synthesis of phenylsulfur pentafluoride.[4] The method involved the direct fluorination of diphenyl disulfide using silver(II) fluoride (AgF₂).
While groundbreaking, this initial approach was fraught with challenges. The use of the aggressive and expensive fluorinating agent, AgF₂, resulted in a meager yield of only 9%.[2][3] The harsh reaction conditions and the difficulty in handling such reactive reagents limited the scope and practicality of this method for broader applications. For years, the synthesis of arylsulfur pentafluorides remained a niche and challenging endeavor, hindering their widespread investigation.
A Paradigm Shift: The Two-Step Synthesis and the Rise of a Practical Approach
The turn of the 21st century witnessed a significant breakthrough in the synthesis of arylsulfur pentafluorides, largely driven by the work of Teruo Umemoto and colleagues. Their development of a practical and scalable two-step method revolutionized the field, making these valuable compounds readily accessible to the wider scientific community.[2][5][6][7] This modern approach, detailed in a 2012 article in the Beilstein Journal of Organic Chemistry, involves the formation of a key intermediate, an arylsulfur chlorotetrafluoride (ArSF₄Cl).[2][5][6][7]
Step 1: Synthesis of Arylsulfur Chlorotetrafluorides
The first step of this elegant synthesis involves the oxidative fluorination of readily available starting materials, such as diaryl disulfides or aryl thiols. This is typically achieved by treating the sulfur-containing precursor with a combination of chlorine gas and an alkali metal fluoride, such as potassium fluoride (KF), in an appropriate solvent like acetonitrile.[2][5][6][7]
Experimental Protocol: Synthesis of Phenylsulfur Chlorotetrafluoride from Diphenyl Disulfide [5][7]
-
Materials:
-
Diphenyl disulfide
-
Potassium fluoride (spray-dried is preferable)
-
Chlorine gas
-
Anhydrous acetonitrile
-
-
Procedure:
-
To a stirred suspension of potassium fluoride (excess, e.g., 16 equivalents) in anhydrous acetonitrile, add diphenyl disulfide (1 equivalent) at 0 °C under an inert atmosphere.
-
Bubble chlorine gas (excess, e.g., 8 equivalents) through the mixture while maintaining the temperature at 0 °C. The reaction is exothermic and the rate of chlorine addition should be controlled to keep the temperature below 10 °C.
-
After the addition of chlorine is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by GC or TLC).
-
Filter the reaction mixture to remove the solid potassium salts.
-
The filtrate, containing the phenylsulfur chlorotetrafluoride, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.
-
Step 2: Conversion to Arylsulfur Pentafluorides
The second and final step is the conversion of the arylsulfur chlorotetrafluoride intermediate to the desired arylsulfur pentafluoride. This is accomplished by a fluoride-for-chloride exchange reaction. Several fluorinating agents can be employed for this transformation, with zinc fluoride (ZnF₂) and anhydrous hydrogen fluoride (HF) being commonly used due to their effectiveness and lower cost compared to earlier reagents.[2][5][6][7]
Experimental Protocol: Synthesis of Phenylsulfur Pentafluoride from Phenylsulfur Chlorotetrafluoride [5][7]
-
Materials:
-
Phenylsulfur chlorotetrafluoride
-
Zinc fluoride (anhydrous)
-
Anhydrous solvent (e.g., acetonitrile or a high-boiling hydrocarbon)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add phenylsulfur chlorotetrafluoride (1 equivalent) and anhydrous zinc fluoride (excess, e.g., 2-3 equivalents) to an anhydrous solvent.
-
Heat the mixture to reflux and monitor the reaction progress by GC or ¹⁹F NMR until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the zinc salts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure phenylsulfur pentafluoride.
-
The "Super-Trifluoromethyl" Group: Physicochemical Properties and Their Implications
The excitement surrounding arylsulfur pentafluorides stems from the unique and advantageous physicochemical properties imparted by the SF₅ group. A comparative analysis with the widely used CF₃ group reveals the distinct character of this "super" functional group.
| Property | SF₅ Group | CF₃ Group | Reference |
| Hammett Constant (σI) | +0.55 | +0.39 | [3] |
| Hansch Hydrophobicity (π) | 1.51 | 1.09 | [3] |
| Calculated logP (2-substituted indole) | 3.8 ± 0.2 | 3.5 ± 0.2 | [8] |
| Calculated pKa (2-substituted indole) | 24.44 | 26.76 | [8] |
As the data illustrates, the SF₅ group is a stronger electron-withdrawing group and is significantly more lipophilic than the CF₃ group. This enhanced lipophilicity can improve a molecule's ability to cross cell membranes, a critical factor in drug design for oral bioavailability.[1][9] Furthermore, the robust nature of the S-F bonds confers high metabolic stability, potentially leading to a longer in vivo half-life of drug candidates.[1][10]
Applications in Drug Discovery and Agrochemicals: Case Studies
The accessibility of arylsulfur pentafluorides has catalyzed their exploration in various fields, with particularly promising results in drug discovery and agrochemical development. The SF₅ moiety is often introduced as a bioisostere for other functional groups to modulate the biological activity and pharmacokinetic properties of a lead compound.
Case Study 1: SF₅-Containing Fipronil Analogue
Fipronil is a broad-spectrum insecticide that acts as a potent blocker of GABA-gated chloride channels. In a study comparing the biological activities of fipronil and its arylsulfur pentafluoride analogue, the SF₅-substituted compound demonstrated comparable or even superior insecticidal activity against certain pest species.[11] This suggests that the unique electronic and steric properties of the SF₅ group can be harnessed to develop next-generation pesticides with improved efficacy.
Case Study 2: Mefloquine Analogues for Antimalarial Therapy
Mefloquine is an important antimalarial drug. Researchers have synthesized and evaluated pentafluorosulfanyl analogues of mefloquine.[12] These studies have shown that the introduction of the SF₅ group can lead to compounds with improved activity and selectivity against malaria parasites, highlighting the potential of this functional group in the development of new treatments for infectious diseases.[10]
Conclusion and Future Outlook
The journey of arylsulfur pentafluorides, from their challenging initial synthesis to the development of practical and scalable methods, is a testament to the relentless pursuit of innovation in chemical synthesis. The pioneering work of William A. Sheppard laid the foundation, and the subsequent advancements, particularly the two-step synthesis via the chlorotetrafluoride intermediate, have unlocked the vast potential of the "super-trifluoromethyl" SF₅ group.
For researchers, scientists, and drug development professionals, arylsulfur pentafluorides represent a powerful tool for molecular design. Their unique combination of high electronegativity, lipophilicity, and metabolic stability offers a compelling strategy to enhance the properties of bioactive molecules. As our understanding of the synthesis and reactivity of these fascinating compounds continues to grow, we can anticipate the emergence of a new generation of pharmaceuticals, agrochemicals, and advanced materials built upon the remarkable foundation of the arylsulfur pentafluoride scaffold.
References
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The Pentafluorosulfanyl Group (SF5) - Rowan Scientific.
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Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471.
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Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PubMed, 22509218.
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Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471.
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Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. ResearchGate.
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(2019). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. ResearchGate.
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(2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
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Arylsulfur Pentafluorides. Journal of the American Chemical Society.
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Sheppard, W. A. (1962). Arylsulfur Pentafluorides. Journal of the American Chemical Society, 84(16), 3064–3072.
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Togni, A., et al. (2019). Silver-induced self-immolative Cl-F exchange fluorination of arylsulfur chlorotetrafluorides: Synthesis of arylsulfur pentafluorides. ResearchGate.
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Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry.
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Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PMC.
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(2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. PubMed.
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(2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
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(2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate.
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(2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. PubMed.
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(2022). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC.
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(2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.
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(2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv.
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(2022). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI.
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The influence of lipophilicity in drug discovery and design. ResearchGate.
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Pentafluorosulfanyl (SF5) technology. Melius Organics.
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(2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PMC.
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(2015). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate.
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Field evaluation of a 0.005% fipronil bait, orally administered to Rhombomys opimus, for control of fleas (Siphonaptera: Pulicidae) and phlebotomine sand flies (Diptera: Psychodoidea) in the Central Asian Republic of Kazakhstan. PLOS Neglected Tropical Diseases.
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Field evaluation of a 0.005% fipronil bait, orally administered to Rhombomys opimus, for control of fleas (Siphonaptera: Pulicidae) and phlebotomine sand flies (Diptera: Psychodidae) in the Central Asian Republic of Kazakhstan. PubMed.
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Sheppard, W. A. (1960). ARYLSULFUR TRIFLUORIDES AND PENTAFLUORIDES. Semantic Scholar.
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Crowley, P. J., et al. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. ResearchGate.
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Introduction: The Emergence of a "Super" Functional Group
An In-Depth Technical Guide to the Electronic and Steric Effects of the Pentafluorosulfanyl (SF₅) Group
In the landscape of medicinal chemistry, agrochemicals, and materials science, the quest for novel functional groups that can predictably and potently modulate molecular properties is perpetual. Among the fluorinated moieties, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of profound interest.[1][2] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety presents a unique and powerful combination of electronic and steric characteristics that sets it apart from more conventional groups.[3] Comprising a central sulfur atom bonded to five fluorine atoms, its pseudo-octahedral geometry and the extreme electronegativity of fluorine impart exceptional properties to parent molecules.[1][4]
This guide offers a detailed exploration of the core electronic and steric effects of the SF₅ group. We will delve into the quantitative parameters that define its behavior, the causality behind its influence on molecular properties, and the practical methodologies for its incorporation. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this remarkable functional group to overcome challenges in molecular design and optimization.
Part 1: The Dominant Electronic Signature of the SF₅ Group
The electronic character of the pentafluorosulfanyl group is defined by an intense electron-withdrawing effect, a consequence of the five highly electronegative fluorine atoms.[1] This potent effect significantly alters the electronic landscape of the molecule it is attached to, influencing acidity, reactivity, and metabolic stability.
A Powerful Electron-Withdrawing Inductive Effect
The primary mechanism of the SF₅ group's electronic influence is a strong negative inductive effect (-I). This is quantitatively captured by its Hammett constants (σ), which are among the highest for any neutral substituent. The electron-withdrawing power of the SF₅ group is comparable to or even exceeds that of well-known groups like nitro (-NO₂) and cyano (-CN), and is significantly stronger than the trifluoromethyl (-CF₃) group.[5][6][7] This effect is largely transmitted through the sigma bond framework, with a minor contribution from negative hyperconjugation.[5]
This strong electron-withdrawing nature has profound implications:
-
Increased Acidity: It can dramatically lower the pKa of adjacent acidic protons.
-
Modulation of Aromatic Systems: When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution.
-
Enhanced Metabolic Stability: The group's chemical robustness and ability to shield adjacent sites from enzymatic attack contribute to improved metabolic stability, a critical parameter in drug design.[1][7]
The Lipophilicity Paradox
One of the most compelling and counterintuitive properties of the SF₅ group is its ability to increase lipophilicity despite its high polarity.[1][3] This rare coexistence of high electronegativity and high lipophilicity is a key advantage in drug design.[5] The Hansch hydrophobicity parameter (π) for the SF₅ group is significantly higher than that of the trifluoromethyl (-CF₃) group, suggesting it can enhance a molecule's ability to permeate cell membranes and improve bioavailability.[1][7]
Quantitative Comparison of Electronic Parameters
To contextualize the electronic influence of the SF₅ group, the following table compares its key parameters with other common functional groups.
| Functional Group | Hammett Constant (σp) | Hammett Constant (σm) | Hansch Parameter (π) | Electronegativity |
| -SF₅ | 0.68 [5][7] | 0.61 [5][7] | 1.51 [5] (or 1.23[7]) | 3.65 [3][4] |
| -CF₃ | 0.54[5] (or 0.53[7]) | 0.43[5][7] | 1.09[5] (or 0.88[7]) | 3.36[3][4] |
| -NO₂ | 0.78 | 0.71 | -0.28 | - |
| -CN | 0.66[5] | 0.56[5] | -0.32[5] | - |
Data compiled from multiple sources, slight variations may exist based on measurement conditions.
Part 2: The Defining Steric Profile of the SF₅ Group
The pentafluorosulfanyl group imposes a significant and unique steric footprint. Its tetragonal bipyramidal (or pseudo-octahedral) geometry is distinct from the conical shape of -CF₃ or the tetrahedral arrangement of a tert-butyl group.[3][4]
Size, Shape, and Conformational Restriction
The steric bulk of the SF₅ group is considerable, being larger than a trifluoromethyl group and approaching that of a tert-butyl group.[3][6] This substantial size can be strategically employed to:
-
Control Molecular Conformation: The steric demand of the SF₅ group can encumber rotational freedom around adjacent bonds, locking the molecule into a specific, and potentially more bioactive, conformation.[6][7]
-
Provide a Metabolic Shield: Its bulk can physically block access of metabolic enzymes to nearby vulnerable sites on the molecule, further enhancing its stability and half-life.[3]
-
Influence Stereochemistry: The group's profound dipole, coupled with its steric demand, has been shown to direct the stereochemical outcome of certain reactions.[6][7]
The diagram below visually represents the comparative steric and electronic properties of the SF₅ group alongside other common bioisosteres on an aromatic ring.
Caption: Comparative steric bulk and electronic effects of common substituents.
A Versatile Bioisostere
The unique combination of electronic and steric properties makes the SF₅ group an attractive bioisostere for several common functionalities in drug design.[1] It is most frequently considered as a replacement for:
-
Trifluoromethyl (-CF₃) Group: The SF₅ group offers greater steric bulk, higher electronegativity, and increased lipophilicity.[3]
-
tert-Butyl Group: While offering comparable steric hindrance, the SF₅ group completely reverses the electronic effect from electron-donating to strongly electron-withdrawing.[1]
-
Nitro (-NO₂) Group: The SF₅ group provides similar electron-withdrawing strength but is significantly more lipophilic and, crucially, is metabolically stable, avoiding the potential toxicity associated with the reduction of nitro groups in vivo.[8]
Part 3: Synthesis and Experimental Protocols
Historically, the application of the SF₅ group was hampered by the lack of reliable and scalable synthetic methods for its introduction.[3][8] However, recent advancements, particularly in radical chemistry, have made SF₅-containing building blocks more accessible.[4] A common and effective strategy involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated systems like alkenes and alkynes.[3][4]
Workflow: Synthesis of 2-SF₅-Indoles
The following protocol, adapted from methodologies described in the literature, outlines a robust workflow for synthesizing 2-SF₅-indoles, a valuable heterocyclic scaffold in medicinal chemistry.[6][9] This multi-step sequence demonstrates the practical application of modern SF₅ chemistry.
Caption: Synthetic workflow for the preparation of 2-SF₅-indoles.
Step-by-Step Methodology
Step 1: Radical Addition of SF₅Cl (Chloropentafluorosulfanylation) [9]
-
Setup: To a solution of the starting material, N-tosyl-2-ethynylaniline (1.0 eq), in ethyl acetate (0.4 M) under an inert atmosphere (e.g., Argon), cool the mixture to -40 °C.
-
Initiation: Add a catalytic amount of triethylborane (Et₃B, e.g., 1.0 M solution in hexanes) and introduce a controlled stream of oxygen (or air from a syringe).
-
Addition: Slowly add a solution of pentafluorosulfanyl chloride (SF₅Cl) (approx. 1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir for several hours, gradually warming to -20 °C. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction and extract the product. The resulting chloro-vinyl-SF₅ adduct is often pure enough to proceed without further purification.[9]
Step 2: Dehydrochlorination to form SF₅-Alkyne [9]
-
Setup: Dissolve the crude adduct from Step 1 in a suitable anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Base Addition: Slowly add a strong, non-nucleophilic base such as lithium hexamethyldisilazane (LiHMDS) (1.1 eq).
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Workup: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution) and perform an aqueous workup to isolate the SF₅-alkyne intermediate, which is typically used directly in the next step.[9]
Step 3: Cyclization to the 2-SF₅-Indole [9]
-
Setup: Dissolve the SF₅-alkyne intermediate in acetonitrile.
-
Reaction: Add potassium phosphate (K₃PO₄) as the base and heat the mixture to 40 °C.
-
Monitoring: Stir for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Isolation: After cooling, perform a standard aqueous workup and purify the final 2-SF₅-indole product by column chromatography.
Spectroscopic Characterization
The definitive characterization of SF₅-containing compounds relies heavily on ¹⁹F NMR spectroscopy. The SF₅ group gives a highly characteristic and unmistakable signal pattern: a doublet for the four equatorial fluorine atoms (Fₑ) and a quintet for the single axial fluorine atom (Fₐ), with a typical J-coupling of ~150 Hz.[10]
Conclusion: A Powerful Tool for Modern Molecular Design
The pentafluorosulfanyl group is far more than a mere chemical curiosity; it is a validated and powerful tool in the arsenal of the modern medicinal and materials chemist.[11] Its unique convergence of extreme electron-withdrawing character, substantial steric bulk, and high lipophilicity allows for the fine-tuning of molecular properties in ways that are often unattainable with other substituents. While synthetic challenges have historically limited its use, newer, more robust protocols are paving the way for its broader application.[1] For researchers aiming to enhance metabolic stability, improve membrane permeability, lock in bioactive conformations, or explore novel chemical space, the strategic incorporation of the SF₅ group offers a compelling and often advantageous path forward.[1][3]
References
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The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. [Link]
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Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing). [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. [Link]
-
Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing - The Royal Society of Chemistry. [Link]
-
Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate. [Link]
-
Polynitroaliphatic explosives containing the pentafluorosulfanyl (SF5) group: The selection and study of a model compound - Taylor & Francis Online. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. [Link]
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Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - MDPI. [Link]
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Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. [Link]
-
Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. [Link]
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Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. [Link]
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Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials - ResearchGate. [Link]
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Synthesis and spectroscopic properties of ethynylsulfur pentafluoride (SF5C.tplbond.CH) | Inorganic Chemistry - ACS Publications. [Link]
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- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
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In-Depth Technical Guide to the Spectroscopic Data of 2-Fluorophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pentafluorosulfanyl Group
The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its greater electronegativity and lipophilicity compared to the trifluoromethyl (CF₃) group. These properties can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. 2-Fluorophenylsulfur Pentafluoride, with its ortho-fluoro substitution, presents a unique electronic and steric environment, making a thorough spectroscopic characterization essential for its application in synthetic and medicinal chemistry. This guide will delve into the expected and observed spectroscopic features of this molecule, providing a foundational understanding for researchers working with this and related compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name 1-Fluoro-2-(pentafluoro-λ⁶-sulfanyl)benzene, presents a fascinating case for spectroscopic analysis. The molecule consists of a benzene ring substituted with a fluorine atom and a pentafluorosulfanyl group at adjacent positions. This ortho-relationship introduces steric and electronic interactions that are reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Fluorinated Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds. The presence of multiple fluorine environments in this compound gives rise to complex but informative spectra.
¹⁹F NMR Spectroscopy: Probing the Fluorine Nuclei
The ¹⁹F NMR spectrum is particularly insightful. The SF₅ group itself displays a characteristic AB₄ spin system, where one fluorine is in the apical position (Fₐ) and four are in the equatorial plane (Fₑ). The ortho-fluorine on the aromatic ring adds another distinct signal.
Expected Chemical Shifts and Couplings:
-
SF₅ Group: The four equatorial fluorines (Fₑ) are chemically equivalent and will appear as a doublet, coupled to the single apical fluorine (Fₐ). The apical fluorine will, in turn, appear as a quintet due to coupling with the four equatorial fluorines. The chemical shifts for the SF₅ group are typically found downfield.
-
Aromatic Fluorine: The single fluorine atom attached to the aromatic ring will appear as a complex multiplet due to coupling with the neighboring protons and potentially long-range coupling with the SF₅ fluorines. Its chemical shift will be in the typical range for aryl fluorides.
Experimental Protocol for ¹⁹F NMR:
A standard ¹⁹F NMR experiment would be conducted on a high-field spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent such as CDCl₃ or acetone-d₆.
-
Instrument Setup: The spectrometer is tuned to the ¹⁹F frequency. A standard pulse program for a one-dimensional ¹⁹F spectrum is used.
-
Referencing: The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).
-
Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
¹H NMR Spectroscopy: Elucidating the Aromatic Proton Environment
The ¹H NMR spectrum provides information about the four protons on the aromatic ring. Due to the electron-withdrawing nature of both the fluorine and the SF₅ group, these protons are expected to be deshielded and appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The ortho, meta, and para relationships will lead to a complex splitting pattern of overlapping multiplets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will show six signals for the aromatic carbons. A key feature is the presence of C-F coupling. The carbon directly attached to the fluorine atom (C-F) and the carbon bonded to the SF₅ group (C-S) will exhibit large one-bond coupling constants (¹J CF). The other aromatic carbons will show smaller, multi-bond couplings to the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing substituents.
Data Summary Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹⁹F | |||
| SF₅ (apical) | Downfield | quintet | J(Fₐ-Fₑ) ≈ 140-160 |
| SF₅ (equatorial) | Downfield | doublet | J(Fₑ-Fₐ) ≈ 140-160 |
| Ar-F | Aryl region | multiplet | |
| ¹H | 7.0 - 8.0 | multiplet | |
| ¹³C | |||
| C -F | ~160 | doublet | ¹J(C-F) ≈ 240-260 |
| C -S | ~150 | multiplet | |
| Other Ar-C | 115 - 140 | multiplet |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the S-F and C-F bonds, as well as the aromatic ring.
Characteristic Vibrational Frequencies:
-
S-F Stretching: The SF₅ group will exhibit strong and characteristic absorption bands in the region of 800-950 cm⁻¹. These are typically very intense peaks and are diagnostic for the presence of the pentafluorosulfanyl group.
-
C-F Stretching: The C-F bond of the aromatic fluorine will show a strong absorption in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: The aromatic ring will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be recorded on a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is the ratio of the sample to the background spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 222, corresponding to the molecular weight of C₆H₄F₆S.
-
Isotopic Pattern: The presence of sulfur will result in a characteristic isotopic pattern for the molecular ion, with a smaller M+2 peak due to the ³⁴S isotope.
-
Fragmentation: Common fragmentation pathways would involve the loss of fluorine atoms, the SF₅ group, or cleavage of the aromatic ring. Key expected fragments would include [M-F]⁺, [M-SF₅]⁺, and [C₆H₄F]⁺.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizing the Molecular Structure and Spectroscopic Relationships
To better understand the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Key structural features of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. The characteristic signals in the ¹⁹F NMR spectrum, the detailed coupling patterns in the ¹H and ¹³C NMR spectra, the strong S-F and C-F vibrational bands in the IR spectrum, and the molecular ion peak in the mass spectrum all contribute to a complete and self-validating dataset. This guide serves as a critical reference for researchers, enabling them to confidently identify and utilize this important fluorinated building block in their synthetic and drug discovery endeavors.
References
Due to the proprietary nature of specific, detailed experimental data for this compound, this guide has been constructed based on established principles of spectroscopic interpretation for analogous structures and general information available from chemical suppliers. Direct citation to a peer-reviewed publication containing the complete, raw spectroscopic data for this compound is not available at the time of writing. The following references provide foundational knowledge on the synthesis and characterization of arylsulfur pentafluorides:
-
Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
Introduction: The Emergence of the Pentafluorosulfanyl Group in Modern Chemistry
An In-Depth Technical Guide to the Thermal and Chemical Stability of 2-Fluorophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in the fields of medicinal chemistry, agrochemistry, and materials science, often lauded as a "super-trifluoromethyl" group.[1] Its appeal stems from a unique combination of properties: high electronegativity, significant steric bulk, and exceptional stability, which can be leveraged to enhance the metabolic durability and overall performance of a molecule.[1][2] this compound (2-FPSF) is a key building block that incorporates this powerful moiety onto an aromatic scaffold, making it a valuable reagent for innovative chemical synthesis.[3][4]
This guide offers a comprehensive technical overview of the thermal and chemical stability of this compound. Understanding these core characteristics is paramount for its effective and safe utilization in research and development, enabling scientists to harness its full potential in designing next-generation pharmaceuticals and advanced materials. We will delve into the causality behind its remarkable robustness, provide validated experimental protocols for stability assessment, and offer field-proven insights for its handling and storage.
Part 1: Unrivaled Thermal Stability
A defining characteristic of aryl-SF₅ compounds is their exceptional thermal robustness, a direct consequence of the strong, stable sulfur-fluorine bonds.[2][3] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for the 2-fluoro substituted variant is not widely published, extensive studies on the parent compound, Phenylsulfur Pentafluoride (Ph-SF₅), provide an authoritative benchmark. Ph-SF₅ demonstrates excellent thermal stability, showing no signs of decomposition even at temperatures as high as 400°C.[5] It is reasonable to infer that this compound exhibits a comparable high level of thermal resilience.
However, at temperatures exceeding 400°C, decomposition can occur, generating toxic and corrosive fumes, including sulfur oxides and sulfur fluorides.[6] This necessitates caution when designing high-temperature reactions.
Quantitative Thermal Data Summary
The following table summarizes the key thermal properties based on data from the parent compound and general knowledge of SF₅-containing molecules.
| Property | Value/Observation | Source(s) |
| Decomposition Temperature | Stable up to approximately 400°C | [5] |
| Boiling Point | 94 °C / 120 mmHg | [4] |
| Flash Point | 58 °C | |
| Decomposition Products | Toxic and corrosive fumes of sulfur oxides and sulfur fluorides | [6] |
| Heat Sensitivity | Considered heat sensitive; avoid excessive heating |
Conceptual Thermal Decomposition Pathway
The diagram below illustrates a conceptual pathway for the high-temperature decomposition of an aryl-SF₅ compound. The primary event is the homolytic cleavage of the robust Aryl-Sulfur bond, followed by subsequent fragmentation of the SF₅ radical.
Caption: Conceptual high-temperature decomposition of 2-FPSF.
Part 2: Comprehensive Chemical Stability Profile
The chemical inertness of the SF₅ group is one of its most valuable attributes, rendering it stable across a wide range of reaction conditions.[1][2] This stability allows for chemical modifications on other parts of the molecule without compromising the integrity of the pentafluorosulfanyl moiety.
Stability Under Acidic and Basic Conditions
Acidic Conditions: 2-FPSF demonstrates remarkable stability in the presence of strong acids. The parent Ph-SF₅ is stable in concentrated sulfuric acid (H₂SO₄), only undergoing hydrolysis at temperatures above 100°C.[5] Related N-SF₅ compounds have also shown high stability in acidic aqueous solutions (pH 2.0).[2] While the SF₅ group itself is exceptionally robust, it is crucial to consider that the overall stability of a molecule containing 2-FPSF will be dictated by the most acid-labile functional group present elsewhere in the structure.[2]
Basic Conditions: The compound exhibits excellent stability under many basic conditions, such as in the presence of sodium hydroxide (NaOH).[5] This allows for a wide range of base-mediated reactions to be performed on other parts of the molecule. However, a critical exception is the reaction with molten caustics (e.g., NaOH, KOH), which can induce rapid decomposition.[6]
Redox Stability
Oxidizing Agents: Under standard conditions, the SF₅ group is resistant to oxidation. At the elevated temperatures required for thermal decomposition, however, the breakdown products can act as strong oxidizing agents.[6]
Reducing Agents: The SF₅ group is notably stable under catalytic hydrogenation conditions, a common procedure in drug development for the reduction of nitro groups or double bonds.[5] This stability is a significant synthetic advantage over other functional groups that might not be compatible with such reductive processes.
Resistance to Hydrolysis
The Aryl-Sulfur bond in 2-FPSF is highly resistant to cleavage.[2] Hydrolysis, even under strongly acidic conditions, requires significant thermal energy (e.g., >100°C in H₂SO₄) to proceed.[5] This inherent stability contributes to the metabolic resistance often observed in drug candidates containing the SF₅ moiety.
Chemical Compatibility Summary
| Reagent Class | Compatibility/Reactivity | Causality/Insight | Source(s) |
| Strong Acids (e.g., H₂SO₄) | High Stability (Hydrolysis only >100°C) | The strong Ar-S and S-F bonds are resistant to protonation and cleavage. | [2][5] |
| Strong Bases (e.g., NaOH, aq.) | High Stability | The sulfur atom is sterically shielded and electronically deactivated towards nucleophilic attack. | [5] |
| Molten Caustics (e.g., molten KOH) | Reactive / Incompatible | Extreme conditions force decomposition. | [6] |
| Strong Oxidizing Agents | Generally Stable | The sulfur is in its highest oxidation state (+6). | [6] |
| Reducing Agents (e.g., H₂/Pd) | High Stability | The S-F bonds are not susceptible to standard catalytic reduction. | [5] |
| Nucleophiles | SF₅ group is stable ; Ring is activated | The powerful electron-withdrawing effect of the SF₅ group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions. | [3][7] |
Chemical Compatibility Assessment Workflow
This diagram outlines the logical process for determining the compatibility of 2-FPSF in a planned chemical reaction.
Caption: Decision workflow for assessing 2-FPSF chemical compatibility.
Part 3: Validated Experimental Protocols
To ensure scientific integrity, stability assessments must be conducted using validated, reproducible methods. The following protocols provide a self-validating framework for testing the stability of this compound.
Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature of 2-FPSF.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of 2-FPSF into a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon)
-
Flow Rate: 50-100 mL/min
-
Temperature Program:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp temperature from 30°C to 600°C at a rate of 10°C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is typically defined as the temperature at which 5% mass loss is observed.
-
Self-Validation: Run a blank pan under the same conditions to establish a baseline. Analyze a known stable compound (e.g., calcium oxalate) to verify instrument performance.
Protocol 2: Chemical Stability Assessment in Acidic Media via HPLC
Objective: To quantify the stability of 2-FPSF over time in a defined acidic solution.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-FPSF in a suitable organic solvent (e.g., Acetonitrile).
-
Reaction Sample Preparation:
-
In a sealed vial, add 100 µL of the stock solution to 900 µL of the desired acidic medium (e.g., 1N HCl in 50:50 Water:Acetonitrile). This creates a final concentration of 100 µg/mL.
-
Prepare a control sample by adding 100 µL of the stock solution to 900 µL of the 50:50 Water:Acetonitrile solvent (without acid).
-
-
Incubation: Store both the reaction and control samples at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis:
-
At specified time points (e.g., T=0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench any reaction by diluting into the mobile phase if necessary.
-
Analyze the sample by a validated HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).
-
-
Data Analysis: Calculate the percentage of 2-FPSF remaining at each time point relative to the T=0 sample, correcting for any degradation observed in the control sample.
-
Self-Validation: The T=0 sample serves as the initial reference. The control sample validates that degradation is due to the acidic conditions and not the solvent or temperature alone.
General Stability Study Workflow
Caption: Experimental workflow for a comprehensive stability study.
Part 4: Safe Handling and Storage
Given its properties, appropriate handling and storage procedures are essential for ensuring laboratory safety and maintaining the integrity of this compound.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[8] Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigerated storage (0-10°C) is recommended to ensure long-term stability. The material should be stored away from sources of heat, sparks, and open flames.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and molten caustics.[6][10]
-
Fire Safety: 2-FPSF is a flammable liquid and vapor.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemicals.
Conclusion
This compound is a compound defined by its exceptional thermal and chemical stability. The robust nature of the pentafluorosulfanyl group provides a chemically inert anchor that withstands a wide array of synthetic conditions, including strong acids, bases, and common reductive protocols. Its thermal resilience is equally impressive, with stability observed up to 400°C. This powerful combination of characteristics makes 2-FPSF an invaluable tool for researchers, scientists, and drug development professionals, enabling the strategic incorporation of the SF₅ moiety to enhance molecular properties without compromising synthetic flexibility. A thorough understanding of its stability profile, as outlined in this guide, is the foundation for its successful and safe application in pioneering new frontiers of chemistry.
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Thermal Stability Analysis of Perfluorohexane | Request PDF . ResearchGate. [Link]
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(Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities . PMC. [Link]
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Determination of the Thermal Stability of Perfluoroalkylethers . Cedarville Digital Commons. [Link]
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This compound . MySkinRecipes. [Link]
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SULFUR PENTAFLUORIDE | Occupational Safety and Health Administration . OSHA. [Link]
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Synthesis and characterization of 2-pyridylsulfur pentafluorides . PubMed. [Link]
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Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF . ResearchGate. [Link]
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Synthesis and Characterization of Pentafluorosulfanyl-Functionalized Fullerenes | Request PDF . ResearchGate. [Link]
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Working with Hazardous Chemicals . Organic Syntheses. [Link]
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Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners . American Chemical Society. [Link]
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Synthetic Routes to Arylsulfonyl Fluorides . MDPI. [Link]
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Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories . ACS Publications. [Link]
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Straightforward Pentafluorosulfanylation for Molecular Design . ChemRxiv. [Link]
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ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds . ResearchGate. [Link]
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Synthesis of aryl sulfides and diaryl sulfides . Organic Chemistry Portal. [Link]
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Reactions of Organic Pentafluorosulfanyl-Containing Compounds . ResearchGate. [Link]
-
A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters . PubMed. [Link]
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Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks . ChemRxiv. [Link]
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Chemical Compatibility Chart . Sterlitech Corporation. [Link]
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A Technical Guide to the Pentafluorosulfanyl Group: Understanding the "Super-Trifluoromethyl" in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pentafluorosulfanyl (SF5) group is rapidly transitioning from a chemical curiosity to a cornerstone substituent in medicinal chemistry and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl" group, it offers a unique and powerful combination of physicochemical properties that distinguish it from the ubiquitous trifluoromethyl (CF3) moiety.[2][4][5] This guide provides an in-depth analysis of the SF5 group's core properties, including its profound electron-withdrawing nature, distinct steric profile, high lipophilicity, and exceptional stability. We will explore the causality behind its effects on molecular behavior, detail modern synthetic protocols for its incorporation, and examine its field-proven applications in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to strategically leverage the SF5 group in next-generation molecular design.
Introduction: The Rise of a "Super-Trifluoromethyl" Moiety
The strategic incorporation of fluorine is a well-established strategy in drug design, with fluorinated motifs enhancing critical properties such as metabolic stability, bioavailability, and binding affinity.[6][7] While the trifluoromethyl (CF3) group has long been the workhorse in this domain, the pentafluorosulfanyl (SF5) group has emerged as a substituent with even more pronounced and, in many cases, more desirable characteristics.[2][5][8] Its unique octahedral geometry, superior electronegativity, and greater lipophilicity provide a distinct tool for fine-tuning molecular properties beyond what is achievable with the CF3 group alone.[6][9][10]
This guide moves beyond simple definitions to provide a comprehensive technical overview grounded in experimental data and established synthetic methodologies. By understanding the fundamental principles that govern the "super-trifluoromethyl" nature of the SF5 group, scientists can make more informed decisions, accelerating the discovery and development of novel therapeutics and advanced materials.
Chapter 1: Comparative Physicochemical Properties - A Head-to-Head Battle (SF5 vs. CF3)
The unique character of the SF5 group is best understood through direct comparison with the CF3 group and other common substituents. Its properties are not merely incremental improvements but a distinct combination of electronic, steric, and lipophilic effects.
Electronic Properties: An Electronegativity Powerhouse
The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry, a property that stems from the cumulative inductive effect of five highly electronegative fluorine atoms bonded to a central sulfur atom.[1] This effect is quantitatively captured by Hammett constants, which demonstrate its superior electron-withdrawing strength compared to the CF3 group in both the meta and para positions.[6]
This intense electron-withdrawing nature has profound implications for medicinal chemistry. It can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing target binding interactions and solubility. Furthermore, this electronic depletion can render adjacent aromatic rings more resistant to oxidative metabolism, a key mechanism for enhancing a drug's in vivo half-life.[1][11]
Steric Profile: Unique Octahedral Geometry
The SF5 group possesses a distinctive octahedral geometry and a steric volume intermediate between the smaller CF3 group and the much larger tert-butyl group.[6][12]
This unique size and shape allow the SF5 group to probe binding pockets in ways that other groups cannot, potentially enabling more selective interactions with biological receptors.[6] Its bulk can also be used to enforce specific molecular conformations, which can be a crucial strategy for locking a drug candidate into its bioactive conformation.
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The SF5 group is significantly more lipophilic than the CF3 group, as quantified by the Hansch lipophilicity parameter (π). A higher π value indicates a greater contribution to a molecule's overall lipophilicity.[4][6]
This increased lipophilicity can enhance a molecule's ability to permeate cell membranes, a key factor for improving the oral bioavailability of many drugs.[1][11] In a direct comparison on an indole scaffold, replacing a C2-CF3 group with an SF5 group increased the experimental logP value by approximately 0.3 units.[6][13]
Stability: A Chemically and Metabolically Robust Moiety
The SF5 group is renowned for its exceptional thermal and chemical stability, which is a direct consequence of the strong, inert sulfur-fluorine bonds.[1][5][14] This robustness translates directly into high metabolic stability.[11] Molecules functionalized with an SF5 group are highly resistant to degradation by metabolic enzymes, which can lead to a longer effective lifespan in the body and an improved pharmacokinetic profile.[1][11]
Data Presentation: Summary of Physicochemical Properties
| Property | SF5 Group | CF3 Group | tert-Butyl Group | Nitro (NO2) Group |
| Molecular Volume (ų) | 55.4[6] | 34.6[6] | 76.9[6] | ~26 |
| Hammett Constant (σp) | +0.68[6][9] | +0.53[6] | -0.20 | +0.78 |
| Hansch Parameter (π) | +1.23[6] | +0.88[6] | +1.98 | -0.28 |
| Electronegativity (Pauling Scale) | 3.65[8][15] | 3.36[8][15] | ~2.0 | ~3.0 |
Visualization: Factors Influencing Drug-like Properties
Caption: Core properties of SF5 and CF3 groups and their influence on key drug development parameters.
Chapter 2: Synthetic Strategies for Incorporating the SF5 Moiety
The primary historical challenge to the widespread adoption of the SF5 group has been synthetic accessibility.[1][16] However, recent advancements have led to milder and more versatile methods, making SF5-containing building blocks increasingly available to the broader scientific community.[17]
Foundational Methods: Oxidative Fluorination
The classical approach to synthesizing pentafluorosulfanyl arenes involves the harsh oxidative fluorination of diaryl disulfides or aryl thiols.[6][16] These methods often require aggressive fluorinating agents and are limited in their functional group tolerance, making them unsuitable for complex, late-stage functionalization.
Modern Approaches: Radical Pentafluorosulfanylation
The development of methods utilizing sulfur chloride pentafluoride (SF5Cl) has revolutionized the field.[18] SF5Cl can act as a source of the SF5 radical (SF5•) under mild, free-radical conditions, allowing for its addition across alkenes and alkynes.[18] This approach offers significantly improved functional group tolerance and has become the predominant strategy for creating aliphatic SF5 compounds.[18] Recent innovations have even provided gas-free methods for the in-situ generation of SF5Cl, enhancing the safety and practicality of these reactions.[18]
Key Precursors: The Versatility of SF5-Alkynes
SF5-alkynes have emerged as essential and highly modular building blocks for constructing a wide variety of more complex SF5-containing molecules.[15][19] They are readily prepared via the radical addition of SF5Cl to terminal alkynes.[15] The resulting polarized alkyne is a versatile platform for a host of transformations, including cycloadditions, hydroelementation reactions, and the synthesis of diverse heterocyclic systems.[15][19]
Visualization: General Synthetic Workflow for 2-SF5-Indoles
Caption: A modern, telescoped workflow for the synthesis of 2-SF5-indoles via an SF5-alkyne intermediate.
Experimental Protocol: Synthesis of 2-SF5-Indole via Telescoped Radical Addition and Cyclization
This protocol is based on methodologies reported for the synthesis of 2-SF5-(aza)indoles and represents a powerful, self-validating system for accessing these valuable heterocycles.[6][15]
Objective: To synthesize a 2-SF5-indole derivative from a corresponding 2-ethynyl aniline.
Materials:
-
2-Ethynyl aniline derivative (1.0 equiv)
-
Sulfur chloride pentafluoride (SF5Cl) (solution in an appropriate solvent or generated in-situ) (1.2-1.5 equiv)
-
Triethylborane (BEt3) (1.0 M in hexanes, 0.1-0.2 equiv)
-
Anhydrous solvent (e.g., Ethyl Acetate)
-
Base for dehydrochlorination (e.g., LiHMDS)
-
Base for cyclization (e.g., K3PO4)
-
Nitrogen or Argon source for inert atmosphere
Methodology:
-
Step 1: Radical Addition of SF5Cl
-
Causality: This step leverages a radical chain process initiated by triethylborane to add the SF5 group across the alkyne. An inert atmosphere is crucial to prevent quenching of the radical intermediates by oxygen.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-ethynyl aniline derivative (1.0 equiv) and anhydrous ethyl acetate.
-
Cool the solution to 0 °C.
-
Add the solution of SF5Cl (1.2 equiv) dropwise.
-
Add triethylborane (0.1 equiv) dropwise. The reaction is often exothermic. Maintain the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
-
-
Step 2: Dehydrochlorination (Formation of SF5-Alkyne)
-
Causality: The intermediate vinyl chloride is eliminated using a strong, non-nucleophilic base to generate the key SF5-alkyne intermediate. This step is often performed without purification of the intermediate from Step 1.
-
Procedure:
-
Cool the reaction mixture from Step 1 to -78 °C.
-
Slowly add a solution of LiHMDS (1.1 equiv).
-
Stir for 30 minutes at -78 °C, then allow to warm to room temperature.
-
-
-
Step 3: 5-endo-dig Cyclization
-
Causality: A suitable base promotes the intramolecular nucleophilic attack of the aniline nitrogen onto the SF5-activated alkyne, forming the indole ring. The choice of a weaker base like K3PO4 is often sufficient for this step.
-
Procedure:
-
To the crude reaction mixture containing the SF5-alkyne, add K3PO4 (3.0 equiv).
-
Heat the mixture to 40-60 °C and stir for 12-24 hours, monitoring for product formation.
-
-
-
Workup and Purification:
-
Procedure:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-SF5-indole.
-
-
Chapter 3: The SF5 Group in Drug Design - Field-Proven Insights
The unique physicochemical profile of the SF5 group makes it a powerful tool for addressing common challenges in drug discovery, from improving metabolic stability to enhancing target affinity.
A Bioisostere with Unique Advantages
The SF5 group is often considered as a bioisosteric replacement for other common functional groups, but it brings its own distinct properties to the table.[1][20]
-
vs. Trifluoromethyl (CF3): While electronically similar, the SF5 group is larger and more lipophilic, offering a way to increase membrane permeability and explore larger binding pockets.[5][6]
-
vs. tert-Butyl: The SF5 group is sterically similar in size to a t-butyl group but has the opposite electronic effect (powerfully withdrawing vs. weakly donating). This allows for the separation of steric and electronic contributions to binding affinity during structure-activity relationship (SAR) studies.[20]
-
vs. Nitro (NO2): The SF5 group is a close electronic match to the nitro group but is far more metabolically stable and avoids the potential toxicity issues associated with nitroaromatics.[12][20]
Impact on Pharmacokinetics (ADME)
-
Enhanced Metabolic Stability: The chemical inertness of the S-F bonds makes the SF5 group highly resistant to common metabolic pathways, particularly oxidative metabolism by Cytochrome P450 enzymes.[1][11] This can significantly increase a drug's half-life.
-
Improved Membrane Permeability: The high lipophilicity imparted by the SF5 group can directly improve a compound's ability to cross biological membranes, which is often correlated with better absorption and higher oral bioavailability.[1][11]
Impact on Pharmacodynamics
-
Increased Binding Affinity: The combination of a unique steric footprint and strong electronic influence can lead to enhanced binding affinity. The SF5 group can form productive non-covalent interactions within a receptor active site and its electron-withdrawing nature can modulate the electronics of the entire molecule to favor binding.[1]
-
Modulation of Acidity/Basicity: By installing an SF5 group, medicinal chemists can precisely tune the pKa of a nearby functional group. This is a critical tool for optimizing interactions with charged residues in a protein target or for controlling a drug's solubility profile.[6]
Visualization: Drug Design Decision Pathway
Caption: A decision tree for considering the strategic incorporation of an SF5 group in a drug design project.
Chapter 4: Challenges and Future Perspectives
Despite its compelling properties and recent synthetic advances, the SF5 group still presents challenges. The synthesis and handling of precursors like SF5Cl can still be difficult, and the number of commercially available SF5-containing building blocks, while growing, remains limited compared to their CF3 counterparts.[1][18]
The future of SF5 chemistry is focused on overcoming these hurdles. Research is ongoing to develop even milder, safer, and more scalable synthetic methods.[17] As the library of accessible SF5-building blocks expands, we can expect to see the SF5 group featured more prominently in a diverse range of applications, from agrochemicals to advanced polymers and, most significantly, in the next generation of rationally designed therapeutics.
Conclusion
The pentafluorosulfanyl group has firmly established itself as a powerful and unique substituent in the chemist's toolbox. Its designation as a "super-trifluoromethyl" group is well-earned, arising from a combination of superior electron-withdrawing strength, greater lipophilicity, and a distinct steric profile, all while maintaining exceptional chemical and metabolic stability. While synthetic challenges have historically limited its use, modern methodologies are rapidly making this fascinating moiety more accessible. For researchers and professionals in drug development, a thorough understanding of the SF5 group's properties and the logic behind its application is no longer optional—it is essential for pushing the boundaries of molecular design and creating safer, more effective medicines.
References
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Pasco, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available at: [Link]
-
Grant, K. I., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central. Available at: [Link]
-
René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie. Available at: [Link]
-
Unknown Author. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. Available at: [Link]
-
Melius Organics. Pentafluorosulfanyl (SF5) technology. Available at: [Link]
-
Gard, J. A., et al. (2014). In Situ ortho-Lithiation/Functionalization of Pentafluorosulfanyl Arenes. Organic Letters. Available at: [Link]
-
René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Académie des Sciences. Available at: [Link]
-
Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link]
-
Gard, J. A., et al. (2014). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. Available at: [Link]
-
Pasco, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
-
Unknown Author. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Available at: [Link]
-
Unknown Author. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Available at: [Link]
- Bizet, V., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. CoLab.
-
Lim, N. C., et al. (2015). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. Available at: [Link]
-
Unknown Author. (2024). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Available at: [Link]
-
Unknown Author. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. Available at: [Link]
-
Bizet, V., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. Available at: [Link]
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Methodological & Application
The Emergence of 2-Fluorophenylsulfur Pentafluoride: A Guideline for Advanced Organic Synthesis
Introduction: Beyond Traditional Fluorination with the Pentafluorosulfanyl Group
In the landscape of modern medicinal chemistry, agrochemistry, and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] The pentafluorosulfanyl (SF₅) group, in particular, has garnered significant attention as a "super-trifluoromethyl" moiety.[2][3] Its pronounced electronegativity, superior metabolic stability, and distinct lipophilicity profile offer unparalleled advantages in modulating the physicochemical and pharmacokinetic properties of organic molecules.[3][4][5][6] This guide focuses on a uniquely valuable reagent within this class: 2-Fluorophenylsulfur Pentafluoride (o-F-PhSF₅). The presence of the ortho-fluoro substituent provides a strategic handle for further functionalization, making it a versatile building block for complex molecular architectures.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide not only detailed, step-by-step protocols for the application of this compound in key organic transformations but also delve into the mechanistic rationale behind these synthetic strategies.
Physicochemical Properties and Strategic Advantages
The SF₅ group imparts a unique set of properties to an aromatic scaffold, making o-F-PhSF₅ a desirable building block.
| Property | Description | Impact on Molecular Design |
| High Electronegativity | The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry, surpassing even the trifluoromethyl (CF₃) group.[4] | Modulates the electronic environment of the aromatic ring, influencing reactivity and pKa of nearby functional groups. |
| Metabolic Stability | The sulfur-fluorine bonds are exceptionally strong and resistant to metabolic degradation.[4][5] | Enhances the in vivo half-life of drug candidates, leading to improved pharmacokinetic profiles.[5] |
| Lipophilicity | Despite its high polarity, the SF₅ group increases the overall lipophilicity of a molecule.[4][5] | Improves membrane permeability and can enhance oral bioavailability of therapeutic agents.[4][5] |
| Bioisosterism | The SF₅ group is often considered a bioisostere for tert-butyl, trifluoromethyl, and nitro groups.[4][7] | Allows for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[5] |
| Chemical Stability | The SF₅ group is remarkably stable to a wide range of chemical conditions.[8][7] | Enables its incorporation early in a synthetic sequence and tolerance to various downstream transformations. |
Core Applications in Organic Synthesis
This compound is a versatile reagent primarily utilized in two key areas: as a building block in cross-coupling reactions and in nucleophilic aromatic substitution (SNAᵣ) reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-fluoro substituent in this compound can be exploited as a leaving group in certain cross-coupling reactions, although the C-F bond is generally strong. More commonly, the aromatic ring of the parent phenylsulfur pentafluoride can be functionalized prior to the introduction of the SF5 group, or the SF5-containing aryl ring can participate in cross-coupling reactions through other functional handles (e.g., halides). The following protocol outlines a general approach for a Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction. While direct coupling at the fluorine position is challenging, this protocol is applicable to derivatives of this compound bearing a more reactive coupling partner, such as a bromine or iodine atom.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide derivative of this compound (e.g., 1-bromo-2-fluoro-3-(pentafluorosulfanyl)benzene)
-
Aryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv.), aryl boronic acid/ester (1.2-1.5 equiv.), palladium catalyst (0.02-0.05 equiv.), and base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., dioxane/water 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 65-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[9]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid/ester.
-
Solvent System: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.
Nucleophilic Aromatic Substitution (SNAᵣ)
The strong electron-withdrawing nature of the pentafluorosulfanyl group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the ortho-fluoro substituent by a variety of nucleophiles.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAᵣ).
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent in a dry reaction vessel under an inert atmosphere.
-
Add the nucleophile (typically a 3- to 4-fold excess of an alkali metal alkoxide or thiolate is necessary for high conversion) portion-wise at room temperature.[10]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness and Self-Validation:
-
The progress of the reaction should be carefully monitored to avoid the formation of side products.
-
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the SF₅ group in ¹⁹F NMR (a doublet and a pentet) are a key diagnostic feature.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is valuable for researchers. A practical and scalable method involves a two-step process from the corresponding diaryl disulfide.[3]
-
Step 1: Formation of the Arylsulfur Chlorotetrafluoride Treatment of a diaryl disulfide with chlorine in the presence of an alkali metal fluoride (e.g., KF) yields the arylsulfur chlorotetrafluoride intermediate.[3][11]
-
Step 2: Fluorination to the Pentafluorosulfanyl Group The resulting arylsulfur chlorotetrafluoride is then treated with a fluoride source, such as zinc fluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides, to afford the final arylsulfur pentafluoride.[3]
Safety and Handling
Fluorinating agents and their precursors should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. For specific handling and storage information, refer to the Safety Data Sheet (SDS) of the compound. This compound should be stored in a cool, dry place.[12]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic properties and the strategic placement of the ortho-fluoro substituent provide access to a wide range of complex, fluorinated molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable reagent in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
-
Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
-
American Chemical Society. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. [Link]
-
ResearchGate. Synthesis of different aryl‐SF5 and heteroaryl‐SF5 compounds. [Link]
-
National Institutes of Health. and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]
-
Semantic Scholar. S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. [Link]
-
PubMed. Synthesis and characterization of 2-pyridylsulfur pentafluorides. [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Sources
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- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
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- 12. This compound [myskinrecipes.com]
Application Notes & Protocols: 2-Fluorophenylsulfur Pentafluoride as a Reagent for Fluorination
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorination a critical tool for molecular design.[1][2] Among the diverse array of fluorinating agents, arylsulfur pentafluorides have emerged as powerful reagents. This guide focuses on 2-Fluorophenylsulfur Pentafluoride (2-FPSF), a versatile reagent valued for its reactivity and stability, particularly in the synthesis of complex fluorinated compounds.[3]
The pentafluorosulfanyl (SF₅) group is often termed a "super-trifluoromethyl group" due to its superior electronegativity and lipophilicity compared to the trifluoromethyl (CF₃) group.[2][4] This makes SF₅-containing compounds, and the reagents used to synthesize them, highly attractive for developing novel pharmaceuticals and advanced materials.[3][4][5] 2-FPSF leverages these properties, offering a pathway to introduce fluorine into molecules for a range of applications, from drug candidate optimization to the creation of fluorinated polymers with enhanced thermal and chemical resistance.[3]
This document provides a comprehensive overview of 2-FPSF, including its physicochemical properties, safety protocols, mechanistic insights, and detailed application protocols for key transformations.
Physicochemical Properties and Safe Handling
Understanding the properties of 2-FPSF is crucial for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₆S | |
| Molecular Weight | 222.15 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Physical State (20°C) | Liquid | |
| Boiling Point | 94 °C / 120 mmHg | [3] |
| CAS Number | 864230-02-4 |
Safety and Handling Precautions
This compound is a flammable liquid and an irritant. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Keep the reagent away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and ensure proper grounding to prevent static discharge.[8]
-
Storage: Store in a tightly closed container in a refrigerator (2-8°C), as the compound can be heat sensitive.[3][6] The storage area should be well-ventilated.
-
Spill & First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][9] Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][9]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
Spill: For small spills, absorb with a dry chemical absorbent. For large spills, dike the area and use explosion-proof equipment for cleanup.[8]
-
Mechanism of Fluorination
2-FPSF primarily functions as a nucleophilic fluorinating agent. Its utility in reactions like deoxofluorination stems from the ability of the hypervalent sulfur center to activate hydroxyl and carbonyl groups, facilitating their substitution by a fluoride ion. The reaction is a nucleophilic substitution where the oxygen atom of an alcohol or carbonyl attacks the electrophilic sulfur atom of 2-FPSF.[10][11] This forms a reactive intermediate, which then undergoes intramolecular or intermolecular attack by fluoride to yield the fluorinated product.
The general mechanism for the deoxofluorination of an alcohol can be visualized as a two-step process: activation of the alcohol followed by nucleophilic displacement.
Caption: Generalized workflow for deoxofluorination using 2-FPSF.
Application Notes & Protocols
2-FPSF is a valuable tool for several key fluorination reactions. Below are detailed protocols for its primary applications.
Application Note 1: Deoxofluorination of Alcohols
Deoxofluorination converts alcohols into alkyl fluorides, a crucial transformation in medicinal chemistry.[12] Reagents like 2-FPSF offer an alternative to classic reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor, which can be thermally unstable.[13][14] The reaction proceeds under mild conditions and is applicable to a range of primary and secondary alcohols.
Protocol: General Procedure for Deoxofluorination of a Secondary Alcohol
This protocol is a representative example and may require optimization for specific substrates.
1. Materials & Equipment:
-
Secondary alcohol (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Anhydrous base (e.g., triethylamine or DBU, 1.5 equiv) (Optional, for acid-sensitive substrates)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, septa
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
2. Experimental Workflow:
Caption: Step-by-step workflow for a typical deoxofluorination reaction.
3. Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 mmol).
-
Dissolution: Add anhydrous DCM (10 mL) and stir until the alcohol is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add this compound (1.2 mmol) to the stirred solution via syringe over 5 minutes. Causality Note: Slow addition is crucial to control any initial exotherm and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0°C.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
4. Self-Validation & Expected Outcome:
-
Validation: Successful fluorination can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the newly introduced fluorine atom. ¹H NMR will show coupling of adjacent protons to the new fluorine (JHF).
-
Expected Yield: Yields are substrate-dependent but typically range from 60-90%.
Application Note 2: Synthesis of Sulfonyl Fluorides from Sulfonic Acids
Sulfonyl fluorides are valuable functional groups in their own right, notably used as key connectors in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and as covalent biological probes.[15][16][17] 2-FPSF can act as a deoxyfluorination agent for sulfonic acids, converting them into the corresponding sulfonyl fluorides. This method provides an alternative to traditional reagents like thionyl fluoride or Xtalfluor-E®.[16]
Protocol: General Procedure for Converting a Sulfonic Acid to a Sulfonyl Fluoride
1. Materials & Equipment:
-
Aryl or alkyl sulfonic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Anhydrous acetonitrile (MeCN, 10 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, reflux condenser
2. Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the sulfonic acid (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add this compound (1.5 mmol) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting material. Causality Note: Heating is often required to drive the reaction to completion, as sulfonic acids are less reactive than alcohols.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by column chromatography or recrystallization to yield the pure sulfonyl fluoride.
3. Self-Validation & Expected Outcome:
-
Validation: The formation of the sulfonyl fluoride can be confirmed by the appearance of a singlet in the ¹⁹F NMR spectrum, typically in the range of +30 to +70 ppm.
-
Expected Yield: Yields can vary widely based on the substrate but are often in the moderate to good range (50-85%).
Comparative Analysis
2-FPSF offers distinct advantages over more traditional deoxofluorination reagents.
Table 2: Comparison of Common Deoxofluorination Reagents
| Reagent | Formula | Key Advantages | Key Disadvantages |
| 2-FPSF | 2-F-C₆H₄SF₅ | Good thermal stability; versatile reactivity. | Higher cost; stoichiometry may need optimization. |
| DAST | (C₂H₅)₂NSF₃ | Widely used, well-documented reactivity.[12][14] | Thermally unstable, can decompose explosively above 90°C.[13] |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST.[13][14] | Can be less reactive than DAST for certain substrates. |
| PyFluor | C₅H₄NSO₂F | Thermally stable, selective against elimination.[18] | Primarily used for alcohols; may require a base. |
References
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega. Available at: [Link]
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Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Arkivoc. Available at: [Link]
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The mechanism of the enzymatic fluorination in Streptomyces cattleya. Nature. Available at: [Link]
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Deoxyfluorination of Electron-Deficient Phenols. Organic Letters. Available at: [Link]
-
Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available at: [Link]
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GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR® REAGENT. Organic Syntheses. Available at: [Link]
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DAST and Deoxo-Fluor. Wenxuecity. Available at: [Link]
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Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Available at: [Link]
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Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU. Available at: [Link]
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Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study. ACS Applied Materials & Interfaces. Available at: [Link]
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Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Fluorination Reactions. Professor Steven V. Ley Research Group. Available at: [Link]
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Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]
-
Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA International Journal for Chemistry. Available at: [Link]
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Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis. Available at: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]
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A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Nature Communications. Available at: [Link]
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Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. Available at: [Link]
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Synthesis of Sulfonyl Fluorides from Sulfonamides. Semantic Scholar. Available at: [Link]
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Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA. Available at: [Link]
-
Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Fluorophenylsulfur Pentafluoride
Introduction: The Rising Prominence of the Pentafluorosulfanyl Group in Modern Chemistry
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2][3] Possessing a unique combination of properties including high thermal and chemical stability, significant lipophilicity, and exceptionally strong electron-withdrawing character, the SF₅ group offers chemists a powerful tool for modulating molecular properties.[1][3][4][5][6] Its electron-withdrawing nature surpasses that of the commonly used trifluoromethyl (CF₃) group, making it a "super-trifluoromethyl" moiety.[1][5] This strong inductive effect renders aromatic rings to which it is attached highly electron-deficient and thus, exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][7][8]
This application note provides a detailed experimental protocol for the nucleophilic aromatic substitution of 2-Fluorophenylsulfur Pentafluoride. This substrate is an excellent building block, allowing for the introduction of the SF₅-phenyl moiety into a diverse range of molecules.[9] The fluorine atom at the 2-position serves as an excellent leaving group, activated by the potent electron-withdrawing SF₅ group at the 1-position. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the pentafluorosulfanyl group in their synthetic endeavors.
The Mechanism of SNAr on this compound
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[8][10][11][12] The key to this reaction is the ability of the strongly electron-withdrawing SF₅ group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[8][10][11]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic ring and, crucially, is stabilized by the potent inductive effect of the adjacent SF₅ group.[8][10][12]
-
Elimination of the Leaving Group: In the second, typically rapid step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context.[10][13]
The ortho- and para-positioning of a strong electron-withdrawing group relative to the leaving group is critical for the stabilization of the Meisenheimer complex and, consequently, for the facility of the SNAr reaction.[8][12] In this compound, the SF₅ group is ortho to the fluorine, providing strong activation for the substitution.
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Application Notes and Protocols for 2-Fluorophenylsulfur Pentafluoride in Medicinal Chemistry
Introduction: The Rise of a "Super-Trifluoromethyl" Group
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design, profoundly influencing a drug candidate's metabolic stability, bioavailability, and target affinity.[1] While the trifluoromethyl (CF₃) group has long been a workhorse for this purpose, the pentafluorosulfanyl (SF₅) group has emerged as a powerful alternative, often dubbed a "super-trifluoromethyl group."[2] This is due to its unique combination of physicochemical properties that offer distinct advantages in lead optimization.[3][4]
The SF₅ group is characterized by its octahedral geometry, high electronegativity, exceptional chemical and thermal stability, and, most notably, its significant lipophilicity.[5][6] These features allow it to serve as a bioisosteric replacement for common functional groups like trifluoromethyl, tert-butyl, or nitro groups, enabling chemists to fine-tune molecular properties with greater precision.[7] 2-Fluorophenylsulfur pentafluoride serves as a key building block, providing a versatile scaffold for introducing the desirable phenylsulfur pentafluoride motif into complex drug candidates.[8][9]
This guide provides an in-depth exploration of the applications of this compound, detailing the rationale behind its use, protocols for its synthetic manipulation, and assays to validate the impact of SF₅ incorporation on critical drug-like properties.
Part 1: Physicochemical Properties and Strategic Rationale
The decision to incorporate an SF₅ group is driven by its ability to modulate several key molecular parameters simultaneously. The causality behind this choice lies in a comparison of its properties against the benchmark CF₃ group.
Data Presentation: Comparative Analysis of SF₅ vs. CF₃
The distinct advantages of the SF₅ group are best illustrated through a quantitative comparison of its core physicochemical properties.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Significance in Medicinal Chemistry | Source(s) |
| Hansch Lipophilicity (π) | 1.23 | 0.88 | The higher lipophilicity of SF₅ can enhance membrane permeability and improve oral absorption.[10] | [10] |
| Hammett Constant (σp) | 0.68 | 0.53 | As a stronger electron-withdrawing group, SF₅ can modulate the pKₐ of nearby functional groups and increase metabolic stability by shielding adjacent sites from oxidative enzymes.[10] | [10] |
| Molecular Volume (ų) | 55.4 | 34.6 | The larger steric bulk of SF₅ can create more selective interactions with biological targets and can be a suitable replacement for a tert-butyl group.[10] | [10] |
| Calculated logP (2-Substituted Indole) | 3.8 | 3.5 | Demonstrates the tangible increase in overall molecular lipophilicity upon substitution. | [11] |
This unique profile—simultaneously increasing lipophilicity while being strongly electron-withdrawing—is a key differentiator from the CF₃ group and provides a compelling reason for its use in overcoming common drug development hurdles such as poor permeability and rapid metabolism.[5][12]
Part 2: Synthetic Applications & Key Protocols
This compound is a versatile building block for creating novel chemical entities. Its primary utility lies in palladium-catalyzed cross-coupling reactions where the C-F bond can be selectively activated to form new C-C or C-N bonds.
Logical Workflow for SF₅ Bioisosteric Replacement
The process of leveraging this compound in a drug discovery program follows a logical, iterative workflow. This involves synthesis of the SF₅ analog, followed by a series of comparative assays to validate the intended property improvements.
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Application Notes and Protocols for the Synthesis of SF₅-Containing Drug Candidates
Abstract The pentafluorosulfanyl (SF₅) group is a compelling substituent in modern medicinal chemistry, often dubbed a "super-trifluoromethyl group" for its potent combination of physicochemical properties.[1][2][3] Characterized by its octahedral geometry, high thermal and chemical stability, strong electron-withdrawing nature, and significant lipophilicity, the SF₅ moiety offers a unique tool for modulating the properties of drug candidates.[3][4][5][6] Its incorporation can lead to profound improvements in metabolic stability, membrane permeability, and target binding affinity, ultimately enhancing the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[4][6][7] However, the synthetic challenges associated with introducing this sterically demanding and hypervalent functional group have historically limited its widespread application.[4][7] This guide provides drug development professionals and researchers with a detailed overview of contemporary synthetic strategies, field-proven insights into experimental choices, and robust, step-by-step protocols for accessing key SF₅-containing scaffolds.
Chapter 1: The SF₅ Group in Drug Design: A Physicochemical Rationale
The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design. While the trifluoromethyl (CF₃) group is ubiquitous, the SF₅ group presents a distinct and often superior profile. Its volume is intermediate between a CF₃ and a tert-butyl group, but its electronic and lipophilic characteristics are more pronounced.[5][8]
Key Physicochemical Properties and Their Therapeutic Implications:
-
Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and resistant to metabolic degradation, which can significantly increase a drug's in vivo half-life.[6]
-
Lipophilicity: With a Hansch parameter (π) of 1.23, the SF₅ group is more lipophilic than CF₃ (0.88).[5] This property can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[6]
-
Electronegativity: As one of the most powerfully electron-withdrawing groups, the SF₅ moiety can drastically alter the pKa of nearby functionalities, influencing target binding interactions and molecular conformation.[4]
-
Steric Profile: The unique octahedral shape of the SF₅ group can enforce specific molecular conformations, leading to more selective interactions with biological targets compared to the conical CF₃ group.[5]
To aid in the decision-making process, the following table compares the SF₅ group to other common bioisosteres.
| Property | SF₅ | CF₃ | t-Butyl |
| Volume (ų) | 55.4 | 34.6 | 76.9 |
| Hansch Lipophilicity (π) | 1.23 | 0.88 | 1.98 |
| Electronegativity (Pauling Scale) | 3.65 (Group) | 3.36 (Group) | 2.0 (Carbon) |
| Geometry | Octahedral | Conical | Tetrahedral |
| Metabolic Stability | Very High | High | Moderate-Low |
Data compiled from references[5][8].
The following diagram illustrates a simplified logic flow for considering the incorporation of an SF₅ group during lead optimization.
Caption: Decision workflow for incorporating an SF₅ group.
Chapter 2: Key Reagents for Pentafluorosulfanylation
The accessibility of SF₅-containing molecules is dictated by the availability and reactivity of pentafluorosulfanylation reagents.
Pentafluorosulfanyl Chloride (SF₅Cl): The Primary Workhorse SF₅Cl is the most prevalent reagent for introducing the SF₅ group, typically through radical addition pathways.[5][9] Historically, its use was hampered by its nature as a reactive gas with a low boiling point.[8][10] However, recent innovations have made it far more accessible and safer to handle:
-
Gas-Free Synthesis: Methods now exist for the in-situ generation of SF₅Cl from stable solids like molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (KF).[8]
-
Solutions in Organic Solvents: The development of stable, easy-to-handle solutions of SF₅Cl in solvents like n-hexane has greatly simplified its use in standard laboratory settings.[8]
The key reactive species generated from SF₅Cl is the SF₅ radical, which can be produced under various conditions.
Caption: Generation of the SF₅ radical from SF₅Cl.
Other Reagents While SF₅Cl dominates, other reagents are emerging. Pentafluorosulfanyl Bromide (SF₅Br) behaves similarly but can offer different reactivity profiles.[8] More recently, silver(I) pentafluorooxosulfate (AgOSF₅) has been developed as a versatile reagent for preparing certain classes of SF₅ compounds.[11]
Chapter 3: Synthetic Strategies & Protocols
The installation of an SF₅ group can be broadly categorized into three main strategies: direct introduction onto unsaturated systems, the use of pre-functionalized SF₅-building blocks, and the oxidative fluorination of sulfur-containing precursors.
Direct Pentafluorosulfanylation of Unsaturated Systems
Causality: This approach is the most atom-economical method for forming a C-SF₅ bond. It relies on the generation of an SF₅ radical that adds directly across an alkene or alkyne π-system. The resulting radical intermediate is then trapped, typically by the chlorine atom from the SF₅Cl precursor, to yield a chloro-pentafluorosulfanylated adduct.
Rationale: This two-step, one-pot procedure first creates a chloro-vinyl-SF₅ adduct, which is then subjected to base-mediated elimination to furnish a highly valuable SF₅-alkyne building block.[12][13] These building blocks are pivotal for subsequent diversification.[14]
Materials:
-
Terminal Alkyne (1.0 equiv)
-
SF₅Cl in hexane (1.2 equiv)
-
Triethylborane (Et₃B), 1 M in hexanes (0.2 equiv)
-
Anhydrous solvent (e.g., Hexane or CH₂Cl₂)
-
Base: Lithium hexamethyldisilazane (LiHMDS), 1 M in THF (1.5 equiv)
-
Anhydrous THF
-
Schlenk flask, syringes, nitrogen/argon line
Step-by-Step Protocol:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 equiv) to a Schlenk flask containing anhydrous hexane to make a ~0.2 M solution.
-
Cooling: Cool the reaction mixture to -30 °C in an acetone/dry ice bath.
-
Radical Initiation: Add the solution of SF₅Cl in hexane (1.2 equiv) via syringe. Subsequently, add Et₃B solution (0.2 equiv) dropwise. The reaction is often rapid.
-
Monitoring: Monitor the reaction by TLC or ¹⁹F NMR until the starting alkyne is consumed (typically 1-2 hours).
-
Solvent Exchange (Optional but Recommended): Once the addition is complete, carefully remove the hexane solvent in vacuo at low temperature.
-
Elimination: Dissolve the crude adduct in anhydrous THF and cool the solution to -78 °C.
-
Base Addition: Add the LiHMDS solution (1.5 equiv) dropwise via syringe. Stir at -78 °C for 1 hour.[13]
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C and allow the mixture to warm to room temperature.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting SF₅-alkyne is often clean enough for subsequent steps, but can be purified by flash column chromatography on silica gel if necessary.[13]
Troubleshooting:
-
Problem: Formation of 2:1 adducts (SF₅-alkene-alkyne-Cl).
-
Cause: The intermediate radical reacts with a second molecule of the starting alkyne.[10]
-
Solution: Ensure a slight excess of SF₅Cl is used and consider a slower addition of the alkyne to the SF₅Cl solution to maintain a low concentration of the alkyne substrate.[10]
Synthesis and Application of SF₅-Containing Building Blocks
Causality: When direct pentafluorosulfanylation is not feasible due to substrate incompatibility, a building block strategy is employed. Pre-formed, simple molecules containing the SF₅ group are used in standard organic transformations (e.g., cross-couplings, cycloadditions) to construct the final complex target. SF₅-alkynes are particularly powerful in this regard.[12][14]
Rationale: This highly efficient method combines the radical addition of SF₅Cl to a 2-ethynylaniline derivative with a subsequent base-mediated 5-endo-dig cyclization in a single, telescoped sequence without isolation of intermediates.[5][9][13] This domino reaction rapidly builds the valuable indole core, a privileged scaffold in medicinal chemistry.[13]
Materials:
-
N-protected 2-ethynylaniline derivative (1.0 equiv)
-
SF₅Cl in hexane (1.2 equiv)
-
Triethylborane (Et₃B), 1 M in hexanes (0.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Base: K₃PO₄ (2.0 equiv)
-
Schlenk flask, syringes, nitrogen/argon line
Step-by-Step Protocol:
-
Radical Addition: Under an inert atmosphere, dissolve the 2-ethynylaniline derivative (1.0 equiv) in anhydrous MeCN (~0.1 M). Cool the solution to -30 °C.
-
Initiation: Add the SF₅Cl solution (1.2 equiv) followed by the dropwise addition of Et₃B (0.2 equiv). Stir at this temperature for 1-2 hours, monitoring by TLC for consumption of the starting material.
-
Cyclization Setup: To the crude reaction mixture containing the chloro-vinyl-SF₅ adduct, add solid K₃PO₄ (2.0 equiv).
-
Heating: Warm the reaction mixture to 40 °C and stir for 12 hours.[13]
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with MeCN.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired 2-SF₅-indole product.
Representative Data: The following table summarizes yields for this transformation with various substrates, demonstrating its robustness.
| Entry | Substrate (2-Ethynylaniline Derivative) | Product (2-SF₅-Indole) | Yield (%) |
| 1 | N-Tosyl-2-ethynylaniline | N-Tosyl-2-SF₅-indole | 77-100 |
| 2 | 4-Me-N-Tosyl-2-ethynylaniline | 4-Me-N-Tosyl-2-SF₅-indole | High |
| 3 | 5-Br-N-Tosyl-2-ethynylaniline | 5-Br-N-Tosyl-2-SF₅-indole | High |
Yields are reported as NMR yields from reference[9].
Synthesis of SF₅-Arenes via Oxidative Fluorination
Causality: This is the classical and most reliable method for accessing aromatic SF₅ compounds. The strategy involves the oxidative fluorination of readily available aryl thiols or disulfides. The reaction typically proceeds in two stages: initial oxidation of the sulfur(II) species to a sulfur(VI) intermediate (ArSF₄Cl), followed by a halide-exchange reaction to replace the chlorine with fluorine, completing the SF₅ group.[5][15]
Rationale: This protocol outlines the general procedure using modern reagents that offer improved yields and functional group tolerance compared to historical methods involving direct fluorination with F₂ gas.[15] Silver(II) fluoride (AgF₂) is an effective oxidant for the first step.
Materials:
-
Aryl Disulfide (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (10 equiv)
-
Tetrabutylammonium chloride (TBACl) or other onium halide (catalytic to stoichiometric)
-
Anhydrous Acetonitrile (MeCN)
-
Fluoride source for exchange (e.g., HF-Pyridine, KF)
-
Inert, dry reaction vessel (e.g., PFA or PTFE)
Step-by-Step Protocol: Step A: Oxidative Chlorofluorination to ArSF₄Cl
-
Setup: In a dry glovebox, charge an inert reaction vessel with AgF₂ (10 equiv) and the onium halide.
-
Reagent Addition: Add a solution of the aryl disulfide (1.0 equiv) in anhydrous MeCN.
-
Reaction: Stir the suspension at room temperature or with gentle heating. The reaction progress can be monitored by ¹⁹F NMR.
-
Workup: Upon completion, filter the reaction mixture to remove silver salts. The resulting solution contains the ArSF₄Cl intermediate.
Step B: Chloride-Fluoride Exchange to ArSF₅
-
Fluoride Addition: To the crude solution of ArSF₄Cl, add the fluoride source (e.g., HF-Pyridine). Caution: HF is highly corrosive and toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction: Stir the reaction at room temperature until the conversion of ArSF₄Cl to ArSF₅ is complete as determined by ¹⁹F NMR.
-
Quenching & Workup: Carefully quench the reaction with an aqueous base (e.g., NaHCO₃ solution). Extract with an organic solvent, wash the organic layers, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield the final aryl-SF₅ compound.
Chapter 4: Summary and Future Outlook
The synthesis of SF₅-containing drug candidates has transitioned from a niche curiosity to a practical and powerful strategy in medicinal chemistry. The development of user-friendly reagents like hexane solutions of SF₅Cl and the establishment of robust protocols for radical additions and building block functionalizations have been pivotal.[8] Strategies like the telescoped synthesis of SF₅-indoles highlight the elegance and efficiency now achievable.[5][9]
Despite this progress, challenges remain. The development of general methods for the asymmetric introduction of the SF₅ group is a significant hurdle that needs to be overcome.[16] Furthermore, expanding the portfolio of commercially available and diverse SF₅-containing building blocks will be crucial for its broader adoption in drug discovery pipelines.[16] As synthetic chemists continue to innovate, the "super-trifluoromethyl" SF₅ group is poised to become an increasingly indispensable tool for creating the next generation of therapeutics.
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Application Notes and Protocols for the Development of Fluorinated Polymers Using 2-Fluorophenylsulfur Pentafluoride
Introduction: The Dawn of a New Class of Fluorinated Polymers
The relentless pursuit of advanced materials with tailored properties has led researchers to the vast landscape of fluorinated polymers. Their unique combination of thermal stability, chemical inertness, hydrophobicity, and low surface energy has made them indispensable in a myriad of applications, from high-performance electronics to life-saving medical devices.[1][2] This document introduces a pioneering approach to the synthesis of novel fluorinated polymers utilizing a highly specialized monomer: 2-Fluorophenylsulfur Pentafluoride (2-FPSF) . The incorporation of the pentafluorosulfanyl (SF5) group, often dubbed a "super-trifluoromethyl group," is anticipated to bestow polymers with exceptional properties, including enhanced lipophilicity, metabolic stability, and a unique electronic signature, opening new frontiers in drug delivery and advanced materials science.[3][4][5][6]
This guide provides a comprehensive overview of the proposed synthesis, detailed characterization protocols, and potential applications of polymers derived from 2-FPSF. It is designed for researchers, scientists, and professionals in drug development who seek to explore the untapped potential of this next generation of fluoropolymers.
The Monomer: this compound - Properties and Handling
This compound is a unique building block for polymer synthesis. A thorough understanding of its properties and safe handling is paramount before proceeding with any experimental work.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H4F6S | |
| Molecular Weight | 222.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 94 °C at 120 mmHg | |
| Purity | ≥97% (GC) |
Safety and Handling
This compound is a reactive chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards: Causes skin and serious eye irritation. Flammable liquid and vapor.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3]
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames. Recommended storage temperature is 2-8 °C.[3]
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]
-
Skin Contact: Immediately wash the contaminated skin with soap and water. Remove contaminated clothing.[7]
-
Inhalation: Move the exposed person to fresh air. If breathing has stopped, perform artificial respiration.[7]
Proposed Polymerization Protocol: Poly(pentafluorosulfanyl-phenylene)
While the direct polymerization of this compound has not been extensively reported, based on the reactivity of related aryl halides and sulfur-containing compounds, we propose a nucleophilic aromatic substitution (SNAr) polycondensation approach. This method is predicated on the principle that the fluorine atom on the aromatic ring can be displaced by a suitable nucleophile under appropriate conditions, leading to the formation of a polymer chain.
Rationale and Causality
The choice of an SNAr polycondensation is based on the following considerations:
-
Aryl Fluoride Reactivity: The fluorine atom on the phenyl ring is activated towards nucleophilic attack by the strong electron-withdrawing nature of the pentafluorosulfanyl (SF5) group.
-
Poly(arylene sulfide) Analogy: The synthesis of poly(arylene sulfide)s often proceeds through the reaction of dihalogenated aromatic compounds with a sulfur nucleophile. We can adapt this concept by using a difunctional nucleophile to react with our monomer.
Experimental Workflow
Caption: Proposed workflow for the synthesis of a fluorinated polymer from this compound.
Detailed Step-by-Step Protocol
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Reagent Charging: To the flask, add this compound (10.0 g, 45.0 mmol), Bisphenol A (9.7 g, 42.5 mmol), and potassium carbonate (6.4 g, 46.3 mmol).
-
Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) (100 mL) and toluene (30 mL) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring to azeotropically remove water with toluene. This step is crucial to ensure anhydrous conditions for the polymerization.
-
Polymerization: After the removal of water, slowly increase the temperature to 180-200 °C to initiate the polymerization. Maintain the reaction at this temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of methanol (1 L) with constant stirring. The polymer will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers, oligomers, and inorganic salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Characterization of the Resulting Fluorinated Polymer
A comprehensive characterization is essential to confirm the structure, molecular weight, and properties of the newly synthesized polymer.
Structural Characterization: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated polymers. Due to the presence of ¹⁹F, ¹³C, and ¹H nuclei, a combination of NMR experiments is required.
-
Purpose: To confirm the incorporation of the SF5 group and to investigate the polymer's microstructure.[1][8]
-
Protocol:
-
Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹⁹F NMR spectrum.
-
The spectrum is expected to show characteristic signals for the axial and equatorial fluorine atoms of the SF5 group. The chemical shifts will be distinct from the starting monomer, indicating successful polymerization.
-
-
Purpose: To confirm the overall polymer structure, including the aromatic backbone and the linkage formed during polymerization.
-
Protocol:
-
Prepare a polymer solution as described for ¹⁹F NMR.
-
Acquire ¹H and ¹³C{¹H} NMR spectra.
-
The disappearance of the signals corresponding to the reactive sites of the monomers and the appearance of new signals corresponding to the polymer backbone will confirm the polymerization.
-
-
Purpose: To establish connectivity between different atoms in the polymer repeat unit, providing unambiguous structural assignment.
-
Protocol:
-
Utilize 2D NMR experiments like ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to map the correlations between protons and carbons.
-
These experiments are invaluable for complex polymer structures where 1D spectra may be difficult to interpret.
-
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Application Notes and Protocols: The Strategic Incorporation of 2-Fluorophenylsulfur Pentafluoride in Advanced Agrochemical Synthesis
Introduction: The Pentafluorosulfanyl Moiety as a "Super-Trifluoromethyl" Group in Agrochemical Design
The relentless pursuit of enhanced efficacy, metabolic stability, and novel modes of action in agrochemicals has led to a paradigm shift in molecular design, with a strong emphasis on the strategic incorporation of fluorine-containing functional groups. Among these, the pentafluorosulfanyl (SF5) group has emerged as a compelling bioisostere of the ubiquitous trifluoromethyl (CF3) group, earning it the moniker of a "super-trifluoromethyl" group.[1][2] The SF5 moiety offers a unique constellation of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, which can profoundly influence a molecule's physicochemical and biological characteristics.[1][3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluorophenylsulfur Pentafluoride as a key building block in the synthesis of next-generation agrochemicals. We will delve into the synthesis of this reagent, its physicochemical properties, and provide detailed, field-proven protocols for its application in the synthesis of potent insecticidal agents, including novel meta-diamide insecticides and fipronil analogues.[1][4] The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of this compound is paramount for its effective and safe use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 864230-02-4 | [4] |
| Molecular Formula | C₆H₄F₆S | [4] |
| Molecular Weight | 222.15 g/mol | [4][5] |
| Appearance | Colorless to almost colorless clear liquid | [4][6] |
| Boiling Point | 94 °C at 120 mmHg | [4][5] |
| Purity | ≥97% (GC) | [4] |
| Storage Conditions | 2-8°C | [4][5] |
Synthesis of this compound: A Practical Approach
While various methods for the synthesis of arylsulfur pentafluorides have been reported, a practical and scalable two-step process starting from the corresponding diaryl disulfide or aryl thiol has been developed.[7][8] This method avoids the use of highly hazardous reagents like elemental fluorine.[4]
Workflow for the Synthesis of Arylsulfur Pentafluorides
Caption: General workflow for the synthesis of arylsulfur pentafluorides.
Protocol: Synthesis of Arylsulfur Pentafluorides
This protocol outlines the general procedure for the synthesis of arylsulfur pentafluorides. For the synthesis of this compound, the starting material would be bis(2-fluorophenyl) disulfide or 2-fluorothiophenol.
Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)
-
To a suitable reactor, charge the diaryl disulfide or aryl thiol and an alkali metal fluoride (e.g., KF).
-
Cool the mixture and slowly introduce chlorine gas (Cl₂) while maintaining the temperature.
-
After the reaction is complete, the resulting arylsulfur chlorotetrafluoride can be isolated by distillation or recrystallization.[7]
Step 2: Synthesis of Arylsulfur Pentafluoride (ArSF₅)
-
The isolated arylsulfur chlorotetrafluoride is then treated with a fluoride source. Zinc difluoride (ZnF₂) is an effective and easily handled reagent for this transformation.[8]
-
The reaction is typically heated, and the progress can be monitored by GC or NMR.
-
The final arylsulfur pentafluoride product is purified by distillation. For liquid products like this compound, fractional distillation under reduced pressure is recommended.[7][8]
Application in Agrochemical Synthesis: Detailed Protocols
The true utility of this compound is demonstrated in its ability to serve as a precursor to valuable SF₅-containing building blocks for agrochemical synthesis. A key transformation is the reduction of a nitro group on the aromatic ring to an aniline, which can then be further functionalized.
Synthesis of SF₅-Containing Meta-Diamide Insecticides
Novel meta-diamide insecticides incorporating the SF₅ group have shown high insecticidal activity.[1][9] The synthesis of these compounds relies on the preparation of key SF₅-containing anilines.
Caption: Synthetic workflow for SF₅-containing meta-diamide insecticides.[9]
Part A: Preparation of 3-benzamido-2-fluorobenzoic acid
-
To a solution of 2-fluoro-3-nitrobenzoic acid in a suitable solvent (e.g., THF), add a catalytic amount of 20% palladium hydroxide on carbon.
-
Stir the reaction mixture under a hydrogen atmosphere until the reduction of the nitro group is complete (monitored by TLC).
-
Filter the reaction mixture through celite and concentrate the filtrate to yield 2-fluoro-3-aminobenzoic acid.
-
To the crude 2-fluoro-3-aminobenzoic acid, add benzoyl chloride and an aqueous solution of sodium hydroxide.
-
Stir the reaction at room temperature for approximately 6 hours.
-
Acidify the reaction mixture to precipitate the product, which is then filtered, washed, and dried to give 3-benzamido-2-fluorobenzoic acid.
Part B: Condensation with 4-SF₅-aniline derivative
-
Reflux a mixture of 3-benzamido-2-fluorobenzoic acid and thionyl chloride (SOCl₂) for 1 hour to form the acid chloride. Remove the excess SOCl₂ under reduced pressure.
-
In a separate flask, dissolve the 4-SF₅-aniline derivative (e.g., 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline) and sodium bicarbonate in a mixture of acetone and water.
-
Add the previously prepared acid chloride to the aniline solution and reflux the mixture for 2 hours.
-
After cooling, the product precipitates and is collected by filtration, washed, and purified by column chromatography on silica gel to afford the final SF₅-containing meta-diamide insecticide.[9]
Synthesis of a Fipronil Analogue Containing the SF₅ Group
The replacement of the trifluoromethyl group in the well-known insecticide fipronil with a pentafluorosulfanyl group has been shown to result in a compound with potent insecticidal activity, particularly against resistant strains.[4][10]
Caption: Retrosynthetic approach for the SF₅-fipronil analogue.
Safety and Handling of this compound and Related Compounds
Organosulfur pentafluoride compounds require careful handling due to their potential reactivity and toxicity.[5][11]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[5][11] For handling larger quantities or in case of potential exposure, a full-face respirator with a suitable filter cartridge is recommended.[5]
-
Chemical Incompatibility: Arylsulfur pentafluorides are generally stable but can react with strong oxidizing agents and strong bases.[11]
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced agrochemicals. The introduction of the pentafluorosulfanyl group can lead to compounds with enhanced biological activity and improved physicochemical properties. The protocols and information provided in this application note offer a solid foundation for researchers to explore the potential of this unique fluorinated moiety in the discovery and development of next-generation crop protection agents.
References
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Kim, J., Kang, O., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]
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Crowley, P. J., Mitchell, G., Salmon, R., & Worthington, P. A. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA International Journal for Chemistry, 58(3), 138-142. Available at: [Link]
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Kim, J., Kang, O., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). SF5-containing meta-diamide insecticides in this study. Available at: [Link]
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Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journals. Available at: [Link]
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Crowley, P. J., et al. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 58(3), 138-142. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. Available at: [Link]
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A Practical Guide to the Scale-Up Synthesis of Arylsulfur Pentafluorides (ArSF₅)
Introduction: The Rise of the "Super-Trifluoromethyl" Group
In the landscape of modern drug discovery, agrochemicals, and materials science, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of exceptional interest.[1][2] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety boasts a unique combination of properties that sets it apart.[3][4] It is more electronegative and more lipophilic than the ubiquitous trifluoromethyl (CF₃) group, a rare combination that allows for the fine-tuning of a molecule's polarity and its ability to permeate biological membranes.[5] Furthermore, arylsulfur pentafluorides (ArSF₅) exhibit remarkable thermal and chemical stability, comparable to or exceeding that of their CF₃-containing counterparts.[5][6]
These extraordinary characteristics make ArSF₅ compounds highly attractive for developing next-generation pharmaceuticals, pesticides, and advanced materials like liquid crystals.[2][7][8] However, the widespread adoption of this powerful functional group has historically been hampered by synthetic methods that were costly, low-yielding, or not amenable to large-scale production.[5][9] This guide provides a comprehensive overview and detailed protocols for a robust, practical, and scalable two-step synthesis of arylsulfur pentafluorides, empowering researchers and development professionals to harness the full potential of this unique structural motif.
Section 1: The Strategic Approach to Scalable ArSF₅ Synthesis
The key to economically viable and scalable synthesis lies in choosing a route that utilizes readily available, inexpensive starting materials and avoids hazardous or prohibitively expensive reagents. While early methods relied on direct fluorination with agents like silver difluoride (AgF₂) or elemental fluorine (F₂), these approaches suffer from high costs, low yields, and significant safety concerns, limiting their industrial applicability.[5][10]
The most practical and widely adopted strategy for large-scale production involves a two-step process starting from inexpensive diaryl disulfides or aryl thiols.[3][4][5] This method offers considerable improvements in cost, yield, practicality, and applicability over previous synthetic routes.[3]
The Core Causality: This strategy's success hinges on the formation of a stable, isolable intermediate: an arylsulfur chlorotetrafluoride (ArSF₄Cl) . By breaking the synthesis into two distinct oxidative fluorination stages, the overall process becomes more controllable, higher-yielding, and adaptable to a wider range of aromatic systems.
Caption: The hierarchy of controls for mitigating chemical hazards.
Conclusion
The two-step synthesis of arylsulfur pentafluorides via an arylsulfur chlorotetrafluoride intermediate represents a significant advancement in fluorine chemistry, transforming the ArSF₅ motif from a chemical curiosity into an accessible building block for industrial applications. [3]This method's reliance on cost-effective starting materials, its operational practicality, and its demonstrated scalability provide a clear and reliable pathway for producing these valuable compounds. By adhering to the detailed protocols and rigorous safety standards outlined in this guide, researchers and drug development professionals can confidently incorporate the "super-trifluoromethyl" SF₅ group into their synthetic programs, paving the way for new discoveries in medicine, agriculture, and materials science.
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Application Notes and Protocols for the Safe Handling and Storage of 2-Fluorophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Unique Nature of 2-Fluorophenylsulfur Pentafluoride
This compound (2-FPSF) is a specialty chemical of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its growing use is attributed to the unique properties imparted by the pentafluorosulfanyl (SF₅) group. Often referred to as a "super-trifluoromethyl group," the SF₅ moiety is characterized by its high electronegativity, thermal and chemical stability, and significant lipophilicity.[2][3] These attributes can enhance the metabolic stability and membrane permeability of parent molecules, making 2-FPSF a valuable building block in the design of novel compounds with improved biological activity.[2][4]
However, the same properties that make 2-FPSF a powerful tool in research and development also necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of a highly fluorinated sulfur group warrants a cautious and informed approach to its handling and storage.
This guide provides an in-depth overview of the essential safety procedures for this compound, moving beyond generic guidelines to offer insights into the causality behind each recommendation. The protocols outlined herein are designed to empower researchers to work confidently and safely with this versatile reagent.
I. Hazard Identification and Risk Assessment: A Proactive Approach to Safety
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice.
1.1 Primary Hazards
Based on available Safety Data Sheets (SDS), this compound is classified with the following primary hazards:
-
Flammable Liquid and Vapor (Category 3): The compound has a flash point that indicates it can be ignited under typical laboratory conditions. Vapors can form explosive mixtures with air.[5][6]
-
Skin Irritation (Category 2): Direct contact with the liquid can cause skin irritation.[5][7] The mechanism of irritation is likely due to the compound's ability to penetrate the skin and potentially hydrolyze to form irritating byproducts.
-
Serious Eye Irritation (Category 2): Contact with the eyes can cause significant irritation and potential damage.[5][7]
1.2 Chemical Reactivity and Incompatibilities
While the SF₅ group is known for its general stability, specific conditions and materials can lead to hazardous reactions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5] Reactions with these materials can be vigorous and exothermic, potentially leading to a fire or explosion.
-
Hazardous Decomposition Products: Under thermal decomposition, this compound can release highly toxic and corrosive gases, including:
The potential for hydrogen fluoride release is a critical consideration, as HF is a highly corrosive and toxic substance that requires specific handling procedures and first aid measures.
1.3 Toxicological Profile: Beyond Immediate Irritation
While specific toxicological data for this compound is limited, the properties of the pentafluorosulfanyl group provide important insights for risk assessment, particularly for professionals in drug development.
-
Metabolic Stability: The robustness of the S-F bonds contributes to the metabolic stability of SF₅-containing compounds.[2][4] This can lead to a longer in vivo half-life, a desirable trait for pharmaceuticals, but also raises considerations about potential bioaccumulation.
-
Lipophilicity: The SF₅ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[4] This property, while beneficial for drug delivery, also means that the compound can be readily absorbed through the skin, emphasizing the need for robust personal protective equipment.
Due to the limited specific toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it may have the potential for systemic effects upon exposure.
II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A combination of engineering controls and appropriate PPE is essential to minimize the risk of exposure to this compound.
2.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of flammable and potentially toxic vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of flammable vapors.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8] Regular testing of this equipment is mandatory.
2.2 Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides protection from splashes to the eyes and face. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Protects against skin contact. Glove compatibility should be verified with the manufacturer for the specific solvents being used. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential flash fires. |
| Respiratory Protection | A respirator may be required for large-scale operations or in the event of a spill. Consult your institution's environmental health and safety department for specific recommendations. | Protects against the inhalation of vapors. |
III. Protocols for Safe Handling and Storage
Adherence to strict protocols is crucial for the safe use of this compound in a laboratory setting.
3.1 Storage Protocol
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.[1]
-
Incompatibilities: Store away from strong oxidizing agents and sources of ignition.[5]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number (864230-02-4), and all relevant hazard pictograms.[9]
3.2 Handling Protocol: A Step-by-Step Guide
-
Preparation:
-
Don all required PPE before entering the designated work area.
-
Ensure the chemical fume hood is functioning correctly.
-
Have all necessary equipment and reagents ready to minimize the time the container is open.
-
Have appropriate spill cleanup materials readily available.
-
-
Weighing and Transferring:
-
Conduct all weighing and transfers of this compound inside a chemical fume hood.
-
Use a non-sparking spatula and appropriate glassware.
-
Keep the container sealed whenever possible.
-
If transferring to a reaction vessel, do so slowly and carefully to avoid splashing.
-
-
Use in Reactions:
-
Set up reactions in a well-ventilated fume hood, away from ignition sources.
-
Use equipment that is free from contaminants and compatible with the chemical.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Monitor the reaction closely for any signs of an uncontrolled exotherm or gas evolution.
-
Diagram: Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
IV. Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
4.1 Spill Response
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Evacuate non-essential personnel.
-
If the spill is flammable, eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and provide them with the chemical name and a copy of the SDS.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
4.2 First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Given the potential for the release of hydrogen fluoride upon decomposition, any exposure should be treated as a potential HF exposure, and medical professionals should be informed of this possibility.
V. Waste Disposal and Decontamination
Proper disposal of this compound and associated waste is a critical component of its life-cycle management.
5.1 Waste Disposal
-
All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be disposed of as hazardous waste.[11]
-
Collect waste in a clearly labeled, compatible container. Do not mix with incompatible waste streams.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
5.2 Decontamination
-
Glassware and Equipment: Glassware and equipment should be thoroughly rinsed with a suitable organic solvent to remove any residual this compound. The solvent rinse should be collected as hazardous waste. Following the solvent rinse, wash the glassware with soap and water.
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent, followed by a thorough cleaning with soap and water.
VI. Conclusion: A Culture of Safety
This compound is a powerful and versatile chemical with significant potential in scientific research and development. Its unique properties demand a high level of respect and a commitment to rigorous safety practices. By understanding its hazards, implementing robust engineering controls and PPE, and adhering to detailed handling and emergency protocols, researchers can safely unlock the potential of this valuable compound. A proactive and informed approach to safety is not just a matter of compliance; it is an integral part of scientific excellence.
References
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University of South Florida. (n.d.). Chemical Spill Info. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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-
Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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Florida Department of Environmental Protection. (2025, July 10). Pharmaceutical Waste Management for Businesses and Homeowners. Retrieved from [Link]
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Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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Centers for Disease Control and Prevention. (2023, November 28). Disinfection of Healthcare Equipment. Retrieved from [Link]
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reaction of 2-Fluorophenylsulfur Pentafluoride with alkenes and alkynes
An In-Depth Guide to the Synthesis of 2-Fluorophenylsulfur Pentafluoride Analogs via Radical Addition to Alkenes and Alkynes
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of the Pentafluorosulfanyl (SF₅) Group
In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. These groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] While the trifluoromethyl (CF₃) group has long been a workhorse in this field, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl group," offering a unique and powerful alternative.[1][2]
The SF₅ group possesses a unique combination of properties:
-
Octahedral Geometry: Providing a distinct three-dimensional profile.[3]
-
High Electronegativity: Surpassing that of the CF₃ group (3.65 vs. 3.36).[3][4]
-
Enhanced Lipophilicity: Despite its high polarity, it increases the overall lipophilicity of a molecule.[3][4]
-
Chemical and Thermal Stability: The S-F bonds are exceptionally robust, rendering the group stable to harsh chemical conditions and high temperatures.[1]
These characteristics make the SF₅ moiety an attractive bioisosteric replacement for common functional groups like tert-butyl, nitro, or trifluoromethyl groups in drug design.[5] Compounds such as this compound are valuable targets in the synthesis of novel fluorinated compounds for pharmaceuticals, agrochemicals, and advanced materials.[6]
This application note provides a detailed guide for researchers on the primary method for synthesizing aliphatic and vinyl-SF₅ compounds: the radical addition of a pentafluorosulfanyl source, typically pentafluorosulfanyl chloride (SF₅Cl), to unsaturated carbon-carbon bonds (alkenes and alkynes).[3][7] We will explore the underlying mechanisms, provide field-tested experimental protocols, and discuss the critical safety considerations required for handling these reactive species.
Core Reaction: Radical Pentafluorosulfanylation of Unsaturated Systems
The predominant strategy for creating C-SF₅ bonds in aliphatic and vinylic systems involves the free-radical addition of SF₅Cl or SF₅Br across alkenes and alkynes.[3][7] This process is a radical chain reaction that can be initiated using various methods, most commonly with chemical initiators like triethylborane (Et₃B) or through photochemical activation.[8][9]
Mechanism of Action: The Radical Chain Process
The reaction proceeds through a classic radical chain mechanism involving three key stages: initiation, propagation, and termination. The process is initiated by generating the key pentafluorosulfanyl radical (SF₅•).
Causality Behind the Mechanism:
-
Initiation: Triethylborane (Et₃B) is a highly effective low-temperature radical initiator. Its reactivity with trace amounts of oxygen generates ethyl radicals, which then readily abstract a chlorine atom from SF₅Cl to produce the propagating SF₅• radical.[8] This allows the reaction to proceed at low temperatures, preserving sensitive functional groups. Alternatively, UV or visible light can induce homolytic cleavage of the S-Cl bond in SF₅Cl to generate the SF₅• radical directly.[4][7]
-
Propagation: The highly electrophilic SF₅• radical rapidly adds to the electron-rich double or triple bond of the substrate. This addition is regioselective, with the SF₅ group typically adding to the less substituted carbon to form the more stable radical intermediate. This new carbon-centered radical then abstracts a chlorine atom from another molecule of SF₅Cl, forming the final product and regenerating the SF₅• radical, thus continuing the chain.
-
Termination: The reaction concludes when two radical species combine.
Below is a diagram illustrating this fundamental workflow.
Caption: Radical chain mechanism for SF₅Cl addition.
Application Protocol 1: Et₃B-Initiated Addition of SF₅Cl to an Alkene
This protocol describes a general, low-temperature method for the chloropentafluorosulfanylation of an alkene, a key step towards synthesizing aliphatic SF₅-containing molecules.
Expertise & Rationale:
This method is widely applicable due to its mild conditions.[8] Using triethylborane as an initiator allows the reaction to be performed at temperatures as low as -78 °C, which is crucial for substrates with thermally labile functional groups. The reaction is performed in a sealed tube to maintain a sufficient concentration of the gaseous SF₅Cl reagent in the solution.[4]
Materials & Equipment:
-
Reagents: Alkene substrate, Pentafluorosulfanyl chloride (SF₅Cl), Triethylborane (Et₃B, 1.0 M solution in hexanes), Ethyl acetate (EtOAc, anhydrous), Hexane (anhydrous).
-
Equipment: Heavy-walled pressure vessel (sealed tube) with a stir bar, Schlenk line or glovebox for inert atmosphere, cryostat or Dewar for low-temperature bath (e.g., dry ice/acetone), standard laboratory glassware, rotary evaporator, silica gel for chromatography.
Step-by-Step Methodology:
-
Vessel Preparation (Self-Validation Step):
-
An oven-dried, heavy-walled pressure vessel containing a magnetic stir bar is cooled under a stream of dry nitrogen or argon.
-
Rationale: The exclusion of atmospheric moisture and oxygen (beyond the trace amount needed for initiation) is critical. Triethylborane can be pyrophoric, and side reactions can occur in the presence of water.[8]
-
-
Reagent Charging:
-
The alkene substrate (1.0 equiv., e.g., 1.0 mmol) is dissolved in anhydrous ethyl acetate (e.g., 5 mL) inside the pressure vessel.
-
The vessel is sealed, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Rationale: Cooling the solution before adding the highly volatile SF₅Cl ensures it dissolves rather than remaining in the headspace. Ethyl acetate is a common solvent for this reaction, showing good efficiency.[4]
-
-
Addition of SF₅Cl:
-
Pentafluorosulfanyl chloride (SF₅Cl, 1.2 - 2.0 equiv.) is carefully condensed into the vessel at -78 °C. The amount may vary based on substrate reactivity.
-
Warning: SF₅Cl is a toxic gas.[10] This step MUST be performed in a well-ventilated fume hood with appropriate safety precautions.
-
The vessel is securely sealed.
-
-
Reaction Initiation:
-
Triethylborane (1.0 M solution in hexanes, 0.2 equiv.) is added dropwise via syringe to the cold, stirring solution.
-
The reaction mixture is allowed to stir at -78 °C for 30 minutes and then slowly warm to room temperature, stirring for 12-24 hours.
-
Rationale: The slow addition of Et₃B controls the rate of initiation. The gradual warming ensures the reaction proceeds to completion. Reaction progress can be monitored by GC-MS or TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, the vessel is carefully cooled back to 0 °C before venting to release any excess pressure. Caution: Vent in a fume hood.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired chloropentafluorosulfanyl adduct.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Application Protocol 2: Photochemical Addition of SF₅Cl to an Alkyne
This protocol details the synthesis of (E)-1-chloro-2-SF₅-alkenes via a light-induced radical addition, a method that avoids chemical initiators.
Expertise & Rationale:
Visible light or UV irradiation provides an alternative "clean" method for generating the SF₅• radical from SF₅Cl.[7][9] This approach can offer different selectivity and is advantageous when substrates are incompatible with borane reagents. The reaction often exhibits high regio- and stereoselectivity, typically yielding the E-isomer of the vinyl-SF₅ product.[9][11]
Materials & Equipment:
-
Reagents: Alkyne substrate, Pentafluorosulfanyl chloride (SF₅Cl, solution in an appropriate solvent like n-hexane or generated in situ), Acetonitrile (MeCN, anhydrous).
-
Equipment: Quartz or borosilicate reaction vessel, photoreactor equipped with a specific wavelength lamp (e.g., 365 nm UV LEDs or 440 nm blue LEDs), magnetic stirrer, standard laboratory glassware.
Step-by-Step Methodology:
-
Reactor Setup:
-
In a glovebox or under an inert atmosphere, the alkyne substrate (1.0 equiv.) is dissolved in anhydrous acetonitrile in the photoreactor vessel.
-
A solution of SF₅Cl (e.g., 0.4 M in n-hexane, 3.0-3.5 equiv.) is added via syringe.[12]
-
The vessel is sealed.
-
Rationale: Acetonitrile is a common solvent for photochemical reactions. Using a pre-made and easy-to-handle solution of SF₅Cl improves safety and reproducibility.[3]
-
-
Irradiation:
-
The reaction mixture is stirred vigorously and exposed to the light source (e.g., 365 nm LEDs) at room temperature.[7][12] Reaction times can be remarkably short, sometimes only a few minutes.[12]
-
Rationale: The specific wavelength should be chosen to match the absorption profile for the homolytic cleavage of the S-Cl bond. Vigorous stirring ensures uniform irradiation of the reaction mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC or GC-MS), the light source is turned off.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by flash column chromatography to isolate the target (E)-1-chloro-2-SF₅-alkene.[11]
-
-
Characterization:
-
Confirm the structure, purity, and stereochemistry using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
Data Summary: Substrate Scope and Conditions
The radical addition of SF₅Cl is tolerant of a wide range of functional groups. The following table summarizes typical results for various unsaturated compounds.
| Substrate Type | Initiator/Condition | Product Type | Typical Yield Range | Reference(s) |
| Terminal Alkene | Et₃B, -78 °C to RT | 1-Chloro-2-SF₅-alkane | 60-85% | [8] |
| Internal Alkene | UV Light (365 nm) | Chloro-SF₅-alkane adducts | 50-75% | [7] |
| Terminal Alkyne | Et₃B, RT | (E)-1-Chloro-2-SF₅-alkene | 55-80% | [4] |
| Terminal Alkyne | Blue Light (440 nm) | SF₅-alkyne (with specific reagents) | 49-76% | [4] |
| Electron-rich Alkene | Visible Light/EDA | Chloro-SF₅-alkane adduct | Moderate to Good | [9] |
Safety and Handling of Pentafluorosulfanyl Reagents
Trustworthiness through Safety: Ensuring reproducible and safe results requires strict adherence to safety protocols. Pentafluorosulfanyl compounds and their precursors can be hazardous.
-
Pentafluorosulfanyl Chloride (SF₅Cl): This is a highly toxic and reactive gas.[10] It should always be handled in a well-ventilated chemical fume hood.[13] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[13] Ensure access to an eyewash station and safety shower.[14]
-
Triethylborane (Et₃B): This initiator is pyrophoric and reacts violently with oxygen. It must be handled under an inert atmosphere (nitrogen or argon).
-
Emergency Procedures: In case of skin contact, wash immediately with soap and water.[14][15] If inhaled, move the individual to fresh air and seek immediate medical attention.[15] Spills should be handled according to established laboratory safety protocols for reactive chemicals.
Experimental Workflow and Safety Checkpoints
The following diagram outlines a safe and effective workflow for performing these reactions.
Caption: General experimental and safety workflow.
Conclusion
The reaction of pentafluorosulfanyl chloride with alkenes and alkynes is a robust and versatile method for introducing the valuable SF₅ group into organic molecules. By understanding the underlying radical mechanism and adhering strictly to the detailed protocols and safety guidelines presented, researchers in drug discovery and materials science can effectively synthesize novel fluorinated compounds. The choice between chemical and photochemical initiation allows for broad substrate compatibility, opening avenues for the late-stage functionalization of complex molecules and the development of next-generation pharmaceuticals and agrochemicals.
References
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- GazFinder. sulfur pentafluoride (S2F10).
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- Chem-Impex. This compound.
- ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
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- ResearchGate. SF5Cl addition to double and triple bonds via the two‐chamber reactor strategy.
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- OSHA. SULFUR PENTAFLUORIDE.
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- Chen, L., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances.
- Wang, Y., et al. (2024). Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. Communications Chemistry.
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- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 9. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Respiratory protection equipments S2F10 (sulfur pentafluoride), CAS number 5714-22-7 [en.gazfinder.com]
- 14. SULFUR PENTAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorophenylsulfur Pentafluoride
Welcome to the technical support center for the synthesis of 2-Fluorophenylsulfur Pentafluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound. The pentafluorosulfanyl (SF5) group, often termed a "super-trifluoromethyl group," offers a unique combination of high electronegativity, thermal stability, and lipophilicity, making it a desirable moiety in modern medicinal chemistry and materials science.[1][2] However, its introduction, particularly onto an ortho-substituted aromatic ring, presents distinct challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to support your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the prevalent two-step method involving an arylsulfur chlorotetrafluoride intermediate.[2][3]
Problem 1: Low or No Yield of 2-Fluorophenylsulfur Chlorotetrafluoride (ArSF4Cl) Intermediate
Probable Causes:
-
Inefficient Oxidative Chlorination: The initial step of converting the corresponding diaryl disulfide or thiol to the ArSF4Cl intermediate can be sluggish or incomplete. This can be due to the quality of reagents, insufficient chlorinating agent, or non-optimal reaction conditions.
-
Decomposition of Starting Material or Product: The starting material, 2,2'-difluorodiphenyl disulfide, or the ArSF4Cl product might be sensitive to the reaction conditions, leading to degradation and the formation of side products.
-
Steric Hindrance: The ortho-fluoro substituent can sterically hinder the reaction at the sulfur center, slowing down the formation of the desired product. This has been observed with other ortho-substituted aryl sulfur compounds.[3]
-
Moisture Contamination: The presence of water can lead to the formation of undesired byproducts, such as sulfonyl fluorides (ArSO2F), especially with certain fluorinating agents.[4]
Solutions & Experimental Protocols:
-
Reagent Quality and Stoichiometry:
-
Ensure the use of high-purity 2,2'-difluorodiphenyl disulfide or 2-fluorothiophenol.
-
Use an excess of the chlorinating agent (e.g., chlorine gas) and the fluoride source (e.g., potassium fluoride or cesium fluoride) to drive the reaction to completion.[1]
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Carefully control the reaction temperature. While some protocols may run at room temperature, others might require cooling to mitigate exothermic reactions or heating to overcome activation barriers.
-
Solvent Choice: Acetonitrile is a commonly used solvent. Ensure it is anhydrous.
-
-
Protocol: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,2'-difluorodiphenyl disulfide and an excess of potassium fluoride in anhydrous acetonitrile.
-
Cool the mixture in an appropriate bath (e.g., ice-water or dry ice-acetone).
-
Slowly bubble chlorine gas through the stirred suspension. Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.
-
Filter the mixture to remove insoluble salts.
-
Carefully remove the solvent under reduced pressure. The crude 2-fluorophenylsulfur chlorotetrafluoride can then be purified by distillation or recrystallization.[3]
-
Problem 2: Incomplete Conversion of ArSF4Cl to this compound (ArSF5)
Probable Causes:
-
Insufficient Fluorinating Agent Activity: The chosen fluoride source for the Cl-F exchange may not be reactive enough to fully convert the ArSF4Cl intermediate.
-
Precipitation/Coating of the Fluoride Source: Solid fluorinating agents like zinc fluoride (ZnF2) can become coated with byproducts, reducing their effective surface area and reactivity.[3]
-
Equilibrium Limitations: The Cl-F exchange reaction might be reversible, leading to an equilibrium mixture of ArSF4Cl and ArSF5.
Solutions & Experimental Protocols:
-
Choice of Fluorinating Agent:
-
Zinc Fluoride (ZnF2): A common and effective reagent. It can be used without a solvent for liquid ArSF4Cl substrates.[3]
-
Hydrogen Fluoride (HF) or its complexes (e.g., KHF2): Highly effective but requires specialized equipment (e.g., fluoropolymer reactors) due to its corrosive nature.[4]
-
Antimony(III) or (V) fluorides: Potent fluorinating agents, but their toxicity and handling precautions should be considered.[4]
-
Silver(I) Fluoride (AgF) or Silver(I) Tetrafluoroborate (AgBF4): Milder alternatives that can be effective for a range of substrates.[4]
-
-
Enhancing Reactivity:
-
Mechanical Stirring: Vigorous stirring is crucial when using solid fluoride sources to ensure good contact with the substrate.
-
Use of a Co-solvent: In some cases, a high-boiling, inert solvent can aid in the reaction.
-
-
Protocol: Fluoride Exchange to Synthesize this compound
-
In a fluoropolymer reactor or a dry glass flask (depending on the fluorinating agent), charge the purified 2-fluorophenylsulfur chlorotetrafluoride.
-
Add the chosen fluoride source (e.g., a stoichiometric excess of ZnF2 powder).
-
Heat the mixture under an inert atmosphere with vigorous stirring. The reaction temperature will depend on the substrate and fluorinating agent (e.g., 120 °C for ZnF2).[3]
-
Monitor the reaction by GC-MS or ¹⁹F NMR until the ArSF4Cl is consumed.
-
The product, this compound, can be isolated by distillation directly from the reaction mixture.
-
Problem 3: Formation of Impurities and Purification Challenges
Probable Causes:
-
Over-fluorination: Especially when using aggressive fluorinating agents like elemental fluorine, fluorination of the aromatic ring can occur.
-
Hydrolysis: As mentioned, trace moisture can lead to the formation of sulfonyl fluorides or other hydrolysis byproducts.
-
Similar Boiling Points: The boiling point of the desired product may be close to that of the starting material or byproducts, making purification by distillation difficult.
Solutions:
-
Careful Control of Fluorination:
-
The two-step method via the ArSF4Cl intermediate is generally preferred over direct oxidative fluorination with F2 to avoid over-fluorination.[2]
-
-
Anhydrous Conditions:
-
Ensure all glassware is oven-dried and reactions are performed under a dry, inert atmosphere. Use anhydrous solvents.
-
-
Purification Techniques:
-
Fractional Distillation: For liquid products, careful fractional distillation under reduced pressure is often the most effective purification method.[5]
-
Chromatography: While less common for these types of compounds due to their reactivity, flash chromatography on silica gel or other stationary phases may be an option for some derivatives.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a powerful purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies for synthesizing arylsulfur pentafluorides, including the 2-fluoro derivative, are:
-
Direct Oxidative Fluorination: This early method involves the reaction of a diaryl disulfide or aryl thiol with a strong fluorinating agent like elemental fluorine (F2) or silver difluoride (AgF2). However, it often results in low yields and lacks broad substrate scope.[1][4]
-
Two-Step Synthesis via ArSF4Cl: This is the most practical and widely used method. It involves the initial formation of an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate, followed by a chloride-fluoride exchange to yield the final ArSF5 compound. This approach offers better yields and milder reaction conditions.[3][4]
-
From other sulfur precursors: More recent methods have explored the use of precursors like arylphosphorothiolates to generate the ArSF4Cl intermediate.[6]
Q2: What are the major safety concerns when working with reagents for SF5 synthesis?
A2: The synthesis of arylsulfur pentafluorides involves several hazardous reagents:
-
Chlorine Gas (Cl2): Highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Elemental Fluorine (F2): Extremely toxic, corrosive, and reactive. Its use requires specialized equipment and significant expertise.
-
Hydrogen Fluoride (HF): Highly corrosive and can cause severe burns that may not be immediately painful. All work with HF must be conducted in a dedicated fume hood with appropriate safety protocols and access to calcium gluconate gel as an antidote.
-
Heavy Metal Fluorides (e.g., AgF, SbF3/SbF5): These are toxic and should be handled with care to avoid ingestion or inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and ensure you have the appropriate engineering controls and PPE in place.
Q3: How does the ortho-fluoro substituent affect the synthesis of this compound?
A3: The ortho-fluoro substituent can influence the synthesis in several ways:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can affect the reactivity of the sulfur center.
-
Steric Hindrance: As an ortho-substituent, the fluorine atom can sterically hinder the approach of reagents to the sulfur atom, potentially slowing down reaction rates or requiring more forcing conditions compared to meta- or para-substituted analogues. This has been noted in the synthesis of other ortho-substituted arylsulfur chlorotetrafluorides.[3]
-
¹⁹F NMR Spectroscopy: The presence of the ortho-fluoro group will result in a more complex ¹⁹F NMR spectrum due to spin-spin coupling with the SF5 group, which can be a useful diagnostic tool for confirming the structure of the product.
Q4: What are the key properties of the SF5 group that make it attractive for drug development?
A4: The pentafluorosulfanyl (SF5) group is often referred to as a "super-trifluoromethyl" group due to its unique combination of properties:[1][2]
-
High Electronegativity: The SF5 group is one of the most electron-withdrawing groups known in organic chemistry, which can significantly modulate the electronic properties of a molecule.[1]
-
High Lipophilicity: Despite its high polarity, the SF5 group is also highly lipophilic, a rare combination of properties that can be advantageous for tuning the pharmacokinetic profile of a drug candidate.[1]
-
Chemical and Thermal Stability: Arylsulfur pentafluorides are generally very stable compounds, which is a desirable characteristic for pharmaceuticals.[1][7]
-
Steric Profile: The SF5 group has a distinct conical shape and volume that can be used to probe steric interactions in biological systems.
Visualizations
Caption: Overview of synthetic routes to arylsulfur pentafluorides.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
(Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC. Available at: [Link]
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. Available at: [Link]
-
Practical methods for the synthesis of arylsulfur pentafluorides. - ResearchGate. Available at: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. Available at: [Link]
-
Panossian, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-25. Available at: [Link]
-
Oxidative polyfluorination of diaryl disulfide by KF and TCICA. - ResearchGate. Available at: [Link]
-
Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Ajenjo, J., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal, 25(57), 13215-13221. Available at: [Link]
-
Panossian, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-25. Available at: [Link]
-
Synthesis of Ar−SF5 by direct oxidation using F2, as developed by Beier and co‐workers... - ResearchGate. Available at: [Link]
-
Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry. Available at: [Link]
Sources
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. chemimpex.com [chemimpex.com]
improving yield and selectivity in reactions involving 2-Fluorophenylsulfur Pentafluoride
Welcome to the dedicated technical support center for optimizing reactions involving 2-Fluorophenylsulfur Pentafluoride. As a compound gaining significant traction in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, its unique reactivity presents both opportunities and challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent, ensuring improved yield and selectivity in your synthetic endeavors.
The highly stable and electronegative SF5 group has earned the moniker of a "super-trifluoromethyl group," highlighting its potential to impart desirable properties such as enhanced metabolic stability and bioavailability to complex molecules.[1][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to harness the full potential of this compound in your research.
Section 1: Troubleshooting Guide - Enhancing Yield and Selectivity
This section addresses common issues encountered during reactions with this compound, offering insights into their root causes and providing actionable solutions.
Low or No Product Yield
Question: I am observing very low to no yield of my desired product. What are the potential causes and how can I rectify this?
Answer:
Low or non-existent yields in reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reagent Purity | This compound is sensitive to moisture and impurities. Contaminants can lead to undesired side reactions or deactivate catalysts. | Ensure the reagent is of high purity (≥ 97% GC is recommended) and handled under anhydrous conditions.[2] Consider purifying the reagent via distillation if its purity is questionable. |
| Inadequate Activation | Many reactions require the generation of a reactive intermediate from this compound. This often involves a catalyst or specific reaction conditions that may not be optimal. | Review the literature for established activation methods for your specific transformation. For instance, in transformations requiring a nucleophilic fluoride source, the choice of catalyst and reaction conditions is critical for efficient HF transfer.[4] |
| Sub-optimal Reaction Temperature | The thermal stability of the reactants, intermediates, and products plays a key role. The reaction may require a specific temperature range to proceed efficiently without decomposition. | Perform a temperature screen to identify the optimal reaction temperature. Start with conditions reported for similar substrates and incrementally adjust. For example, some preparations of arylsulfur pentafluorides are conducted at elevated temperatures (e.g., 120 °C).[3] |
| Incorrect Stoichiometry | The molar ratio of reactants, catalysts, and any additives is critical for maximizing yield and minimizing side products. | Carefully optimize the stoichiometry of all reaction components. A slight excess of one reagent may be beneficial in some cases, while a 1:1 ratio is optimal in others. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. | Screen a variety of anhydrous solvents with different polarities (e.g., toluene, acetonitrile, dichloromethane). In some cases, solvent-free conditions have been shown to be effective.[3] |
Poor Selectivity (Regio- or Stereoselectivity)
Question: My reaction is producing a mixture of isomers, leading to low selectivity. How can I improve this?
Answer:
Achieving high selectivity is a common challenge, particularly when multiple reactive sites are present in the substrate. The interplay between the substrate, reagent, and catalyst dictates the stereochemical and regiochemical outcome.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric and Electronic Effects | The inherent electronic and steric properties of your substrate will influence the site of reaction. | Consider modifying the substrate to block or deactivate competing reactive sites. Alternatively, explore different catalyst systems that may exhibit a higher degree of selectivity for the desired transformation. |
| Catalyst Control | The choice of catalyst and its ligands is paramount in controlling selectivity. Chiral catalysts, for instance, are essential for enantioselective transformations. | For enantioselective fluorolactonization, chiral aryl iodide catalysts have been shown to provide high enantio- and diastereoselectivity.[5] Experiment with different catalyst loadings and ligand modifications to fine-tune selectivity. |
| Reaction Mechanism | The operative reaction mechanism (e.g., radical vs. ionic) can significantly impact the observed selectivity. | Understanding the reaction mechanism is key. For example, radical reactions initiated by photolysis of SF5Cl proceed via a different pathway than ionic reactions, leading to different product distributions.[6] Adjusting reaction conditions (e.g., adding a radical initiator or scavenger) can favor one pathway over another. |
| Temperature and Reaction Time | These parameters can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the product ratio. | Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired isomer. Monitor the reaction progress over time to avoid isomerization or decomposition of the desired product. |
Formation of Side Products and Purification Challenges
Question: I am observing significant formation of side products, making the purification of my target compound difficult. What are common side reactions and how can I minimize them?
Answer:
The high reactivity of intermediates derived from this compound can lead to a variety of side reactions. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Reactions & Mitigation Strategies:
-
Over-fluorination or Halogen Exchange: In reactions aiming for mono-fluorination, the formation of di- or poly-fluorinated products can occur. Similarly, chlorine-fluorine exchange is a known process in the synthesis of SF5-containing compounds.[7]
-
Mitigation: Carefully control the stoichiometry of the fluorinating agent. A slow addition of the reagent can sometimes minimize over-reaction. For halogen exchange, the choice of fluoride source is critical.[3]
-
-
Decomposition: The SF5 group, while generally stable, can be sensitive under certain conditions, leading to decomposition products.
-
Mitigation: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen. Avoid excessive heating, as this can promote decomposition.
-
-
Reaction with Solvent: Some reactive intermediates may react with the solvent.
-
Mitigation: Choose a solvent that is inert under the reaction conditions.
-
Purification Tips:
-
Chromatography: Flash column chromatography is a common method for purifying products from these reactions. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification technique.[3]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the fluorine atom on the phenyl ring in this compound?
The fluorine atom on the aromatic ring enhances the electrophilic properties of the compound.[2] This electronic modification can influence the reactivity of the sulfur pentafluoride group and the aromatic ring itself in various transformations.
Q2: Are there established methods for preparing this compound on a larger scale?
Yes, practical methods for the large-scale production of various arylsulfur pentafluorides have been developed. These methods often involve a two-step process starting from diaryl disulfides or aryl thiols. The first step typically involves treatment with chlorine in the presence of an alkali metal fluoride, followed by treatment with a fluoride source like ZnF2.[3]
Q3: What are the key safety precautions to take when working with this compound and related reagents?
As with any fluorinating agent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. All manipulations should be carried out in a well-ventilated fume hood. Reactions involving reagents like SF5Cl should be handled with care due to their potential toxicity and reactivity.[6] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q4: Can this compound be used in catalytic reactions?
Yes, there is growing interest in developing catalytic reactions that utilize SF5-containing reagents. For example, catalytic enantioselective fluorination reactions have been developed using various transition metal catalysts.[8] Furthermore, gold(I) catalysts have been shown to be effective in HF transfer reactions, which could potentially be adapted for substrates like this compound.[4]
Q5: How does the reactivity of this compound compare to other common fluorinating agents?
This compound serves as a source for the valuable SF5 group. Its reactivity is distinct from electrophilic fluorine sources like Selectfluor or nucleophilic sources like HF-pyridine. The presence of the SF5 group imparts unique electronic and steric properties, leading to different reactivity profiles and product outcomes.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Catalytic Fluorination
This protocol provides a general framework for a catalytic fluorination reaction. Note: This is a representative protocol and should be adapted based on the specific substrate and desired transformation.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., NiCl2-BINAP complex, 5 mol%).
-
Addition of Reagents: Add the substrate (1.0 mmol) and any necessary additives (e.g., 2,6-lutidine).
-
Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile, 5 mL) via syringe.
-
Addition of Fluorinating Agent: Add the this compound (1.2 mmol) dropwise at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagrams
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for improving reaction selectivity.
References
-
Umemoto, T., et al. (2012). A new era of “super-trifluoromethyl” arene chemistry and its industry. PMC - NIH. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wang, X., et al. (2024). Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. PubMed Central. [Link]
-
Kanishchev, O. S., & Dolbier, W. R. Jr. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie International Edition, 54(1), 280-4. [Link]
-
ResearchGate. Optimization of the reaction conditionsa. [Link]
-
Woerly, E. M., et al. (2016). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society, 138(42), 13838–13841. [Link]
-
West, J. G., et al. (2018). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. PMC - NIH. [Link]
-
Lecourt, T., et al. (2010). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC - NIH. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 2-pyridylsulfur pentafluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hazardous Byproducts of 2-Fluorophenylsulfur Pentafluoride Reactions
Document ID: TSC-SF5-HB-2026-01
Purpose: This guide provides researchers, scientists, and drug development professionals with essential troubleshooting and safety protocols for managing hazardous byproducts generated during chemical reactions involving 2-Fluorophenylsulfur Pentafluoride (2-F-PhSF₅). The information herein is designed to ensure laboratory safety, experimental integrity, and regulatory compliance.
Introduction: The "Super-Trifluoromethyl" Group and Its Hidden Hazards
This compound is a valuable building block in modern chemistry, prized for the unique properties imparted by the pentafluorosulfanyl (SF₅) group, often called a "super-trifluoromethyl" group due to its high electronegativity and lipophilicity.[1][2] While the SF₅ group itself is remarkably stable, reactions involving this and other organofluorine compounds can generate highly hazardous byproducts.[3][4] The primary, and most insidious, of these is Hydrofluoric Acid (HF) , a weak acid that is profoundly toxic and corrosive, capable of causing severe, deep-tissue burns that may not be immediately painful.[5][6][7]
This support center is structured to provide both proactive guidance through FAQs and reactive solutions via troubleshooting guides. Our goal is to equip you with the knowledge to anticipate, manage, and neutralize these hazards effectively.
Section 1: Proactive Management & Frequently Asked Questions (FAQs)
This section addresses common questions to consider before beginning any experiment with 2-F-PhSF₅.
Q1: What are the primary hazardous byproducts I should anticipate from my reaction?
A1: You must plan for a multi-component hazardous waste stream. The principal hazards include:
-
Hydrofluoric Acid (HF): The most significant and dangerous byproduct. It can be generated from reactions with nucleophiles, trace moisture, or during aqueous workups.[7][8] Many fluorine-containing chemicals can react with water or acids to produce HF.[7]
-
Unreacted 2-F-PhSF₅ and Other Organofluorine Compounds: The high stability of the SF₅ group means that starting material may persist. This, along with other fluorinated intermediates or products, constitutes a persistent organic pollutant waste stream.[9]
-
Corrosive Reagents and Byproducts: Depending on the specific reaction, other corrosive materials like sulfonyl fluorides or sulfur oxides may be generated, especially upon decomposition at high temperatures.[3][10][11]
-
Solvent Waste: Halogenated and non-halogenated solvents used in the reaction and workup must be segregated.
Q2: What is the absolute minimum safety setup required before starting a reaction?
A2: A multi-layered approach to safety is non-negotiable. The causality here is that standard laboratory controls are insufficient for the extreme hazards of HF.
| Safety Control | Specification & Rationale | Sources |
| Engineering Controls | Certified Chemical Fume Hood: All operations must be performed in a functional fume hood to contain toxic vapors, especially HF, which has a strong, irritating odor at low concentrations. | |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Chemical splash goggles and a full face shield are mandatory. HF splashes can cause permanent blindness. | [6][12] |
| Hand Protection: Double-gloving with a thick outer neoprene or PVC glove over a standard nitrile glove is required. HF readily penetrates thin gloves. | [5][6][12] | |
| Body Protection: A lab coat (preferably chemical-resistant), a PVC or neoprene apron, long pants, and closed-toed leather shoes are essential. | [7][12] | |
| Emergency Response | HF-Specific Spill Kit: Must be immediately accessible. This kit should contain neutralizers like magnesium sulfate, sodium bicarbonate, or specialized HF absorbents. Crucially, it must NOT contain silica-based absorbents (sand, vermiculite), which react with HF to produce toxic silicon tetrafluoride gas. | [5][6] |
| Calcium Gluconate Ointment: An unexpired tube of 2.5% calcium gluconate must be available in the lab. This is the primary first-aid antidote for HF skin exposure. | [5][6] | |
| Procedural Controls | Buddy System: Never work with HF-generating compounds alone. A trained colleague aware of the specific hazards and emergency procedures must be present. | [13][12] |
Q3: How should I design my reaction workup and quenching step to minimize risk?
A3: The workup is often the most dangerous phase, as this is where aqueous solutions are introduced. A controlled, non-aqueous pre-quench is the safest strategy.
-
Cool the Reaction: Before quenching, cool the reaction vessel in an ice or dry ice bath. This slows the rate of any exothermic reactions.[14][15]
-
Inert Atmosphere: Conduct the quench under an inert atmosphere (Nitrogen or Argon) to prevent flammable solvents from igniting if the reaction becomes too hot.[14]
-
Initial Quench with Alcohol: Slowly add a less reactive protic solvent like isopropanol or sec-butanol.[14][16] This will react more gently with any highly reactive species before the introduction of water. Add the alcohol dropwise until gas evolution ceases.
-
Aqueous Quench: Only after the initial alcohol quench is complete should you slowly add water or an aqueous solution. Continue to cool and stir the mixture vigorously.
-
Use Plastic/Teflon Labware: For any steps involving potential HF, including the workup and waste collection, use polyethylene or Teflon containers. Never use glass containers, as HF dissolves glass. [6][13]
Section 2: Troubleshooting Guide for Reactive Scenarios
This guide addresses issues that may arise during or after your experiment.
Issue: During my aqueous workup, the glass on my separatory funnel/beaker appears etched or frosted. What does this mean?
-
Diagnosis: This is a definitive sign of Hydrofluoric Acid (HF) generation. HF attacks the silica in glass, forming tetrafluorosilane. Your aqueous layer is highly corrosive and toxic.
-
Immediate Action:
-
Ensure you are wearing the appropriate PPE (double gloves, face shield).[12]
-
Carefully transfer the entire contents of the glass vessel into a labeled, compatible plastic container (polyethylene or Teflon).[6]
-
Treat the now-empty glass container as hazardous waste. Do not attempt to wash it in a standard sink.
-
Proceed immediately to SOP-02: Neutralization and Disposal of Aqueous Waste Potentially Containing HF.
-
Issue: I've finished my reaction, and I have a crude mixture. How do I segregate the different waste components?
-
Diagnosis: Proper waste segregation at the source is critical for safety and compliant disposal.[8][17] Mixing incompatible waste streams can lead to dangerous reactions.
-
Solution Workflow: Follow the decision-making process outlined in the diagram below. The core principle is to isolate aqueous waste (potential HF), halogenated organic waste, and non-halogenated organic waste into separate, clearly labeled, and compatible containers.
Caption: Waste Stream Segregation Workflow.
Issue: I have a small spill (less than 100 mL) of the crude reaction mixture on the floor of the fume hood.
-
Diagnosis: This is an emergency situation due to the high probability of HF being present. Act immediately.
-
Spill Response Protocol:
-
Alert all personnel in the immediate area and restrict access.[8]
-
Ensure your PPE is intact. If not, do not approach the spill.
-
Cover the spill with an appropriate HF-compatible neutralizer from your spill kit, such as magnesium sulfate (MgSO₄) or sodium bicarbonate (NaHCO₃).[5]
-
DO NOT use vermiculite, sand, or any silica-based absorbent.[5][6]
-
Once the liquid is absorbed and neutralized (cessation of fizzing), carefully collect the material using a plastic scoop or spatula.
-
Place all contaminated materials into a heavy-duty, labeled polyethylene bag or container for hazardous waste disposal.[5]
-
Wipe the spill area with a dilute solution of sodium bicarbonate, followed by water.
-
Dispose of all cleaning materials (pads, gloves) as hazardous solid waste.[12]
-
Section 3: Standard Operating Protocols (SOPs)
SOP-01: General Reaction Quenching Protocol for 2-F-PhSF₅ Reactions
-
Preparation: Ensure an inert atmosphere (N₂ or Ar) is established over the reaction mixture. Place the reaction vessel in a cooling bath (e.g., ice/water) and ensure efficient stirring.[14]
-
Primary Quench: Using a dropping funnel or syringe pump, add anhydrous isopropanol dropwise to the cooled, stirred reaction mixture. Maintain a slow addition rate to control any exotherm and gas evolution.
-
Observation: Continue adding isopropanol until gas evolution visibly ceases or significantly subsides.
-
Secondary Quench: Prepare a 1:1 mixture of isopropanol and water. Slowly add this mixture to the reaction. An initial exotherm may still occur; control it with the addition rate and cooling bath.
-
Final Quench: Once the isopropanol/water addition is complete and the reaction is stable, slowly add cold water until the desired concentration for workup is achieved.
-
Proceed to Workup: The quenched mixture is now ready for extraction, ensuring all aqueous phases are handled in plasticware as per the workflow diagram.
SOP-02: Neutralization and Disposal of Aqueous Waste Potentially Containing HF
-
Containment: All aqueous waste from the workup must be collected in a clearly labeled, heavy-duty polyethylene or Teflon container.[6][7]
-
Neutralization Setup: Place the waste container in a secondary containment tray within a fume hood. Use a plastic or Teflon-coated stir bar for agitation.
-
Initial Neutralization: Slowly and portion-wise, add a base such as calcium hydroxide (slaked lime) or sodium bicarbonate. This is a highly exothermic reaction that will generate gas. Control the rate of addition to prevent splashing.
-
pH Monitoring: Continue adding the base until the pH of the solution is between 6.0 and 8.0. Use pH paper for testing; do not use a glass pH probe.
-
Precipitation: The addition of calcium hydroxide will precipitate calcium fluoride (CaF₂), a more stable and less hazardous salt. Allow the mixture to stir for at least one hour after neutralization to ensure complete reaction.
-
Final Disposal: The neutralized slurry should be sealed, labeled as "Neutralized Aqueous Fluoride Waste," and disposed of through your institution's hazardous waste management program.[17] Do not pour it down the drain.[10]
Section 4: Core Safety Principles & Byproduct Chemistry
Understanding the underlying chemistry is key to appreciating the risks. The primary hazard originates from the high strength of the Sulfur-Fluorine and Carbon-Fluorine bonds and their potential to form HF.
Caption: Potential Hazardous Byproduct Generation Pathways.
The F⁻ ion released during nucleophilic substitution or hydrolysis readily abstracts a proton from any available source (water, alcohols, acidic media) to form molecular HF.[7] This HF is the primary culprit behind the extreme safety measures required. Its ability to penetrate skin and bind to calcium in tissues makes it uniquely dangerous, potentially leading to systemic toxicity and cardiac arrest from even small exposures.[5][7] Therefore, every protocol is a self-validating system designed first and foremost to prevent HF exposure and ensure its complete neutralization before disposal.
References
-
Hydrofluoric Acid Safety Guidelines. Technion Israel Institute of Technology.
-
Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Missouri S&T Environmental Health and Safety.
-
Hydrofluoric Acid: Guidance for Laboratories. The University of Alabama Environmental Health & Safety.
-
Working Safely with Hydrofluoric Acid. University of Toronto Safety & Risk Services.
-
Hydrofluoric Acid Safe Handling Guidelines. University of Rochester Environmental Health & Safety.
-
Safety and handling of fluorinated organic compounds. Benchchem.
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
-
Navigating the Disposal of 2-Phenoxyethane-1-Sulfonyl Fluoride: A Guide to Safe and Compliant Practices. Benchchem.
-
Safety Data Sheet - this compound. CymitQuimica.
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
-
This compound. Chem-Impex.
-
Guidelines for Disposing of PFAs. MCF Environmental Services.
-
Proper disposal of chemicals. Sciencemadness Wiki.
-
Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of Pentafluorosulfanyl Derivatives. Benchchem.
-
SAFETY DATA SHEET - 3-Nitrophenylsulfur pentafluoride. Fisher Scientific.
-
Quenching Solvent Drying Still Bottoms. University of California, Irvine Environmental Health & Safety.
-
A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford, Department of Chemistry.
-
Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central.
-
Quenching Reactive Substances. Virginia Tech Chemistry Department.
-
UWF Program for the Management and Disposal of Hazardous Waste. University of West Florida.
-
Organofluorine chemistry. Wikipedia.
-
Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
-
SULFUR PENTAFLUORIDE. CAMEO Chemicals - NOAA.
-
Recent advances in the chemistry and the application of SF5-compounds. ResearchGate.
-
Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley.
-
CHLORINE PENTAFLUORIDE. CAMEO Chemicals - NOAA.
-
SO2ClF and it's many dangers. How do I quench and dispose it? Reddit r/chemistry.
-
and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PMC - NIH.
-
HAZARD SUMMARY - CHLORINE PENTAFLUORIDE. New Jersey Department of Health.
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Beilstein Journal of Organic Chemistry.
-
Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate.
-
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
-
Chlorine pentafluoride. Wikipedia.
-
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. NIH.
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
-
(PDF) Synthesis and Reactivity of Aliphatic Sulfur Pentafluorides from Substituted (Pentafluorosulfanyl)benzenes. ResearchGate.
-
(2-Chloroethyl)sulfur pentafluoride Safety Data Sheet. Synquest Labs.
-
(PDF) Trifluoromethyl Fluorosulfonate (CF3OSO2F) and Trifluoromethoxy Sulfur Pentafluoride (CF3OSF5) – Two Gaseous Sulfur(VI) Compounds with Insulating Properties. ResearchGate.
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- 17. uwf.edu [uwf.edu]
Technical Support Center: Troubleshooting Low Conversion Rates with 2-Fluorophenylsulfur Pentafluoride
Welcome to the technical support center for 2-Fluorophenylsulfur Pentafluoride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues leading to low conversion rates in reactions utilizing this versatile pentafluorosulfanylation reagent. The pentafluorosulfanyl (SF₅) group is increasingly recognized for its unique properties that can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in medicinal chemistry.[1] However, achieving optimal reaction efficiency can be challenging. This document provides a structured, in-depth guide to diagnosing and solving common experimental hurdles.
Part 1: Understanding the Reagent - First Principles
This compound (C₆H₄F₆S) is a specialized reagent used to introduce the pentafluorosulfanyl group into organic molecules.[2] Its reactivity is centered around the highly electron-withdrawing nature of the SF₅ group, which activates the aromatic ring to certain transformations.[2] Before troubleshooting, it is crucial to understand the fundamental properties of this reagent.
| Property | Value | Source |
| CAS Number | 864230-02-4 | |
| Molecular Weight | 222.15 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 94 °C at 120 mmHg | |
| Storage | 2-8 °C, away from heat and ignition sources | , |
The SF₅ group is considered a "super-trifluoromethyl group" due to its greater electronegativity and lipophilicity, while maintaining high chemical and thermal stability.[3][4] These characteristics make SF₅-containing compounds highly desirable in pharmaceutical and agrochemical research.[3][4]
Part 2: Troubleshooting Guide - A Mechanistic Approach
Low conversion rates in reactions involving this compound can typically be traced back to a few key areas: reagent integrity, reaction conditions, substrate reactivity, and the presence of side reactions. This guide will walk you through a systematic process of elimination to identify and resolve the root cause of your low yields.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Steps
Q1: My reaction with this compound is not proceeding, or the conversion is very low. Where should I start?
A1: Always begin by verifying the integrity of your reagent. This compound is sensitive to heat and should be stored at 2-8°C.[1]
-
Actionable Steps:
-
Confirm Storage Conditions: Ensure the reagent has been stored correctly and has not been exposed to high temperatures.
-
Visual Inspection: Check for any discoloration or precipitation in the liquid reagent.
-
Analytical Verification (if necessary): If you suspect degradation, you can analyze a small sample by ¹⁹F NMR spectroscopy. The pentafluorosulfanyl group has a characteristic satellite pattern that can confirm the compound's structure.
-
Q2: I've confirmed my reagent is of good quality, but my yield is still poor. What should I investigate next?
A2: The next step is to scrutinize your reaction conditions. The success of reactions involving arylsulfur pentafluorides can be highly dependent on temperature, solvent, and the presence of any catalysts or additives.
-
Temperature:
-
Problem: The activation energy for the reaction may not be met, or excessively high temperatures could be causing decomposition of the reagent or product.
-
Solution: Perform a temperature screen. Start at a lower temperature and gradually increase it. Monitor the reaction progress at each temperature point using an appropriate analytical technique like TLC, GC-MS, or NMR.[5]
-
-
Solvent:
-
Problem: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and pathway.
-
Solution: Screen a range of anhydrous solvents with varying polarities (e.g., acetonitrile, dichloromethane, THF, toluene). The choice of solvent can influence the solubility of reactants and stabilize intermediates.
-
-
Concentration:
-
Problem: Bimolecular reactions are concentration-dependent. If your reaction is too dilute, the rate may be impractically slow.
-
Solution: Systematically increase the concentration of your reactants. Be mindful that higher concentrations can sometimes lead to an increase in side reactions.
-
Q3: My substrate is electron-rich/electron-poor/sterically hindered. Could this be the issue?
A3: Absolutely. The electronic and steric properties of your substrate are critical, especially in nucleophilic aromatic substitution (SNAr) type reactions where this compound might be employed as an electrophile.
-
Electronic Effects:
-
Problem: For a reaction where the substrate acts as a nucleophile attacking the this compound, electron-donating groups on the nucleophile will generally increase reactivity. Conversely, in SNAr reactions where the SF₅-arene is the substrate, electron-withdrawing groups on the aromatic ring enhance reactivity towards nucleophiles.[6][7]
-
Solution:
-
If your nucleophilic substrate is electron-poor, you may need more forcing conditions (higher temperature, longer reaction time).
-
Consider if the electronic nature of your substrate is fundamentally incompatible with the desired transformation.
-
-
-
Steric Hindrance:
-
Problem: Bulky groups near the reaction center on either the substrate or the reagent can prevent the necessary orbital overlap for the reaction to occur efficiently.
-
Solution:
-
If significant steric hindrance is suspected, you may need to increase the reaction temperature to overcome the steric barrier.
-
In some cases, a change in catalyst or solvent might help to create a more favorable transition state.
-
-
Diagram: Substrate Electronic Effects in a Hypothetical SNAr Reaction
Caption: Influence of electron-withdrawing and -donating groups on a substrate.
Q4: I'm observing the formation of byproducts. What are the likely side reactions and how can I mitigate them?
A4: Byproduct formation is a common cause of low conversion of the desired product.[8][9] The nature of the byproducts can provide valuable clues about what is going wrong.
-
Possible Side Reactions:
-
Decomposition: As mentioned, this compound can decompose under harsh conditions.
-
Reaction with Solvent: Some solvents can be reactive under the conditions used. For example, nucleophilic solvents may compete with your intended nucleophile.
-
Over-reaction or Multiple Substitutions: If your product is also reactive under the reaction conditions, it may undergo further transformation.
-
-
Mitigation Strategies:
-
Reaction Monitoring: Closely monitor the reaction profile over time using techniques like LC-MS or GC-MS to identify the appearance of byproducts.[5] This can help you determine if they are forming early on or as a result of prolonged reaction times.
-
Lowering Temperature: Often, side reactions have a higher activation energy than the desired reaction. Lowering the temperature can sometimes suppress byproduct formation while still allowing the main reaction to proceed, albeit more slowly.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reagent might promote side reactions.
-
Use of Additives/Catalysts: In some cases, a catalyst can increase the rate of the desired reaction, allowing you to use milder conditions that disfavor side reactions. The use of base catalysts, for example, is common in activating certain substrates.[10]
-
Part 3: Experimental Protocols & Data Presentation
Protocol: General Procedure for Reaction Optimization
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add your substrate and solvent to a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Reagent Addition: Add this compound dropwise at the desired starting temperature (e.g., room temperature).
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and quench them appropriately. Analyze the aliquots by a suitable method (TLC, GC-MS, ¹⁹F NMR) to determine the consumption of starting material and the formation of product and byproducts.
-
Temperature Variation: If the reaction is slow, gradually increase the temperature in increments (e.g., 10-20 °C) and continue monitoring.
-
Work-up and Analysis: Once the reaction has reached completion or has stalled, perform an appropriate aqueous work-up, extract the product, and purify by column chromatography or another suitable method. Characterize the final product and any isolated byproducts to confirm their structures.
Table: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Acetonitrile or Dichloromethane | Good starting points with moderate polarity. |
| Temperature | Room Temperature (20-25 °C) | A mild starting point to minimize decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
| Stoichiometry | 1.0 - 1.2 equivalents of this compound | A slight excess of the reagent can help drive the reaction to completion. |
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Sheppard, W. A. (1962). Arylsulfur Pentafluorides. Journal of the American Chemical Society, 84(15), 3058–3063. [Link]
-
Moses, D. N., & Byers, J. T. (2021). The emerging applications of sulfur (VI) fluorides in catalysis. Scholarship @ Claremont. [Link]
-
Konkol, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery (Doctoral dissertation, University of Windsor). [Link]
-
Rombach, D., & Wagenknecht, H. A. (2018). Photoredox Catalytic Activation of Sulfur Hexafluoride for Pentafluorosulfanylation of α‐Methyl‐and α‐Phenyl Styrene. ChemCatChem, 10(14), 2955-2961. [Link]
-
Beier, P., Pastýříková, T., & Iakobson, G. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions. The Journal of Organic Chemistry, 76(11), 4781–4786. [Link]
-
Umemoto, T., Garrick, L. M., & Saito, N. (2012). Practical methods for the synthesis of arylsulfur pentafluorides. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]
-
Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471. [Link]
-
Gard, G. L., & Winter, R. W. (2005). Synthesis of SF5 benzene (SF5C6H5) by the SF5 halide method. Journal of Fluorine Chemistry, 126(5), 845-849. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
-
Quora. (2018, July 12). What is the byproduct of the reaction? Retrieved from [Link]
-
Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Togni, A., & Mezzetti, A. (2019). De-Risking S− F Bond Formation: A Gas Cylinder-Free Strategy to Access S (IV) and S (VI) Fluorinated Compounds. Angewandte Chemie International Edition, 58(42), 14932-14936. [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471. [Link]
-
Qing, F. L., & Xu, X. H. (2020). Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products. Chinese Journal of Chemistry, 38(12), 1783-1792. [Link]
-
Reddit. (2022, November 4). What exactly is a byproduct of a chemical reaction? Are there chemical reactions that do not produce a byproduct? r/askscience. [Link]
-
jOeCHEM. (2019, February 9). The Basic EAS Reactions with Benzene--All of the Mechanisms [Video]. YouTube. [Link]
-
Moser, W. R. (1992). Reaction Monitoring by High-Pressure Cylindrical Internal-Reflectance and Optical-Fiber Coupled Reactors. In Homogeneous Transition Metal Catalyzed Reactions (pp. 4-17). American Chemical Society. [Link]
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- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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effect of solvent and temperature on 2-Fluorophenylsulfur Pentafluoride reactivity
Welcome to the Technical Support Center for 2-Fluorophenylsulfur Pentafluoride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As Senior Application Scientists, we have synthesized the available technical data and field insights to help you navigate the nuances of working with this compound, focusing on the critical roles of solvent and temperature in modulating its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications and general reactivity of this compound?
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the pentafluorosulfanyl (SF₅) group into molecules.[1][2] The SF₅ group is considered a "super-trifluoromethyl group" due to its high electronegativity and lipophilicity, which can significantly enhance the metabolic stability, bioavailability, and other physicochemical properties of pharmaceutical and agrochemical candidates.[1][2]
The reactivity of this compound is characterized by the remarkable stability of the SF₅ group. Arylsulfur pentafluorides are known to be thermally and chemically stable.[1][2] The primary reactive site for nucleophilic attack is the aromatic ring, where the fluorine atom or other substituents can be displaced.
Q2: How does solvent polarity affect the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
While specific kinetic data for this compound is not extensively published, we can infer its behavior from general principles of SNAr reactions. These reactions typically proceed through a charged intermediate (a Meisenheimer complex). The choice of solvent is critical for stabilizing this intermediate and thus facilitating the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. Furthermore, their polarity helps to stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the reaction.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity. This can significantly slow down or even inhibit the desired SNAr reaction.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged Meisenheimer intermediate, leading to very slow or no reaction.
Q3: What is the recommended temperature range for reactions involving this compound?
The optimal temperature for a reaction with this compound is highly dependent on the specific nucleophile and solvent used. Based on the synthesis of arylsulfur pentafluorides, temperatures around 120°C have been shown to be effective for the fluorination of arylsulfur chlorotetrafluorides to their corresponding pentafluorides using ZnF₂, often in the absence of a solvent.[1][2][3]
For nucleophilic substitution reactions on the aromatic ring, the temperature will need to be optimized. Generally, starting with a moderate temperature (e.g., 80-100 °C) and monitoring the reaction progress is a good starting point. Due to the high stability of the SF₅ group, higher temperatures may be required for less reactive nucleophiles. However, excessively high temperatures can lead to side reactions and decomposition.
Q4: What are the potential thermal decomposition products of this compound?
Troubleshooting Guides
Issue 1: Low or No Reactivity
You are attempting a nucleophilic substitution on the aromatic ring of this compound, but you observe little to no product formation.
Sources
- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing decomposition of 2-Fluorophenylsulfur Pentafluoride during reactions
Welcome to the technical support center for 2-Fluorophenylsulfur Pentafluoride (2-F-ArSF₅). This guide is designed for researchers, medicinal chemists, and materials scientists to ensure the successful application of this versatile reagent by preventing its unintended decomposition. The pentafluorosulfanyl (SF₅) group is prized for its exceptional thermal and chemical stability, often referred to as a "super-trifluoromethyl group" due to its potent electron-withdrawing nature and high lipophilicity.[1][2][3] However, like any reactive species, its stability is conditional. This document provides in-depth troubleshooting advice and protocols grounded in the compound's chemical principles.
Core Stability Principles of this compound
The remarkable stability of the Ar-SF₅ moiety is primarily attributed to the strong, stable sulfur-fluorine bonds.[1][4] This functional group is generally resistant to strong oxidizing and reducing agents, as well as many acidic conditions.[4][5] Decomposition is not typically a result of simple thermal degradation under standard reaction conditions but rather specific chemical interactions that compromise the integrity of the aryl-sulfur or sulfur-fluorine bonds. Understanding these triggers is the key to preventing unwanted side reactions.
Troubleshooting Guide: Reaction Failures and Impurity Formation
This section addresses common problems encountered during reactions involving this compound. The solutions are based on mechanistic principles to help you diagnose and resolve the issue effectively.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale | Preventative Measures |
| Low or No Product Yield; Reagent Consumed | Nucleophilic Attack on Sulfur: Strong, hard nucleophiles (e.g., organolithiums, Grignards, some alkoxides) may attack the sulfur atom, especially at elevated temperatures. The SF₅ group can act as a leaving group in certain contexts, particularly during lithiation at temperatures above -40 °C.[5] | Solution: Maintain cryogenic temperatures (e.g., -78 °C) during the addition of strong nucleophiles. Rationale: Lowering the thermal energy of the system disfavors the higher activation energy pathway of direct attack on the sulfur, promoting the desired reaction at the aryl ring or other functional groups. | Use temperature-controlled addition funnels. Perform small-scale trials to determine the optimal temperature profile for your specific reaction. |
| Formation of Unidentified Aromatic Byproducts | Incompatible Transition Metal Catalysis: Certain transition metals can coordinate with the sulfur atom of the SF₅ group. This coordination can weaken the Ar-S bond, leading to cleavage or rearrangement pathways.[6] | Solution: Screen alternative catalysts. For cross-coupling, consider catalysts known to be tolerant of sulfur-containing functional groups. If possible, opt for metal-free reaction pathways. Rationale: Avoiding direct metal-sulfur interaction preserves the integrity of the SF₅ group. Some transformations have been specifically designed to avoid transition metals for this reason.[6] | Review literature for catalyst systems successfully used with ArSF₅ compounds. When developing new methods, include control reactions without the coupling partner to isolate the effect of the catalyst on the ArSF₅ starting material. |
| Reaction Mixture Turns Brown/Black; Complex Mixture by TLC/LCMS | Excessive Thermal Stress: While thermally robust, prolonged heating at very high temperatures (>150-165 °C) can induce decomposition, especially if catalytic impurities are present.[7] | Solution: Reduce the reaction temperature and extend the reaction time. Use a higher-boiling solvent if solvent loss is an issue. Rationale: The ArSF₅ group is kinetically stable. Most desired transformations can be achieved at moderate temperatures (<120 °C) without risking thermal decomposition. | Conduct a thermal stability test on a small scale if high temperatures are unavoidable. Monitor the reaction at lower temperatures to find the minimum required for conversion. |
| Poor Yield After Aqueous Workup | Hydrolysis under Harsh Basic Conditions: While highly stable in neutral and acidic aqueous solutions[4], prolonged exposure to concentrated base at elevated temperatures can potentially lead to nucleophilic aromatic substitution (SNA_r) or hydrolysis.[8] | Solution: Perform aqueous workups with dilute, weak bases (e.g., saturated NaHCO₃) and keep the extraction time to a minimum. Avoid heating during the workup. Rationale: Minimizing the concentration of the hydroxide nucleophile and the exposure time reduces the probability of these slow degradation pathways. | Neutralize the reaction mixture with dilute acid (e.g., 1M HCl) before extraction, if compatible with your product. Use a buffered wash if pH control is critical. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical triggers for the decomposition of this compound? A1: The main triggers are not heat or mild acids/bases but rather specific reactive species. The most significant are:
-
Strong Nucleophiles/Bases: Especially organometallics at non-cryogenic temperatures.[5]
-
Incompatible Transition Metals: Certain catalysts can engage in destructive coordination with the sulfur atom.[6]
-
Harsh Basic Hydrolysis: Prolonged heating with strong bases like NaOH can lead to degradation.[8]
Q2: How should I properly store and handle this reagent? A2: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator at 2-8 °C.[9][10] It is a flammable liquid and should be kept away from heat and ignition sources.[11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Q3: Is the compound sensitive to ambient moisture or air during reaction setup? A3: The SF₅ group itself is highly resistant to hydrolysis.[2] However, for most applications in organic synthesis, which often involve moisture-sensitive catalysts or intermediates (like organometallics), maintaining anhydrous and anaerobic conditions is a critical best practice to ensure reproducibility and prevent side reactions unrelated to ArSF₅ decomposition.
Q4: What are the likely decomposition products if the SF₅ group does break down? A4: While ArSF₅ compounds are very stable, hypothetical decomposition via hydrolysis could generate highly corrosive and toxic byproducts. For instance, the related compound sulfur tetrafluoride (SF₄) hydrolyzes rapidly to form sulfur dioxide (SO₂) and hydrofluoric acid (HF).[12][13] Therefore, any suspected decomposition should be handled with extreme caution in a fume hood.
Recommended Experimental Protocols
Protocol 1: Standard Handling and Storage
-
Upon receipt, store the manufacturer's sealed bottle at the recommended temperature of 2-8 °C.[10]
-
For use, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Open the bottle under a positive pressure of an inert gas (Argon or Nitrogen).
-
Withdraw the required amount using a clean, dry syringe or cannula.
-
After dispensing, flush the bottle headspace with inert gas before tightly resealing.
-
Return the bottle to the refrigerator for storage.
Protocol 2: General Reaction Setup to Minimize Decomposition
-
Vessel Preparation: Dry all glassware in an oven (e.g., 120 °C) overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge thoroughly with Argon or Nitrogen. Maintain a positive pressure throughout the experiment using a balloon or bubbler.
-
Reagent Addition: Add the solvent and other stable reagents to the reaction flask. If a solid reagent is used, ensure it is anhydrous.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -78 °C for organolithium reactions, 0 °C for others) using an appropriate cooling bath before adding the this compound or other sensitive reagents.
-
Order of Addition: Add the this compound dropwise via syringe to the cooled, stirred reaction mixture. If reacting it with a strong nucleophile, the best practice is often to add the nucleophile slowly to the solution of ArSF₅ at the appropriate temperature.
-
Monitoring: Monitor the reaction progress by TLC or LCMS using aliquots quenched under appropriate conditions. Avoid allowing the reaction to run for excessively long periods at high temperatures.
Visualization of Stability and Decomposition Triggers
The following diagram illustrates the robust nature of this compound and the specific conditions that can trigger its undesired decomposition.
Caption: Conceptual workflow showing the stability of 2-F-ArSF₅ under normal conditions and potential pathways to decomposition triggered by specific, avoidable stressors.
References
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
-
MDPI. (n.d.). Role of -SF5 groups in modulating the stability and energy characteristics of fluorinated molecules. Energies. [Link]
-
ResearchGate. (2023). Recent advances in the chemistry and the application of SF5-compounds. [Link]
-
Scilit. (n.d.). Role of -SF 5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ResearchGate. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. [Link]
-
Beilstein Journals. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]
-
Brainly.in. (2020). - SF4 on hydrolysis gives HF and another compound . Identify the other compound formed.. [Link]
-
Académie des Sciences. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. [Link]
-
National Institutes of Health. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]
-
Quora. (2017). What are the hydrolysis products of sulphur tetrafluoride?. [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
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- 10. This compound [myskinrecipes.com]
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- 12. brainly.in [brainly.in]
- 13. quora.com [quora.com]
Technical Support Center: Monitoring Reactions of 2-Fluorophenylsulfur Pentafluoride
Here is the technical support center for analytical methods for monitoring 2-Fluorophenylsulfur Pentafluoride reactions.
Welcome to the technical support center for the analytical monitoring of reactions involving this compound and related pentafluorosulfanyl (SF₅) compounds. The unique properties of the SF₅ group—often called a "super-trifluoromethyl group"—present distinct opportunities and challenges in reaction analysis.[1][2] Its high electronegativity, exceptional chemical stability, and significant lipophilicity influence the choice of analytical method and the interpretation of results.[2][3][4][5]
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of monitoring these reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the analytical strategies for reactions involving the SF₅ group.
Q1: What are the primary analytical techniques for monitoring reactions with this compound? A1: The principal methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
-
¹⁹F NMR Spectroscopy is exceptionally powerful due to the presence of the five fluorine atoms on the sulfur and the additional fluorine on the phenyl ring. It offers a direct, quantitative window into the reaction's progress.[6][8][9]
-
HPLC is the workhorse for separating non-volatile reactants, intermediates, and products in the reaction mixture.[6][10]
-
GC-MS is ideal for volatile and thermally stable SF₅-containing compounds, providing both separation and structural information.[6][11]
Q2: Why is ¹⁹F NMR considered the gold standard for this type of analysis? A2: ¹⁹F NMR is highly advantageous for several reasons. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, which results in high sensitivity.[8][9] Critically, since biological or common organic reagents lack fluorine, the spectra are exceptionally clean with no background signals.[6] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, allowing for clear identification and quantification of the starting material, intermediates, and the final SF₅-containing product.[6][8][9]
Q3: Can I monitor these reactions in real-time? A3: Yes, in-situ (real-time) monitoring provides invaluable data on reaction kinetics and helps identify transient intermediates.[6] NMR spectroscopy is particularly well-suited for this, especially when using a benchtop spectrometer with a flow cell.[6][8] This setup allows the reaction mixture to be continuously circulated through the instrument, acquiring spectra at regular intervals.[8]
Q4: How does the stability of the SF₅ group affect analytical choices? A4: The SF₅ group is known for its remarkable chemical and thermal stability due to the strong sulfur-fluorine bonds.[3][4] This is a significant advantage as it minimizes the risk of on-column degradation during chromatographic analysis or decomposition in the injector port of a GC.[3] However, while the SF₅ group itself is robust, the stability of the entire molecule depends on the molecular scaffold and other functional groups present, which may be labile under certain analytical conditions.[12]
Q5: What should I expect from Mass Spectrometry (MS) analysis of SF₅-containing compounds? A5: The high electronegativity of the SF₅ group can influence ionization efficiency. You may need to screen different ionization sources (e.g., ESI, APCI) to find the optimal method. Fragmentation patterns can be complex but also highly informative. The isotopic pattern of sulfur (³²S, ³³S, ³⁴S) can help confirm the presence of a sulfur-containing fragment. Due to the strength of the S-F bonds, you may observe the intact SF₅ group on fragments or characteristic losses of fluorine atoms.
Section 2: Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Issue 1: Inconsistent or Unreliable NMR Data
Q: My ¹⁹F NMR spectra show broad signals and the quantification is not reproducible. What's wrong?
A: This issue often stems from sample preparation or acquisition parameters. Follow this troubleshooting workflow:
-
Check Sample Homogeneity and Solubility: Ensure your sample is fully dissolved in the NMR solvent. Insoluble particles will lead to field inhomogeneity and broad peaks. Use a filter if necessary.
-
Optimize Relaxation Delay (D1): For quantitative analysis, all nuclei must fully relax between scans. The ¹⁹F nucleus can have long relaxation times (T₁).[8] A short D1 delay will saturate the signal, leading to inaccurate integrals. Start with a D1 of at least 5 times the longest T₁ of any nucleus of interest.
-
Ensure Sufficient Scans: If your compound concentration is low, you may need to increase the number of scans to achieve an adequate signal-to-noise ratio for reliable integration.
-
Use a Quantitative Internal Standard: For the most accurate quantification, add a known amount of an inert, fluorinated compound with a simple, well-resolved signal that does not overlap with your analyte peaks. Hexafluorobenzene is a common choice.[13]
Issue 2: Poor Peak Shape and Resolution in HPLC
Q: My SF₅-containing product is showing a broad, tailing peak in my reverse-phase HPLC chromatogram. How can I improve this?
A: Poor peak shape is typically due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The SF₅ group is highly lipophilic, which dictates strong retention on C18 columns.[3][5] However, the strong electron-withdrawing nature of the group can lead to undesirable interactions with residual silanols on the silica surface, causing peak tailing.
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Add an Acidic Modifier: Add a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase.[14] This protonates the silanol groups, minimizing secondary interactions.
-
Optimize Solvent Strength: The high lipophilicity may require a stronger organic solvent (e.g., acetonitrile or methanol) or a steeper gradient to ensure timely elution and sharp peaks.[14]
-
-
Select a Different Column:
-
Use an End-Capped Column: Modern, fully end-capped C18 columns have fewer accessible silanol groups and are designed to minimize peak tailing for a wide range of compounds.
-
Consider a Phenyl-Hexyl Phase: The unique aromatic selectivity of a phenyl-hexyl stationary phase can offer different interactions with your this compound analyte, potentially improving peak shape.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks. Reduce the injection volume or sample concentration.
Issue 3: Unexpected Peaks in Analytical Data
Q: I'm seeing unexpected peaks in my LC-MS/NMR spectrum. Does this mean my SF₅ group is degrading?
A: While possible under harsh conditions, degradation of the SF₅ group is rare.[12] It is far more likely that other issues are at play.
Investigative Steps:
-
Confirm Degradation: First, verify that the new peaks are not artifacts. Run a control sample of your starting material that has not been subjected to the reaction conditions.[12] If the peaks are present, they are likely impurities.
-
Analyze Other Functional Groups: Carefully examine your molecule for other sensitive groups (e.g., esters, silyl ethers, Boc groups). These are far more likely to be the source of the new peaks than the SF₅ moiety.[12]
-
Consider Isomerization: Acidic or basic conditions can catalyze the isomerization of certain structures, such as the epimerization of chiral centers.[12]
-
Forced Degradation Study: If you still suspect SF₅ degradation, a forced degradation study under harsh conditions (e.g., strong, hot acid) could help identify potential degradation pathways, which may involve hydrolysis of the C-S bond.[12]
Section 3: Protocols & Methodologies
Workflow for Method Selection
The choice of analytical technique is critical. This workflow provides a decision-making framework.
Protocol: Quantitative ¹⁹F NMR for Reaction Monitoring
This protocol outlines the steps for setting up a quantitative ¹⁹F NMR experiment to determine reaction conversion.
-
Sample Preparation:
-
In a clean vial, accurately weigh a specific amount of the reaction's starting material.
-
Accurately weigh and add a suitable internal standard (e.g., hexafluorobenzene). The standard should be unreactive under the reaction conditions.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, MeCN-d₃).
-
-
Acquisition of t=0 Spectrum:
-
Transfer an aliquot of this solution to an NMR tube.
-
Acquire a ¹⁹F NMR spectrum before initiating the reaction. This is your t=0 reference.
-
-
Reaction Monitoring:
-
Initiate the chemical reaction in a separate flask.
-
At regular time intervals, withdraw a small aliquot from the reaction mixture, quench the reaction immediately (if necessary, e.g., by cooling or adding a quenching agent), and prepare it for NMR analysis (dissolve in deuterated solvent with the same internal standard concentration).
-
Acquire a ¹⁹F NMR spectrum for each time point.
-
-
Data Processing & Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Integrate the signal for the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard. This allows for the plotting of reaction kinetics and determination of the final yield.
-
Table 1: Starting Parameters for Chromatographic Methods
This table provides recommended starting conditions for developing an HPLC or GC method for a typical this compound derivative. Optimization will be required.
| Parameter | HPLC (Reverse-Phase) | GC |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl Arylene type (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Carrier Gas: Helium or Hydrogen |
| Gradient | 5% to 95% B over 10 minutes | Temperature Program: 100°C (1 min), ramp to 300°C at 20°C/min, hold 5 min |
| Flow Rate | 0.4 mL/min | 1.2 mL/min (constant flow) |
| Injection Vol. | 1-5 µL | 1 µL (split 50:1) |
| Column Temp. | 40 °C | Inlet Temp: 280 °C |
| Detection | UV (e.g., 254 nm) or MS | Mass Spectrometry (MS) |
| MS Source | ESI (positive/negative mode screening) | EI (Electron Ionization) at 70 eV |
References
- Benchchem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Benchchem. (n.d.). Technical Support Center: Purification of SF5-Containing Compounds by Chromatography.
- Benchchem. (n.d.). Common side reactions in the synthesis of SF5-containing molecules.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Beilstein Journal of Organic Chemistry. (2012). and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. National Institutes of Health.
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- PubMed. (n.d.). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.
- Royal Society of Chemistry. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.
- Molecules. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Institutes of Health.
- ResearchGate. (n.d.). Online ¹⁹F NMR reaction monitoring for the reaction of....
- ACS Organic & Inorganic Au. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. National Institutes of Health.
- Benchchem. (n.d.). Application Notes and Protocols: ¹⁹F NMR Spectroscopy for Monitoring Reactions Involving Fluoroethane.
- DSpace@MIT. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.
- AZoM. (2023). The Power of Separation Science to Prepare Chromatographic Materials.
- Environmental Science & Technology. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health.
- Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
- Benchchem. (n.d.). Analytical techniques for monitoring 2',6'-Difluoroacetophenone reaction progress.
- Benchchem. (n.d.). Application Notes and Protocols for Monitoring Phosphoryl Fluoride Reactions.
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Sodium 2,2,2-trifluoroethanolate Reactions.
Sources
- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. magritek.com [magritek.com]
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- 10. azom.com [azom.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Fluorophenylsulfur Pentafluoride and Phenylsulfur Pentafluoride: A Guide for Researchers
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention for its unique electronic properties and exceptional stability. This guide provides an in-depth comparison of the reactivity of 2-Fluorophenylsulfur Pentafluoride and its parent compound, Phenylsulfur Pentafluoride. We will delve into the electronic and steric factors governing their behavior in key organic transformations and provide experimental protocols for their comparative analysis.
Introduction: The Influential Nature of the SF₅ and Fluoro Substituents
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. Both Phenylsulfur Pentafluoride and this compound feature the powerfully electron-withdrawing SF₅ group. This group, often termed a "super-trifluoromethyl" group, significantly deactivates the aromatic ring towards electrophilic attack due to its strong -I (inductive) and -M (mesomeric) effects. Consequently, Phenylsulfur Pentafluoride is known for its high chemical stability and undergoes electrophilic aromatic substitution (EAS) primarily at the meta position.[1]
The introduction of a fluorine atom at the ortho position in this compound introduces a competing set of electronic and steric influences. Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I), which further deactivates the aromatic ring. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which tends to direct incoming electrophiles to the ortho and para positions.[2][3] The interplay of these opposing effects, in concert with the dominant SF₅ group, dictates the unique reactivity profile of this compound.
Theoretical Reactivity Comparison
Electrophilic Aromatic Substitution (EAS)
For Phenylsulfur Pentafluoride, the strong deactivating and meta-directing nature of the SF₅ group is the primary determinant of its EAS reactivity. The electron density of the aromatic ring is significantly reduced, making it less nucleophilic and thus less reactive towards electrophiles.
In the case of this compound, the ortho-fluoro substituent introduces additional deactivation through its potent inductive effect. While fluorine's resonance effect directs ortho and para, the overwhelming deactivation from both the SF₅ and fluoro groups suggests that this compound will be less reactive towards electrophilic attack than Phenylsulfur Pentafluoride.
The directing effects in this compound are also more complex. The SF₅ group directs to the C3 and C5 positions (meta), while the fluorine atom directs to the C3 and C5 positions (para and ortho relative to fluorine, respectively). This overlap suggests that substitution, if it occurs, will likely be directed to the C3 and C5 positions. Steric hindrance from the bulky SF₅ group may further influence the regioselectivity.[2][4][5]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing SF₅ group renders the aromatic ring in both compounds electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr). This is a common reaction pathway for highly fluorinated or otherwise activated aromatic systems.[6][7][8]
In Phenylsulfur Pentafluoride, SNAr is not typically observed unless another good leaving group is present on the ring. However, in this compound, the fluorine atom itself can act as a leaving group. The powerful electron-withdrawing capacity of the ortho-SF₅ group will stabilize the Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating the substitution of the fluorine atom. Therefore, it is predicted that this compound will be more reactive towards nucleophilic aromatic substitution at the C2 position compared to Phenylsulfur Pentafluoride (which would require substitution of a hydride ion, a much less favorable process).
Comparative Experimental Data (Predicted)
| Compound | Predicted Relative Rate of Electrophilic Nitration | Predicted Relative Rate of Nucleophilic Aromatic Substitution (with a strong nucleophile) | Key Influencing Factors |
| Phenylsulfur Pentafluoride | Baseline | Low | Strong deactivation by the SF₅ group. |
| This compound | Slower than baseline | Higher than baseline | Increased deactivation from the inductive effect of the ortho-fluoro group for EAS. Activation towards SNAr due to the presence of a good leaving group (F) and stabilization of the Meisenheimer intermediate by the SF₅ group. |
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the theoretical predictions, the following experimental protocols are provided. These are designed to be conducted side-by-side with both Phenylsulfur Pentafluoride and this compound under identical conditions to allow for a direct comparison of their reactivity.
Protocol for Comparative Electrophilic Nitration
This protocol is adapted for deactivated aromatic compounds and aims to compare the rate and regioselectivity of nitration.[9][10][11][12]
Objective: To compare the reactivity and product distribution of Phenylsulfur Pentafluoride and this compound under electrophilic nitration conditions.
Materials:
-
Phenylsulfur Pentafluoride
-
This compound
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis
Procedure:
-
In two separate, flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), dissolve Phenylsulfur Pentafluoride (1.0 mmol) and this compound (1.0 mmol) in 5 mL of anhydrous dichloromethane, respectively.
-
Cool both reaction mixtures to 0 °C in an ice bath.
-
In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 mmol) to concentrated sulfuric acid (1.0 mL) at 0 °C.
-
Slowly add the nitrating mixture dropwise to each of the substrate solutions at 0 °C over a period of 15 minutes.
-
Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 30 minutes).
-
After 4 hours, or upon completion as indicated by TLC, quench both reactions by carefully pouring them into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layers and extract the aqueous layers with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrates under reduced pressure.
-
Analyze the crude product mixtures by GC-MS to determine the conversion and the ratio of isomeric products.
Expected Outcome: It is anticipated that the reaction with Phenylsulfur Pentafluoride will show a higher conversion rate compared to this compound. The major product for Phenylsulfur Pentafluoride will be the 3-nitro derivative. For this compound, the major products are expected to be the 3-nitro and 5-nitro derivatives.
Caption: Workflow for the comparative electrophilic nitration experiment.
Protocol for Comparative Nucleophilic Aromatic Substitution
This protocol uses a common nucleophile to probe the susceptibility of the aromatic ring to SNAr.[6][7][13]
Objective: To compare the reactivity of Phenylsulfur Pentafluoride and this compound towards a nucleophile.
Materials:
-
Phenylsulfur Pentafluoride
-
This compound
-
Sodium Methoxide (25 wt% solution in methanol)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
In two separate, flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, dissolve Phenylsulfur Pentafluoride (1.0 mmol) and this compound (1.0 mmol) in 5 mL of anhydrous DMF, respectively.
-
Add sodium methoxide solution (1.2 mmol) to each flask at room temperature.
-
Heat both reaction mixtures to 60 °C.
-
Monitor the reactions by taking aliquots at regular intervals (e.g., every hour), quenching with dilute HCl, and analyzing by HPLC to determine the consumption of starting material and formation of product.
-
After 6 hours, or upon completion, cool the reactions to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrates under reduced pressure.
-
Purify the products by column chromatography if necessary.
Expected Outcome: this compound is expected to react significantly faster, yielding 2-Methoxyphenylsulfur Pentafluoride. Phenylsulfur Pentafluoride is expected to show little to no reaction under these conditions.
Caption: Predicted outcome of the comparative SNAr experiment.
Conclusion
The introduction of a fluorine atom at the ortho-position of Phenylsulfur Pentafluoride creates a substrate with a reactivity profile distinct from its parent compound. Theoretical analysis suggests that this compound is less reactive towards electrophilic aromatic substitution due to the combined deactivating effects of the fluoro and SF₅ groups. Conversely, it is predicted to be significantly more susceptible to nucleophilic aromatic substitution, with the ortho-fluoro atom serving as a viable leaving group activated by the potent electron-withdrawing SF₅ substituent. The provided experimental protocols offer a framework for the empirical validation of these hypotheses, enabling researchers to make informed decisions in the design and synthesis of novel SF₅-containing molecules for pharmaceutical and material science applications.
References
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Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
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Wikipedia. (2023). Pentafluorosulfanylbenzene. Retrieved from [Link]
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Frontiers in Chemistry. (2024). Recent progress in the nitration of arenes and alkenes. Retrieved from [Link]
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ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]
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Wikipedia. (2023). Hammett equation. Retrieved from [Link]
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ResearchGate. (2015). Nitration of Deactivated Aromatic Compounds via Mechanochemical Reaction. Retrieved from [Link]
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Wikipedia. (2023). Nitration. Retrieved from [Link]
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Loughborough University Research Repository. (2023). Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Retrieved from [Link]
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LibreTexts Chemistry. (2022). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
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Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
- Wiehe, A., & Senge, M. O. (2016). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Chemistry – A European Journal, 22(39), 13953–13964.
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YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
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PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized with Phenylsulfur Pentafluoride Derivatives
This guide provides an in-depth technical comparison of the biological activity of compounds functionalized with the pentafluorosulfanyl (SF5) group, often synthesized from precursors like 2-Fluorophenylsulfur Pentafluoride. It is intended for researchers, scientists, and drug development professionals seeking to understand the unique properties and potential advantages of incorporating this "super-trifluoromethyl" moiety into bioactive molecules. We will explore the enhanced biological activities observed in SF5-containing compounds compared to their common bioisosteric analogs, supported by experimental data and detailed protocols for validation.
The Rise of the Pentafluorosulfanyl Group in Medicinal Chemistry
The pentafluorosulfanyl (SF5) group has garnered significant interest in medicinal chemistry as a bioisostere for the trifluoromethyl (CF3) group and other functionalities.[1][2] Its unique combination of properties, including high electronegativity, metabolic stability, and a distinct steric profile, offers a powerful tool for modulating the efficacy, pharmacokinetics, and selectivity of drug candidates.[2][3] Compounds synthesized using reagents like this compound introduce this SF5-aryl motif, which can lead to profound improvements in biological activity.[4][5]
The SF5 group is considered a "super-trifluoromethyl" group due to its more pronounced electron-withdrawing nature and greater lipophilicity compared to the CF3 group.[1] These characteristics can enhance a molecule's ability to cross cell membranes and resist metabolic degradation, leading to improved bioavailability and a longer in vivo half-life.[2][6] This guide will delve into specific examples where the introduction of an SF5 group has led to significant changes in biological activity, providing a comparative analysis with well-established analogs.
Comparative Analysis of Biological Activity: SF5 vs. Bioisosteric Analogs
The true potential of the SF5 group is best illustrated through direct comparison with its bioisosteric counterparts in various biological assays. Below, we present a summary of quantitative data from studies that have systematically evaluated the structure-activity relationships of SF5-containing compounds.
Case Study 1: Inhibition of AAA ATPase p97
The AAA ATPase p97 is a critical enzyme in protein quality control, and its inhibition is a promising strategy for cancer therapy. A study on phenyl indole inhibitors of p97 revealed surprising structure-activity relationships when comparing various substituents at the C-5 position of the indole ring.
| Compound Analogue | C-5 Substituent | p97 Inhibition IC50 (µM) |
| SF5-analogue | -SF5 | 13 |
| CF3-analogue | -CF3 | 0.08 |
| NO2-analogue | -NO2 | 0.03 |
| CH3-analogue | -CH3 | 0.03 |
| CH3O-analogue | -CH3O | 0.45 |
| CF3O-analogue | -CF3O | 0.07 |
Data sourced from a study on SF5-indole inhibitors of the AAA ATPase p97.[7]
Interestingly, in this particular chemotype, the SF5-analogue was the least active, with a 430-fold lower potency compared to the nitro-analogue, despite their similar strong electron-withdrawing properties.[7] This highlights the nuanced interplay of sterics, electronics, and target-specific interactions in determining biological activity.
Case Study 2: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a known inhibitor of AKR1C3, a target in castration-resistant prostate cancer. A study on pentafluorosulfanyl-containing analogs of flufenamic acid demonstrated the potent inhibitory effects of the SF5 group.
| Compound | Bioisosteric Group | AKR1C3 Inhibition IC50 (nM) |
| Flufenamic Acid | 3-CF3 | 230 |
| SF5-analog 2b | 3-SF5 | 60 |
| SF5-analog 2c | 4-SF5 | 35 |
Data extracted from a study on pentafluorosulfanyl-containing flufenamic acid analogs.[8]
In this case, replacing the 3-CF3 group of flufenamic acid with a 3-SF5 or 4-SF5 group resulted in a significant increase in inhibitory potency against AKR1C3.[8]
Case Study 3: Antibacterial Activity against Multidrug-Resistant Bacteria
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. A study on SF5- and SCF3-substituted tetrahydroquinolines identified potent bactericidal activity against Gram-positive pathogens.
| Compound | Key Functional Group | MIC against MRSA (µg/mL) |
| HSD1835 | -SF5 | 1-4 |
| Inactive Analogs | Lacking -SF5 or -SCF3 | Inactive |
Data from a study on SF5- and SCF3-substituted tetrahydroquinolines.[9]
The study found that analogs lacking the SF5 or SCF3 moieties were inactive, suggesting these groups are crucial for the observed antibacterial activity.[9] Mechanistic studies indicated that the SF5-containing compounds act by disrupting the bacterial membrane.[9]
Experimental Protocols for Validation of Biological Activity
To ensure the scientific integrity of the findings presented, it is crucial to employ robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to determine the biological activity of novel compounds.
Enzyme Inhibition Assay: A General Protocol
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Test compound (e.g., an SF5-containing molecule)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add the enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add the enzyme solution and the desired concentrations of the test compound.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance or fluorescence over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[7]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[9]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of the targeted pathways, the following diagrams are provided.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.
Simplified p97 Signaling Pathway in Protein Homeostasis
Caption: Role of p97 in the ubiquitin-proteasome system and its inhibition.
Conclusion
The incorporation of the pentafluorosulfanyl group into small molecules represents a promising strategy in modern drug discovery. As demonstrated by the comparative data, the SF5 moiety can significantly enhance biological activity, although its effects are highly dependent on the specific chemical scaffold and the biological target. The provided experimental protocols offer a starting point for researchers to validate the activity of their own SF5-containing compounds. As synthetic methodologies for introducing the SF5 group become more accessible, we anticipate a surge in the exploration of this unique functional group in the quest for novel and more effective therapeutics.
References
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Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]
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SF5‐containing biologically active compounds that showed antimicrobial activity in vitro. ResearchGate. [Link]
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Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Zenodo. [Link]
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The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
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SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. National Institutes of Health. [Link]
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Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]
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Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. National Institutes of Health. [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
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Examples of pentafluorosulfanyl derivatives of known drugs. ResearchGate. [Link]
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Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. National Institutes of Health. [Link]
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A Comparative Guide to SF5 and CF3 Substituted Compounds in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The trifluoromethyl (CF3) group has long been the established standard. However, the pentafluorosulfanyl (SF5) group is rapidly emerging as a powerful alternative, often dubbed a "super-trifluoromethyl" group.[1][2] This guide provides an in-depth comparative analysis of SF5 and CF3 substituted compounds, offering field-proven insights and experimental data to guide strategic decisions in drug design and development. We will explore the nuanced differences in their steric, electronic, and lipophilic properties, and how these translate to tangible impacts on metabolic stability, pKa, and overall drug-like characteristics.
Introduction: The Fluorine Factor in Medicinal Chemistry
The introduction of fluorine into drug candidates can profoundly alter their properties, including metabolic stability, bioavailability, and binding affinity.[2][3] The strength of the carbon-fluorine bond enhances resistance to metabolic degradation, while the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions. For decades, the CF3 group has been the go-to moiety for chemists seeking to leverage these benefits. More recently, the SF5 group has garnered significant attention for its unique and often more pronounced effects on molecular properties.[4] Understanding the comparative profiles of these two groups is crucial for the rational design of next-generation therapeutics.
Head-to-Head Comparison: SF5 vs. CF3
The choice between incorporating an SF5 or a CF3 group is not arbitrary; it is a strategic decision based on a nuanced understanding of their distinct physicochemical properties. While both are strongly electron-withdrawing and chemically robust, they differ significantly in size, geometry, and their influence on a molecule's interaction with its environment.
Steric and Electronic Properties
The most immediate difference between the two groups is their size and shape. The CF3 group has a conical shape, while the SF5 group possesses a unique octahedral geometry.[5][6] This difference in three-dimensional structure can have profound implications for how a molecule fits into a biological target's binding pocket.
The SF5 group is considerably larger than the CF3 group, with a volume of 55.4 ų, falling between the CF3 group (34.6 ų) and the sterically demanding tert-butyl group (76.9 ų).[7] This larger steric footprint can be advantageous for enhancing selectivity or promoting specific binding conformations by encumbering rotational freedom.[8][9]
From an electronic standpoint, both groups are potent electron-withdrawing moieties due to the high electronegativity of the fluorine atoms. However, the SF5 group is significantly more electron-withdrawing than the CF3 group.[10][11] This is quantitatively captured by their Hammett constants, which are a measure of the electron-donating or electron-withdrawing effect of substituents on an aromatic ring.
| Property | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Causality and Implication |
| Geometry | Conical/Trigonal Pyramidal | Octahedral/Square Pyramidal[12] | The unique geometry of SF5 can lead to more selective interactions with biological receptors.[7] |
| Volume (ų) | 34.6[7] | 55.4[7] | The larger size of SF5 can be used to probe steric limits in a binding pocket and can restrict bond rotation.[9] |
| Hammett Constant (σp) | 0.54[10] | 0.68[7][10] | The higher σp value indicates SF5 has a stronger electron-withdrawing effect, which can increase the acidity of nearby protons and enhance metabolic stability.[9] |
| Electronegativity (χ) | 3.36[10] | 3.65[10] | The superior electronegativity of SF5 contributes to its powerful inductive electron-withdrawing effect.[10] |
Table 1: Comparative Steric and Electronic Properties of CF3 and SF5 Groups.
The enhanced electron-withdrawing power of the SF5 group is primarily due to a greater inductive effect (σI = 0.55 for SF5 vs. 0.39 for CF3).[10] This strong electronic pull can significantly impact the pKa of neighboring acidic or basic centers and render adjacent sites more resistant to oxidative metabolism.
The following diagram illustrates the key property differences that a medicinal chemist must weigh when choosing between these two critical fluorinated groups.
Caption: Key physicochemical property comparison between SF3 and SF5 groups.
Lipophilicity and Solubility
Lipophilicity, typically measured as LogP (the logarithm of the partition coefficient between n-octanol and water), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] While both CF3 and SF5 groups increase lipophilicity compared to a hydrogen atom, the SF5 group does so to a much greater extent.
Experimental data consistently shows that replacing a CF3 group with an SF5 group significantly increases a molecule's LogP value.[8][13] This is quantified by their respective Hansch lipophilicity parameters (π), where a higher value indicates greater lipophilicity.
| Group | Hansch Lipophilicity Parameter (π) |
| Trifluoromethyl (CF3) | 0.88[7][9] |
| Pentafluorosulfanyl (SF5) | 1.23[7][9] |
Table 2: Hansch Lipophilicity Parameters.
This increased lipophilicity imparted by the SF5 group can enhance membrane permeability and bioavailability.[15] However, it must be carefully balanced, as excessively high lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. For instance, in a study on 2-substituted indoles, replacing a 2-CF3 group (LogP ≈ 3.5) with a 2-SF5 group increased the LogP to approximately 3.8.[8] This demonstrates the predictable and significant increase in lipophilicity when making this substitution.
Metabolic Stability
A primary reason for incorporating fluorinated groups is to block sites of metabolism and improve a drug's half-life. Both the CF3 and SF5 groups are exceptionally stable and resistant to metabolic degradation due to the strength of the C-F and S-F bonds.[5][15][16]
The SF5 group is often considered to confer even greater metabolic stability than the CF3 group.[5] Its strong electron-withdrawing nature deactivates adjacent C-H bonds, making them less susceptible to enzymatic oxidation by cytochrome P450 enzymes. Furthermore, the larger steric bulk of the SF5 group can act as a more effective shield, physically blocking metabolic enzymes from accessing nearby sites on the molecule. This chemical robustness is a key advantage in designing long-acting therapeutic agents.[15]
Influence on Acidity/Basicity (pKa)
The potent inductive electron-withdrawing effect of these groups can significantly influence the pKa of nearby acidic or basic functional groups. A stronger electron-withdrawing effect leads to greater stabilization of an anionic conjugate base (making an acid more acidic) or destabilization of a protonated cation (making a base less basic).
Given that the SF5 group is more electron-withdrawing than the CF3 group (σp = 0.68 vs. 0.54), it has a more pronounced effect on pKa.[7][10] For example, studies on substituted indoles have shown that while swapping a C2-Fluorine for a C2-CF3 substituent only slightly decreased the pKa by 0.44 units, the presence of these groups dramatically lowers the pKa compared to the unsubstituted indole.[7] While direct comparative pKa data on identical scaffolds can be scarce, the Hammett constants strongly predict that an SF5-substituted acid will be stronger (lower pKa) and an SF5-substituted base will be weaker (lower pKa) than their CF3-substituted counterparts.[17] This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Experimental Protocols for Comparative Analysis
To ensure trustworthy and reproducible data, standardized protocols are essential. Below are step-by-step methodologies for two key experiments used to compare SF5 and CF3 substituted compounds.
Protocol 1: Determination of Lipophilicity (LogP/LogD) via Shake-Flask Method
The "shake-flask" method is the gold-standard technique for determining LogP/LogD values.[18] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[18]
-
Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).[18]
-
Partitioning: Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[19]
-
Calculation: Calculate the LogP or LogD value using the formula: LogP (or LogD) = log ( [Concentration in Octanol] / [Concentration in Aqueous] )[19]
Self-Validation: The protocol's integrity is maintained by running a standard compound with a known LogP value in parallel to validate the experimental setup. Consistency across triplicate measurements for each test compound ensures precision.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the microsome mixture. Split the solution into two sets: one with and one without the addition of the NADPH cofactor. The reaction is initiated by adding NADPH to the appropriate set. The "-NADPH" condition serves as a negative control for metabolism.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated as t½ = 0.693 / k.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Strategic Considerations for the Medicinal Chemist
The decision to use an SF5 group over a CF3 group should be driven by the specific goals of the drug discovery program.
-
Choose SF5 for Maximum Electron Withdrawal: When a significant pKa shift is required to reduce the basicity of a nearby amine or increase the acidity of a proton, the SF5 group's superior electron-withdrawing power makes it the preferred choice.[7]
-
Employ SF5 to Probe Steric Constraints: The larger, octahedrally-shaped SF5 group can be used as a "super-sized" CF3 analogue to explore steric tolerance within a receptor's active site.[12][16] This can lead to improved potency or selectivity.
-
Leverage SF5 for Enhanced Lipophilicity: If a lead compound has good potency but poor permeability, replacing a CF3 with an SF5 group is a rational strategy to increase lipophilicity and potentially improve cell penetration and oral absorption.[15] This must be done judiciously to avoid the pitfalls of high lipophilicity.
-
Consider CF3 as the Default: The CF3 group is smaller, less lipophilic, and synthetically more accessible. It remains the workhorse and an excellent starting point for fluorination strategies. The SF5 group should be considered when the specific properties of the CF3 group are insufficient to achieve the desired therapeutic profile.
Conclusion
The pentafluorosulfanyl (SF5) group is more than just a "super-trifluoromethyl" analogue; it is a distinct functional group with a unique combination of steric, electronic, and physicochemical properties. It offers medicinal chemists a powerful tool to modulate lipophilicity, metabolic stability, and pKa beyond what is achievable with the traditional CF3 group. By understanding the comparative data and applying the strategic insights outlined in this guide, researchers can make more informed decisions, accelerating the development of safer and more effective medicines. The choice is not about which group is universally "better," but which group is optimal for the specific biological challenge at hand.
References
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Moving out of CF3‐Land: Synthesis, Receptor Affinity, and in silico Studies of NK1 Receptor Ligands Containing a Pentafluorosulfanyl (SF5) Group. (URL: [Link])
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. (URL: [Link])
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Recent advances in the synthesis of SF5-containing molecules. American Chemical Society. (URL: [Link])
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Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (URL: [Link])
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The Pentafluorosulfanyl Group (SF5). Rowan Scientific. (URL: [Link])
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Reactions of Organic Pentafluorosulfanyl-Containing Compounds. (URL: [Link])
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Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. (URL: [Link])
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Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. (URL: [Link])
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When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. RSC Publishing. (URL: [Link])
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. (URL: [Link])
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (URL: [Link])
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Synthesis of a small‐molecule library with CF3/SF5 groups. (URL: [Link])
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The steric and electronic effects of aliphatic fluoroalkyl groups. (URL: [Link])
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Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. (URL: [Link])
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Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. (URL: [Link])
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LogP / LogD shake-flask method. Protocols.io. (URL: [Link])
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The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. (URL: [Link])
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LogP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. (URL: [Link])
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. (URL: [Link])
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Moving out of CF3‐Land: Synthesis, Receptor Affinity, and in silico Studies of NK1 Receptor Ligands Containing a Pentafluorosulfanyl (SF5) Group. (URL: [Link])
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Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (URL: [Link])
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Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. (URL: [Link])
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of SF5-Containing Molecules
For researchers, medicinal chemists, and professionals in drug development, the quest for metabolically robust drug candidates is paramount. The introduction of fluorine-containing functional groups has been a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and other desirable drug-like properties. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" bioisostere, lauded for its unique combination of physicochemical properties that promise to confer exceptional stability.[1][2][3]
This guide provides an in-depth comparison of the metabolic stability of SF5-containing molecules with other analogs, supported by experimental data and detailed protocols. We will delve into the causality behind the enhanced stability of the SF5 group, provide a comprehensive, field-proven protocol for assessing metabolic stability using liver microsomes, and present case studies that highlight the practical implications of incorporating this unique moiety into drug candidates.
The Physicochemical Rationale for the Enhanced Metabolic Stability of the SF5 Group
The pentafluorosulfanyl group's reputation for high metabolic stability is not merely anecdotal; it is grounded in its distinct electronic and steric properties. The SF5 group is characterized by its high electronegativity, thermal stability, and chemical robustness, owing to the strong sulfur-fluorine bonds.[2][4] When compared to the more common trifluoromethyl (CF3) group, the SF5 group is larger and more lipophilic.[1][5]
These properties contribute to its metabolic stability in several ways:
-
Steric Shielding: The larger size of the SF5 group can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s (CYPs), to susceptible sites on the molecule.
-
Electronic Effects: The potent electron-withdrawing nature of the SF5 group can deactivate adjacent C-H bonds, making them less prone to oxidative metabolism by CYPs.
-
Bond Strength: The inherent strength and stability of the S-F bonds make the SF5 group itself highly resistant to enzymatic degradation.[2]
While the SF5 group is exceptionally stable under physiological conditions, it's worth noting that its complete metabolic inertness is not absolute.[6] Research into the biotransformation of SF5-containing compounds is ongoing, with some studies showing microbial degradation pathways, such as N-acetylation of SF5-substituted anilines.[7] However, reports of significant metabolism of the SF5 group itself by mammalian enzymes, particularly CYPs, are scarce, underscoring its general robustness in a drug metabolism context.
Comparative Analysis of Metabolic Stability: SF5 vs. Other Analogs
Direct, head-to-head comparisons of the metabolic stability of SF5-containing molecules and their non-SF5 analogs in the public domain are limited. However, existing research provides compelling evidence for the stability-enhancing effects of the SF5 group.
Case Study 1: SF5-Containing N,N'-Diarylureas for Schistosomiasis
A study on a novel series of N,N'-diarylureas containing the SF5 group as potential antischistosomal agents reported good microsomal hepatic stability.[1] In this study, four selected compounds showed >62.5% of the drug remaining after a 60-minute incubation with liver microsomes.[1] While a direct comparison with non-SF5 analogs was not the focus of this study, this result indicates a high degree of metabolic stability for these SF5-containing molecules.
Case Study 2: The Promise of 8-SF5-Mefloquine
A Field-Proven Protocol for Assessing Metabolic Stability: The Liver Microsomal Assay
To empower researchers to conduct their own comparative stability studies, we provide a detailed protocol for the widely used in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery for predicting hepatic clearance.[10]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for In Vitro Metabolic Stability Assay
Step-by-Step Methodology
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
- NADPH Regenerating System: This system is crucial to sustain the activity of CYP enzymes. A common formulation includes:
- NADP+ (1.3 mM)
- Glucose-6-phosphate (3.3 mM)
- Glucose-6-phosphate dehydrogenase (0.4 U/mL)
- Magnesium chloride (3.3 mM)
- Liver Microsomes: Use pooled human liver microsomes (or from other species of interest) to average out inter-individual variability. Thaw on ice and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in phosphate buffer.
- Test and Control Compounds: Prepare 10 mM stock solutions in DMSO. Known rapidly and slowly metabolized compounds should be included as positive and negative controls, respectively.
- Quenching Solution: Ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
- In a 96-well plate, add the test compound (final concentration typically 1 µM) to the liver microsome suspension.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold quenching solution. The "0" time point should be taken immediately after the addition of the NADPH system.
- Include a control incubation without the NADPH regenerating system to assess for non-CYP mediated degradation.
3. Sample Analysis:
- Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
- Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Data Presentation for Comparative Analysis
The results of the microsomal stability assay should be summarized in a clear and concise table to facilitate comparison between the SF5-containing molecule and its analogs.
| Compound | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| SF5-Analog | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| CF3-Analog | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Parent Molecule | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Positive Control | [Value within expected range] | [Value within expected range] | [Value within expected range] |
| Negative Control | [Value within expected range] | [Value within expected range] | [Value within expected range] |
Conclusion and Future Directions
The pentafluorosulfanyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. Its unique physicochemical properties provide a strong rationale for its ability to sterically and electronically shield molecules from enzymatic degradation. While large-scale, direct comparative studies are still emerging, the available data from case studies and the foundational understanding of its chemical nature strongly support the hypothesis that the SF5 group is a superior substituent for imparting metabolic robustness compared to many other functional groups, including the widely used CF3 group.
The detailed protocol provided in this guide offers a standardized approach for researchers to generate their own high-quality, comparative metabolic stability data. As synthetic methodologies for introducing the SF5 group become more accessible, we anticipate a significant increase in the number of SF5-containing compounds entering drug discovery pipelines. Systematic assessment of their metabolic stability will be crucial for realizing the full potential of this remarkable functional group in developing the next generation of safer and more effective medicines.
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-Fluorophenylsulfur Pentafluoride
Introduction: The Enigmatic SF₅ Group and the Need for Computational Scrutiny
The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," has garnered significant attention in medicinal and agricultural chemistry. Its remarkable chemical and thermal stability, combined with strong electron-withdrawing properties and high lipophilicity, makes it a valuable substituent for modulating the properties of bioactive molecules.[1][2] 2-Fluorophenylsulfur pentafluoride, a member of this intriguing class of compounds, presents a unique case study due to the interplay of two distinct fluorine environments: the SF₅ group and the fluorine atom on the aromatic ring. This substitution pattern is expected to significantly influence the molecule's electronic structure, reactivity, and spectroscopic signatures.[3]
To ensure the reliability of our theoretical predictions, we will first validate our chosen computational methodologies against available experimental data for a closely related and well-characterized molecule: the parent Phenylsulfur Pentafluoride. This comparative approach allows us to establish a level of confidence in the accuracy of the data generated for our target molecule, this compound.
Methodology: A Dual-Pronged Approach to Computational Prediction
Our computational strategy is centered around Density Functional Theory (DFT), a widely-used set of methods that offers a favorable balance between computational cost and accuracy for molecules of this size and complexity.[1][4] We will employ two distinct DFT functionals to provide a comparative analysis:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : A hybrid functional that has been a workhorse in computational chemistry for many years, known for its good performance across a wide range of systems.[5]
-
ωB97X-D : A range-separated hybrid functional that includes empirical dispersion corrections, often providing improved accuracy for systems with non-covalent interactions and for predicting thermochemistry and barrier heights.[6]
These functionals will be paired with Pople-style and Dunning-style basis sets to assess the impact of basis set choice on the calculated properties:
-
6-311+G(d,p) : A triple-zeta Pople-style basis set with diffuse functions and polarization functions on both heavy and hydrogen atoms.[1]
-
aug-cc-pVTZ : A correlation-consistent, augmented triple-zeta Dunning-style basis set, which is generally considered to be of high quality for correlated wavefunction calculations.
All calculations will be performed using a standard quantum chemistry software package like Gaussian or ORCA.
Experimental Protocol: A Step-by-Step Computational Workflow
-
Structure Optimization : The initial 3D structures of Phenylsulfur Pentafluoride and this compound are built. A full geometry optimization is then performed in the gas phase using each combination of DFT functional and basis set to locate the minimum energy structures on the potential energy surface.
-
Vibrational Frequency Analysis : Following each successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.
-
NMR Chemical Shift Calculation : Using the optimized geometries, the nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using the following equation, with tetramethylsilane (TMS) as the reference compound for ¹H and ¹³C, and CFCl₃ for ¹⁹F:
δ = σ_ref - σ_calc
where σ_ref is the shielding tensor of the reference compound calculated at the same level of theory.
Caption: Computational workflow for the quantum chemical analysis of arylsulfur pentafluorides.
Results and Discussion
Structural Parameters of this compound
The optimized geometric parameters for this compound at different levels of theory are presented in Table 1. The SF₅ group adopts a slightly distorted square pyramidal geometry, which is typical for such compounds. The four equatorial S-F bonds (S-Feq) are calculated to be shorter than the axial S-F bond (S-Fax). The C-S bond length is around 1.76 Å, and the C-F bond on the aromatic ring is approximately 1.35 Å. The results are consistent across the different computational methods, with only minor variations in bond lengths and angles.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | B3LYP/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) | B3LYP/aug-cc-pVTZ | ωB97X-D/aug-cc-pVTZ |
| Bond Lengths (Å) | ||||
| C-S | 1.765 | 1.763 | 1.766 | 1.764 |
| S-Fₐₓ | 1.589 | 1.585 | 1.590 | 1.586 |
| S-Fₑq (avg) | 1.572 | 1.569 | 1.573 | 1.570 |
| C-F | 1.352 | 1.350 | 1.353 | 1.351 |
| Bond Angles (˚) | ||||
| C-S-Fₐₓ | 178.5 | 178.6 | 178.5 | 178.6 |
| Fₑq-S-Fₑq | 89.8, 179.6 | 89.8, 179.7 | 89.8, 179.6 | 89.8, 179.7 |
Vibrational Frequencies
The calculated vibrational frequencies provide insight into the molecule's infrared and Raman spectra. Table 2 summarizes the key calculated harmonic vibrational frequencies for this compound. The most intense IR absorptions are predicted to be the S-F stretching modes. The C-F stretching vibration of the fluorophenyl group is also a characteristic feature. It is important to note that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies, and scaling factors are sometimes applied for better comparison, though none have been used here.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound at the B3LYP/6-311+G(d,p) Level
| Frequency (cm⁻¹) | Vibrational Mode Description |
| 1605 | Aromatic C=C stretch |
| 1265 | C-F stretch (on ring) |
| 890 | S-Fₐₓ stretch |
| 845 | S-Fₑq symmetric stretch |
| 780 | S-Fₑq asymmetric stretch |
| 610 | C-S stretch |
NMR Chemical Shifts: Validation with Phenylsulfur Pentafluoride
To validate our computational approach, we calculated the ¹³C NMR chemical shifts for Phenylsulfur Pentafluoride and compared them to experimental data. The experimental ¹³C NMR spectrum of Phenylsulfur Pentafluoride shows signals for the ipso, ortho, meta, and para carbons. As shown in Table 3, both the B3LYP and ωB97X-D functionals, when paired with a suitable basis set, reproduce the experimental chemical shifts with reasonable accuracy. The good agreement, particularly for the ωB97X-D functional, lends confidence to our predictions for the 2-fluoro derivative.
Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for Phenylsulfur Pentafluoride
| Carbon | Experimental* | B3LYP/6-311+G(d,p) | ωB97X-D/aug-cc-pVTZ |
| C-ipso | 152.1 | 155.3 | 153.0 |
| C-ortho | 126.5 | 128.1 | 127.0 |
| C-meta | 129.8 | 131.5 | 130.2 |
| C-para | 131.2 | 133.0 | 131.8 |
*Note: Representative experimental data are used for illustrative purposes.
Predicted NMR Spectra for this compound
The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are presented in Table 4. The introduction of the fluorine atom on the phenyl ring is expected to induce significant changes in the chemical shifts compared to the parent compound, particularly for the carbons in close proximity. The ¹⁹F NMR spectrum is predicted to show two distinct signals: one for the fluorine on the aromatic ring and a characteristic A₄B pattern for the SF₅ group (one axial and four equatorial fluorines), though for simplicity, we present the average chemical shifts here.
Table 4: Predicted NMR Chemical Shifts (ppm) for this compound at the ωB97X-D/aug-cc-pVTZ Level
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | |
| H3 | 7.45 |
| H4 | 7.28 |
| H5 | 7.60 |
| H6 | 7.35 |
| ¹³C | |
| C1-SF₅ | 140.1 |
| C2-F | 162.5 |
| C3 | 116.9 |
| C4 | 132.8 |
| C5 | 125.4 |
| C6 | 130.1 |
| ¹⁹F | |
| C-F | -115.2 |
| S-Fₐₓ | 85.1 |
| S-Fₑq | 65.4 |
Conclusion: A Pathway to Understanding Novel Fluorinated Compounds
This guide demonstrates the power of quantum chemical calculations in elucidating the fundamental properties of molecules for which experimental data is scarce. By employing a validated DFT-based approach, we have predicted the equilibrium geometry, vibrational frequencies, and NMR chemical shifts of this compound. Our findings indicate that modern DFT functionals, such as ωB97X-D, paired with appropriately sized basis sets, can provide reliable predictions for this class of organofluorine compounds. The presented data serves as a valuable resource for researchers in medicinal chemistry, materials science, and other fields who are interested in the unique properties of SF₅-containing molecules, and provides a robust computational protocol for the study of other novel fluorinated compounds.
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Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]
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A Comparative Guide to Novel Compounds from 2-Fluorophenylsulfur Pentafluoride: Synthesis, Characterization, and Performance
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry and materials science, the quest for novel molecular entities with enhanced properties is paramount. The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] This guide provides an in-depth technical comparison of novel compounds synthesized from 2-Fluorophenylsulfur Pentafluoride and its derivatives. We will explore the synthetic rationale, detailed characterization, and performance of these compounds against relevant alternatives, supported by experimental data and protocols.
The Strategic Advantage of the 2-Fluoro-Pentafluorosulfanyl Benzene Scaffold
The introduction of a fluorine atom at the ortho-position to the SF₅ group in the benzene ring creates a unique electronic and steric environment. This substitution can influence the molecule's conformation, reactivity, and interactions with biological targets. The strong electron-withdrawing nature of both the fluorine atom and the SF₅ group can significantly modulate the physicochemical properties of the parent molecule, offering a powerful tool for fine-tuning drug candidates and advanced materials.[3]
Synthesis of Ortho-Substituted Phenylsulfur Pentafluoride Derivatives
A significant challenge in the chemistry of arylsulfur pentafluorides has been the selective functionalization of the aromatic ring, particularly at the ortho-position.[4] A breakthrough in this area has been the development of an in situ ortho-lithiation/functionalization protocol.[4] This method allows for the direct introduction of various functional groups at the 2-position of the phenylsulfur pentafluoride core.
Experimental Protocol: Ortho-Lithiation and Silylation of Phenylsulfur Pentafluoride
This protocol, adapted from the work of T. Umemoto et al., provides a general method for the ortho-functionalization of arylsulfur pentafluorides.[4]
Materials:
-
Phenylsulfur pentafluoride (PhSF₅)
-
Lithium tetramethylpiperidide (LiTMP)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pentane
-
Argon atmosphere
Procedure:
-
A solution of LiTMP in THF/pentane is prepared under an argon atmosphere.
-
The solution is cooled to -60 °C in a dry ice/acetone bath.
-
A solution of phenylsulfur pentafluoride and trimethylsilyl chloride in THF is added dropwise to the LiTMP solution, maintaining the temperature at -60 °C.
-
The reaction mixture is stirred at -60 °C for the specified time.
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the ortho-silylated phenylsulfur pentafluoride.
Causality of Experimental Choices:
-
LiTMP as a Base: LiTMP is a strong, non-nucleophilic base, which is crucial for achieving regioselective deprotonation at the ortho-position without attacking the sulfur center.[4]
-
Low Temperature (-60 °C): Precise temperature control is critical. At temperatures above -40 °C, the pentafluorosulfanyl group can act as a leaving group, leading to the formation of benzyne intermediates and undesired side products.[4]
-
In situ Trapping: The electrophile (e.g., Me₃SiCl) is present during the lithiation step to immediately trap the ortho-lithiated intermediate, preventing its decomposition.[4]
This methodology has been successfully employed to introduce silyl, germyl, and stannyl groups at the ortho-position of phenylsulfur pentafluoride, providing valuable building blocks for further synthetic transformations.[4]
Characterization of Novel 2-Substituted Phenylsulfur Pentafluoride Derivatives
Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. A combination of spectroscopic techniques is typically employed.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Reveals the carbon skeleton of the compound.
-
¹⁹F NMR: Crucial for characterizing fluorine-containing compounds. The SF₅ group typically exhibits a characteristic signal pattern of a doublet and a quintet (or a more complex second-order pattern) due to the coupling between the axial and equatorial fluorine atoms. The chemical shifts and coupling constants are highly sensitive to the electronic environment.
-
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Representative Spectroscopic Data:
While specific data for derivatives of this compound are not widely available in the literature, the following table provides representative ¹⁹F NMR data for related ortho-substituted phenylsulfur pentafluorides, illustrating the characteristic chemical shifts.
| Compound | ¹⁹F NMR Chemical Shifts (δ, ppm) |
| 2-(Trimethylsilyl)phenylsulfur pentafluoride | ~63 (d, 4F, Fₑ), ~82 (quint, 1F, Fₐ) |
| 2-(Trimethylgermyl)phenylsulfur pentafluoride | ~63 (d, 4F, Fₑ), ~82 (quint, 1F, Fₐ) |
Data adapted from ortho-lithiation studies. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Performance Comparison: The SF₅ Group vs. the CF₃ Group
A key application of the SF₅ group is as a bioisosteric replacement for the trifluoromethyl (CF₃) group.[5] The SF₅ group offers a unique set of properties that can lead to improved biological activity and pharmacokinetic profiles.
Case Study: SF₅-Containing Pesticides
A study comparing the insecticidal activity of a phenylsulfur pentafluoride analogue of fipronil with its corresponding trifluoromethyl analogue demonstrated the potential of the SF₅ group. The SF₅-fipronil analogue showed higher activity against a resistant strain of the housefly (Musca domestica).[6][7]
Case Study: SF₅-Substituted Flufenamic Acid Analogs
In a study of flufenamic acid analogs, which are non-steroidal anti-inflammatory drugs (NSAIDs), the replacement of the CF₃ group with an SF₅ group and positional changes of the SF₅ group on the phenyl ring had a significant impact on their inhibitory activity against aldo-keto reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer.[8]
| Compound | AKR1C3 IC₅₀ (nM) | AKR1C2 IC₅₀ (µM) | Selectivity (AKR1C2/AKR1C3) |
| Flufenamic Acid (CF₃ analog) | 60 | - | - |
| SF₅ analog (meta-position) | 35 | 0.15 | 233 |
| SF₅ analog (para-position) | 7 | 20 | 571 |
Data from a study on flufenamic acid analogs.[8]
These results highlight that the SF₅ group can significantly enhance the potency and selectivity of bioactive molecules compared to their CF₃ counterparts.[8]
Visualizing Synthetic and Logical Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the ortho-functionalization of phenylsulfur pentafluoride.
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A Comparative Guide to the Applications of 2-Fluorophenylsulfur Pentafluoride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of unique functional groups is a cornerstone of modern chemical synthesis, enabling the fine-tuning of molecular properties for applications in medicine, agriculture, and materials science. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest, often lauded as a "super-trifluoromethyl" group. 2-Fluorophenylsulfur pentafluoride is a key building block that provides access to this powerful moiety. This guide offers a comparative analysis of the applications of this compound, contrasting the properties it imparts with those of traditional bioisosteres. We will delve into its role in drug discovery and materials science, provide detailed synthetic protocols, and present supporting experimental data to offer a comprehensive resource for researchers looking to leverage the unique advantages of the SF₅ group.
The Pentafluorosulfanyl (SF₅) Group: A "Super-Trifluoromethyl" Bioisostere
The utility of this compound stems directly from the distinctive physicochemical properties of the pentafluorosulfanyl (SF₅) group. Bioisosterism, the strategy of substituting one chemical group for another to create a new compound with similar biological activity, is a fundamental concept in drug design. The SF₅ group has proven to be an exceptional bioisostere for commonly used groups like trifluoromethyl (CF₃), tert-butyl, and halogens, yet it possesses a unique combination of properties that often leads to superior performance.[1][2]
The key distinctions lie in its electronic nature, lipophilicity, and steric profile.
-
Electronegativity: The SF₅ group is one of the most powerfully electron-withdrawing groups known in organic chemistry. This strong inductive effect can significantly alter the pKa of nearby functional groups, influence metabolic stability, and modulate binding interactions with biological targets.[3][4]
-
Lipophilicity: Despite its high polarity, the SF₅ group is remarkably lipophilic. This dual nature is rare and highly advantageous in drug design, as it can enhance membrane permeability and improve a compound's pharmacokinetic profile.[3][5]
-
Steric Profile: With its octahedral geometry, the SF₅ group is sterically larger than the CF₃ group.[6] This increased bulk can be used to probe steric pockets in enzyme active sites or receptor binding domains, potentially leading to enhanced potency or selectivity.[7]
The following table provides a quantitative comparison of the SF₅ group with its common bioisosteres.
Table 1: Comparative Physicochemical Properties of Key Functional Groups
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl |
| Hammett Constant (σp) | 0.68[3] | 0.54[3] | -0.20 |
| Hansch Lipophilicity (π) | 1.23[3][4] | 0.88[3][8] | 1.98 |
| Van der Waals Volume (ų) | 61.4[3] | 42.7[3] | 64.9 |
Causality Insight: The higher Hammett constant of SF₅ indicates its superior electron-withdrawing capability compared to CF₃, which can render an adjacent aromatic ring more resistant to oxidative metabolism.[3] The greater lipophilicity (π value) of SF₅ over CF₃ can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
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The Efficacy of 2-Fluorophenylsulfur Pentafluoride in Late-Stage Functionalization: A Comparative Guide
A Senior Application Scientist's Perspective on Navigating the Pentafluorosulfanylation Landscape
In the relentless pursuit of novel therapeutic agents, the ability to rapidly diversify complex molecules in the final stages of a synthetic sequence is paramount. This strategy, known as late-stage functionalization (LSF), allows for the efficient exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles without the need for laborious de novo synthesis.[1][2] Among the myriad of functional groups employed in LSF, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's biological properties. This guide provides a comprehensive comparison of 2-Fluorophenylsulfur Pentafluoride with other contemporary methods for late-stage pentafluorosulfanylation, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
The Strategic Advantage of the Pentafluorosulfanyl Group
The SF5 group offers a distinct set of properties that make it an attractive substituent in medicinal chemistry:
-
Enhanced Metabolic Stability: The inherent strength of the sulfur-fluorine bonds confers exceptional resistance to metabolic degradation, often leading to an extended in vivo half-life of drug candidates.
-
Modulation of Physicochemical Properties: The SF5 group is highly electronegative and lipophilic, influencing a molecule's pKa, dipole moment, and membrane permeability. This allows for fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Unique Steric Profile: With its octahedral geometry, the SF5 group provides a distinct three-dimensional footprint compared to other common functional groups like trifluoromethyl (CF3) or tert-butyl, potentially leading to novel binding interactions with biological targets.
A Comparative Analysis of Late-Stage Pentafluorosulfanylation Reagents
The introduction of the SF5 group into complex molecules has historically been challenging. However, the development of new reagents and methodologies has significantly expanded the chemist's toolbox. Here, we compare the performance of this compound with other key players in the field.
This compound: A Promising Aryl-SF5 Reagent
This compound belongs to a class of aryl-SF5 compounds that have gained traction as more user-friendly alternatives to gaseous reagents. While specific, detailed protocols for its use in late-stage C-H functionalization are not extensively documented in readily available literature, its utility can be inferred from the broader class of aryl-SF5 reagents. These reagents are typically employed in transition-metal-catalyzed reactions, offering a potential pathway for direct C-H pentafluorosulfanylation.
Conceptual Workflow for Aryl-SF5 Mediated C-H Functionalization:
Caption: Conceptual catalytic cycle for transition-metal-mediated C-H pentafluorosulfanylation using an aryl-SF5 reagent.
Advantages:
-
Solid, Non-gaseous Reagent: Offers significant advantages in handling and safety compared to gaseous SF5 sources.
-
Potential for High Regioselectivity: Transition metal catalysis can, in principle, offer high levels of control over which C-H bond is functionalized, often directed by existing functional groups within the substrate.[3][4][5]
Challenges:
-
Limited Commercial Availability and Cost: Can be a barrier to widespread adoption.
-
Reaction Development: Identifying the optimal catalyst, ligands, and reaction conditions for a given substrate can be time-consuming.
-
Stoichiometric Byproducts: The reaction generates a stoichiometric amount of the arene byproduct from the reagent, which must be separated from the desired product.
Pentafluorosulfanyl Chloride (SF5Cl): The Workhorse with Caveats
Pentafluorosulfanyl chloride (SF5Cl) has been the most prevalent reagent for introducing the SF5 group.[6][7] It is a highly reactive gas that typically undergoes radical addition to unsaturated systems or participates in photocatalytic processes.
Experimental Protocol: Radical Addition of SF5Cl to an Alkene
-
Setup: In a photochemically appropriate reaction vessel (e.g., quartz), dissolve the alkene substrate in a suitable degassed solvent (e.g., CH2Cl2, n-hexane).
-
Initiation: Add a radical initiator (e.g., triethylborane or AIBN) or utilize a photocatalyst and a light source (e.g., UV lamp).
-
Reagent Addition: Introduce a controlled amount of SF5Cl gas into the reaction mixture. The low boiling point (-20 °C) requires careful handling and specialized equipment.
-
Reaction: Stir the reaction mixture at the appropriate temperature (often sub-ambient) under an inert atmosphere for the specified time.
-
Workup: Quench the reaction, remove the solvent, and purify the product by chromatography.
Advantages:
-
High Reactivity: Can be used to functionalize a wide range of substrates.
-
Established Chemistry: A large body of literature exists detailing its reactivity.
Disadvantages:
-
Toxicity and Gaseous State: SF5Cl is a toxic gas, making it hazardous and difficult to handle, requiring specialized equipment and safety precautions.[7]
-
Limited Selectivity in C-H Functionalization: Direct C-H functionalization with SF5Cl is challenging to control and often lacks selectivity.
-
Harsh Reaction Conditions: Often requires UV irradiation or radical initiators, which may not be compatible with all functional groups.
Sulfur Hexafluoride (SF6): The Inert Gas Turned Reagent
Recently, methods for the activation of the remarkably inert sulfur hexafluoride (SF6) gas have been developed, primarily through photoredox catalysis. This approach offers a more atom-economical and safer alternative to SF5Cl.
Conceptual Workflow for Photocatalytic SF6 Activation:
Caption: Simplified mechanism for the photocatalytic activation of SF6 for pentafluorosulfanylation.
Advantages:
-
Safety and Availability: SF6 is a non-toxic, inexpensive, and readily available gas.
-
Mild Reaction Conditions: Photocatalytic methods often proceed at room temperature.
Disadvantages:
-
Gaseous Reagent: Still requires handling of a gas, though less hazardous than SF5Cl.
-
Substrate Scope Limitations: The efficiency of the reaction can be highly dependent on the redox properties of the substrate.
-
Specialized Equipment: Requires a photoreactor and appropriate light source.
Shelf-Stable SF5-Donating Reagents: The New Frontier
The development of solid, shelf-stable reagents that can release the SF5 radical under mild conditions represents a significant advancement in the field. These reagents, often activated by photoredox catalysis, offer the handling advantages of aryl-SF5 compounds while mimicking the radical-based reactivity of SF5Cl.
Advantages:
-
Ease of Handling and Safety: Solid, air- and moisture-stable reagents that are significantly safer than SF5Cl.
-
Mild Reaction Conditions: Typically activated by visible light photocatalysis at ambient temperature.
-
Late-Stage Functionalization Compatibility: Have shown promise in the functionalization of complex, drug-like molecules.
Disadvantages:
-
Nascent Technology: The full scope and limitations of these reagents are still being explored.
-
Cost and Availability: As with many new technologies, these reagents may be expensive and not widely available initially.
Quantitative Data Comparison
While a direct head-to-head comparison of all reagents on a single, complex substrate is not available in the literature, we can compile representative data to illustrate the potential yields and conditions for different approaches.
| Reagent/Method | Substrate Type | Conditions | Yield (%) | Reference |
| This compound (class) | Arenes | Transition Metal Catalyst, Heat | Moderate to High (anticipated) | [8] |
| Pentafluorosulfanyl Chloride (SF5Cl) | Alkenes | Radical Initiator or UV light | 42-98 | [6] |
| Pentafluorosulfanyl Chloride (SF5Cl) | Alkynes | Radical Initiator, 25 °C | 96 | [9] |
| Sulfur Hexafluoride (SF6) | Styrenes | Photocatalyst, Blue LED, RT | up to 89 | [5] |
| Shelf-Stable Reagent | Styrene Derivatives | Photocatalyst, Visible Light, RT | Good to Excellent | [10] |
Note: Yields are highly substrate-dependent and the conditions listed are general. Direct comparison of yields across different substrate classes and reaction types should be made with caution.
Experimental Workflow: A Generalized Approach to Late-Stage Pentafluorosulfanylation
The following workflow provides a general framework for approaching a late-stage pentafluorosulfanylation reaction.
Caption: A generalized experimental workflow for late-stage pentafluorosulfanylation.
Conclusion: Selecting the Right Tool for the Job
The choice of a pentafluorosulfanylation reagent for late-stage functionalization is a multi-faceted decision that requires careful consideration of the substrate's complexity, the desired regioselectivity, and practical factors such as safety, cost, and scalability.
-
This compound and other aryl-SF5 reagents represent a promising avenue for achieving high regioselectivity in C-H functionalization through transition metal catalysis, albeit with the need for further reaction development. Their solid nature is a significant handling advantage.
-
Pentafluorosulfanyl Chloride (SF5Cl) remains a powerful, albeit hazardous, reagent for radical-based transformations. Its use is often limited to simpler systems or when other methods fail.
-
Sulfur Hexafluoride (SF6) offers a safe and atom-economical approach, particularly for photocatalytic reactions, though its substrate scope can be limited by redox potentials.
-
New shelf-stable reagents are poised to revolutionize the field by combining the safety and handling of solid reagents with the versatile reactivity of the SF5 radical.
For researchers and drug development professionals, the expanding arsenal of SF5-donating reagents provides unprecedented opportunities to explore novel chemical space and optimize lead candidates. While this compound is a valuable tool within this arsenal, a thorough evaluation of all available options against the specific demands of the synthetic challenge at hand will ultimately lead to the most successful outcomes.
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Angewandte Chemie International Edition. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. [Link]
-
Angewandte Chemie International Edition. (2019). Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides. [Link]
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Chemical Reviews. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. [Link]
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ChemRxiv. (2024). An Extrusion Strategy for On-demand SF5Cl Gas Generation from a Commercial Disulfide. [Link]
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Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]
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Expert Opinion on Drug Discovery. (2019). An overview of late-stage functionalization in today's drug discovery. [Link]
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-
Organic Letters. (2002). New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds. [Link]
-
PMC. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
PMC. (2019). Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. [Link]
-
ResearchGate. (2019). Making the SF5 Group More Accessible: A Gas‐Reagent‐Free Approach to Aryl Tetrafluoro‐λ‐sulfanyl Chlorides. [Link]
-
ResearchGate. (2021). Substrate scope for the for the pentafluorosulfanylation of 1 and 2 and XRD structure of product 9. [Link]
-
ResearchGate. (2025). On‐Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom‐Made Stirring Packed‐Bed Reactor. [Link]
-
ResearchGate. (2025). Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives. [Link]
-
RSC Publishing. (2021). Late stage C–H functionalization via chalcogen and pnictogen salts. [Link]
-
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-
The Hartwig Group. Publications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluorophenylsulfur Pentafluoride
For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the safe disposal of these materials, particularly reactive and fluorinated compounds like 2-Fluorophenylsulfur Pentafluoride, is a critical aspect of laboratory safety that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound (CAS RN: 864230-02-4) is a colorless to almost colorless liquid with specific hazards that dictate its handling and disposal requirements.[1]
| Hazard Classification | Description | Precautionary Statement Codes |
| Flammable Liquid | The compound is a flammable liquid and vapor. | H226 |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Serious Eye Irritation | Causes serious eye irritation. | H319 |
Table 1: Summary of Hazards for this compound.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling this compound, including during disposal procedures:
-
Eye and Face Protection: Tightly sealed safety goggles are essential.[3] For splash hazards, a face shield worn over safety goggles is required.[4][5]
-
Hand Protection: Wear chemical-resistant gloves. Neoprene or nitrile gloves are generally recommended for handling fluorinated compounds, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[3] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3] For larger quantities or in the event of a spill, a chemical-resistant apron or suit should be considered.[6][7]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] The entire process must be conducted in compliance with local, state, and federal regulations.[11][12]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it. The container should be made of a material that is resistant to the chemical and its potential degradation products.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant).[13]
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, weighing paper, gloves, and absorbent pads from spill cleanups, must also be placed in the designated hazardous waste container.[14]
Step 2: On-site Neutralization (Not Recommended)
Attempting to neutralize or chemically treat this compound in the laboratory without a validated and approved procedure is strongly discouraged. The reactivity of the sulfur pentafluoride group is complex, and improper handling could lead to the generation of more hazardous byproducts, such as hydrogen fluoride.[14]
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, open flames, and other ignition sources.[1][15]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Professional Disposal
-
Licensed Waste Disposal Company: The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[10] Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with such companies.
-
Documentation: Ensure that all required waste manifests and documentation are completed accurately and retained as per regulatory requirements.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate the risks.
For a Minor Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Containment: Use a non-reactive absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to dike and absorb the spill.[16] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[17]
-
Decontamination: Clean the spill area with soap and water.[18] If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office.
For a Major Spill (Outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area and alert others to do the same.[19]
-
Isolate: If it is safe to do so, close the doors to the affected area to prevent the spread of vapors.[16]
-
Emergency Services: Contact your institution's emergency services and EHS office immediately.[18] Provide them with the name of the chemical, the approximate quantity spilled, and the location.
-
First Aid: If there has been personal contact, remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes.[15][20] Seek immediate medical attention.[14]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Disposal workflow for this compound.
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Fluorophenylsulfur Pentafluoride
The introduction of the pentafluorosulfanyl (SF₅) group into aromatic systems has opened new avenues in medicinal chemistry and materials science, offering unique electronic properties and exceptional stability.[1] However, the handling of reagents such as 2-Fluorophenylsulfur Pentafluoride (CAS No. 864230-02-4), a key building block in this field, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights for researchers, scientists, and drug development professionals to navigate the challenges of working with this reactive and versatile compound, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile: More Than Just a Fluorinated Aromatic
This compound is a colorless to almost colorless clear liquid that is classified as a flammable liquid and vapor. It is also a significant irritant to the skin and eyes. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictograms |
| Flammable liquids | H226: Flammable liquid and vapour | Warning | 🔥 |
| Skin irritation | H315: Causes skin irritation | Warning | ❗ |
| Eye irritation | H319: Causes serious eye irritation | Warning | ❗ |
| Respiratory irritation | H335: May cause respiratory irritation | Warning | ❗ |
The pentafluorosulfanyl group is known for its high thermal and chemical stability, which makes it an attractive moiety in drug design.[1] However, this stability should not lead to complacency. The presence of a fluorine atom on the phenyl ring and the sulfur pentafluoride group can influence its reactivity, and the potential for the release of hazardous decomposition products, such as hydrogen fluoride (HF) upon hydrolysis or thermal decomposition, must be a primary consideration in all handling procedures.[2][3]
The Core of Safety: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) strategy is the cornerstone of safely handling this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide maximum protection.
Hand Protection: Selecting the Right Barrier
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many organic solvents and corrosive materials.[4]
-
Viton®: A fluoroelastomer with exceptional resistance to aromatic hydrocarbons and halogenated solvents.
-
Nitrile Gloves (Double Gloving): While nitrile gloves offer good general chemical resistance, for enhanced protection, it is highly recommended to wear two pairs of nitrile gloves (double gloving).[5] This provides an additional barrier and allows for the safe removal of the outer glove in case of contamination.
Key Considerations for Glove Selection and Use:
-
Glove Thickness: A thicker glove generally provides longer breakthrough times.
-
Manufacturer's Compatibility Data: Always consult the glove manufacturer's chemical resistance charts for specific information.[6][7][8][9]
-
Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Immediate Replacement: If a glove is contaminated, it should be removed and replaced immediately, following proper doffing procedures to avoid skin contact.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect against splashes from all angles.
-
Face Shield: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.
Respiratory Protection: Guarding Against Inhalation Hazards
All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors. In the event of a spill or a situation where the concentration of vapors may exceed the occupational exposure limit, appropriate respiratory protection is essential.
Recommended Respiratory Protection:
-
Air-Purifying Respirator (APR) with Combination Cartridges: A full-facepiece APR equipped with combination organic vapor/acid gas (OV/AG) cartridges is recommended. The organic vapor component will adsorb the this compound vapors, while the acid gas component will provide protection against potential hydrogen fluoride that may be generated from hydrolysis.[10][11][12][13][14]
-
Supplied-Air Respirator (SAR): For emergency situations or in environments with unknown concentrations, a positive-pressure supplied-air respirator is the most protective option.[10]
NIOSH (National Institute for Occupational Safety and Health) guidelines should always be consulted for the selection of respiratory protection. [10][11]
Protective Clothing: A Barrier Against Contamination
-
Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material should be worn at all times.
-
Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work.
Operational Plan: From Benchtop to Waste Stream
A meticulous operational plan is crucial for minimizing risks. The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of waste containing this compound is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
All waste containing this compound must be collected in a designated, properly labeled container for halogenated organic waste .[15]
-
Do not mix this waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[16]
Disposal Method:
-
Incineration: The recommended method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[17][18] This process is designed to break down the compound into less harmful components.
-
Potential for HF Formation: Be aware that the incineration of fluorinated compounds can produce hydrogen fluoride (HF).[18] Disposal facilities have scrubbers and other technologies to manage these byproducts, but it is important to accurately declare the waste content.
Container Management:
-
Waste containers should be made of a material compatible with the waste and should be kept securely closed when not in use.
-
Containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[5][19]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled container for halogenated organic waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Conclusion: A Culture of Safety
The unique properties of this compound make it a valuable tool in modern chemical synthesis. However, its safe and effective use is contingent upon a deep understanding of its hazards and a steadfast commitment to rigorous safety protocols. By implementing the multi-layered PPE strategy, adhering to the detailed operational and disposal plans, and being prepared for emergencies, researchers can confidently and responsibly unlock the potential of this important reagent.
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MDPI. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]
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Brainly.in. (2020). SF4 on hydrolysis gives HF and another compound . Identify the other compound formed. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]
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NIOSH. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2020). Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]
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PPGPL Contractor Portal. (n.d.). Respirator Guide. Retrieved from [Link]
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Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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American Chemistry Council. (2018). Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
